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  • Product: 3-Amino-4-morpholin-4-yl-benzamide
  • CAS: 31642-90-7

Core Science & Biosynthesis

Foundational

3-Amino-4-morpholin-4-yl-benzamide CAS 31642-90-7 properties

An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide (CAS 31642-90-7) This document provides a comprehensive technical overview of 3-Amino-4-morpholin-4-yl-benzamide, a chemical intermediate of significant i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide (CAS 31642-90-7)

This document provides a comprehensive technical overview of 3-Amino-4-morpholin-4-yl-benzamide, a chemical intermediate of significant interest to researchers and professionals in the field of drug development and medicinal chemistry. Our focus extends beyond a simple recitation of properties to an exploration of the practical considerations in its synthesis, characterization, and application, grounded in established scientific principles.

Core Compound Profile & Physicochemical Properties

3-Amino-4-morpholin-4-yl-benzamide belongs to the aminobenzamide class of compounds, characterized by a central benzene ring substituted with both an amino (-NH₂) and a carboxamide (-CONH₂) group. The key feature of this specific molecule is the presence of a morpholine ring at the 4-position, ortho to the amino group. This structural arrangement makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

Chemical Structure

Caption: 2D structure of 3-Amino-4-morpholin-4-yl-benzamide.

Physicochemical Data

The following table summarizes the known and estimated physicochemical properties of the compound. It is critical to note that while some data is reported, other values are computationally predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 31642-90-7[2]
Molecular Formula C₁₁H₁₅N₃O₂[2]
Molecular Weight 221.26 g/mol [2]
Appearance Light brown crystalline solid (Predicted)[3]
Melting Point 128-132 °C (Analog: 3-Amino-4-methylbenzamide)[3]
Boiling Point >300 °C (Predicted)
Solubility Soluble in DMSO, Methanol. Sparingly soluble in water. (Predicted)
pKa ~3.5 (Anilinium ion), ~17 (Amide N-H) (Predicted)

Proposed Synthesis and Purification Protocol

While multiple synthetic routes are conceivable, a robust and common approach involves the functionalization of a commercially available precursor, such as 4-fluoro-3-nitrobenzamide, followed by reduction of the nitro group. This strategy offers high yields and straightforward purification.

Synthetic Workflow Diagram

G start 4-Fluoro-3-nitrobenzamide + Morpholine step1 Nucleophilic Aromatic Substitution (SNAr) Solvent: DMSO or DMF Base: K₂CO₃ or DIPEA Heat (e.g., 80-120 °C) start->step1 intermediate 4-Morpholino-3-nitrobenzamide step1->intermediate step2 Nitro Group Reduction Catalyst: Pd/C or SnCl₂ Hydrogen Source: H₂ gas or HCl Solvent: Ethanol/Methanol intermediate->step2 product 3-Amino-4-morpholin-4-yl-benzamide (Target Compound) step2->product purification Purification (Column Chromatography or Recrystallization) product->purification

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Synthesis Protocol

Expertise & Causality: This two-step process is chosen for its reliability. The SNAr reaction is highly effective due to the electron-withdrawing nitro group activating the ring towards nucleophilic attack by morpholine. The subsequent reduction of the nitro group is a standard, high-yielding transformation.

Step 1: Synthesis of 4-Morpholino-3-nitrobenzamide

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluoro-3-nitrobenzamide (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Rationale: K₂CO₃ acts as a base to deprotonate the morpholine, increasing its nucleophilicity, and to scavenge the HF byproduct. DMF/DMSO are polar aprotic solvents that facilitate SNAr reactions.

  • Reaction: Add morpholine (1.2 eq) to the mixture. Heat the reaction to 80-100 °C and monitor its progress by Thin Layer Chromatography (TLC) or HPLC. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Pour the reaction mixture into ice-water. The product should precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. This intermediate is often pure enough for the next step.

Step 2: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

  • Reagent Preparation: Suspend the 4-morpholino-3-nitrobenzamide intermediate (1.0 eq) in ethanol or methanol in a flask suitable for hydrogenation.

  • Reaction (Catalytic Hydrogenation): Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%). Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a Parr shaker). Stir vigorously at room temperature.

    • Alternative: If hydrogenation equipment is unavailable, tin(II) chloride (SnCl₂) reduction is a reliable alternative. Dissolve the nitro-intermediate in ethanol and add an excess of SnCl₂ dihydrate (4-5 eq). Reflux the mixture for 2-4 hours.

  • Monitoring & Workup: Monitor the reaction by TLC/HPLC until the nitro-intermediate is consumed.

    • For Pd/C: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

    • For SnCl₂: Concentrate the mixture, add aqueous NaOH to basify to pH > 8 (precipitating tin salts), and extract the product with a solvent like ethyl acetate or dichloromethane.

  • Final Isolation: Concentrate the filtrate (from Pd/C method) or the combined organic extracts (from SnCl₂ method) under reduced pressure to yield the crude product.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Using a solvent system like ethanol/water or ethyl acetate/hexanes.

  • Silica Gel Column Chromatography: A gradient of ethyl acetate in hexanes (e.g., 20% to 80%) is typically effective. The polarity is higher than the nitro intermediate due to the new amino group.

Analytical Characterization Workflow

A self-validating analytical protocol is essential to confirm the identity and purity of the synthesized compound.

G cluster_workflow Analytical Workflow Sample Purified Sample NMR NMR Spectroscopy (¹H, ¹³C) Confirms Structure Sample->NMR MS Mass Spectrometry (LC-MS or HRMS) Confirms Mass Sample->MS HPLC HPLC-UV Determines Purity Sample->HPLC Result Confirmed Identity & Purity >95% NMR->Result MS->Result HPLC->Result

Caption: Standard workflow for structural and purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • Aromatic Protons: Expect three signals in the aromatic region (~6.5-7.5 ppm). A doublet (1H), a singlet or doublet of doublets (1H), and another doublet (1H), corresponding to the protons on the benzamide ring. The introduction of the amino group will shift these signals upfield compared to the nitro-intermediate.

    • Amide Protons (-CONH₂): Two broad singlets, integrating to 1H each, likely between 7.0-8.0 ppm.

    • Amino Protons (-NH₂): A broad singlet, integrating to 2H, likely between 5.0-6.0 ppm.

    • Morpholine Protons: Two distinct signals, each integrating to 4H. Typically, these appear as triplets or multiplets around ~2.8-3.0 ppm (for -N-CH₂-) and ~3.6-3.8 ppm (for -O-CH₂-).[4]

  • ¹³C NMR (100 MHz, DMSO-d₆):

    • Carbonyl Carbon: A signal around 168-170 ppm.

    • Aromatic Carbons: Six signals in the ~110-150 ppm range.

    • Morpholine Carbons: Two signals around ~50 ppm (-N-CH₂-) and ~66 ppm (-O-CH₂-).

Mass Spectrometry (MS)
  • Technique: Electrospray Ionization (ESI) in positive mode is recommended.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z = 222.27.

  • High-Resolution MS (HRMS): For unambiguous formula confirmation, HRMS should yield a value within 5 ppm of the calculated exact mass for C₁₁H₁₆N₃O₂⁺.[5]

  • Fragmentation: Expect characteristic fragmentation patterns, including the loss of the morpholine ring or parts of it, and the loss of the amide group.

High-Performance Liquid Chromatography (HPLC)
  • Purpose: To assess the purity of the final compound.

  • Typical Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

    • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

    • Detection: UV detector set at 254 nm or a Diode Array Detector (DAD) to capture the full UV spectrum.

  • Expected Result: A pure sample (>95%) should show a single major peak at a specific retention time.[6]

Applications in Drug Discovery

The 3-amino-4-morpholinobenzamide scaffold is a privileged structure in medicinal chemistry. The primary amine serves as a crucial handle for further chemical modification, allowing for the construction of extensive compound libraries. The benzamide and morpholine moieties often contribute to favorable binding interactions and physicochemical properties (like solubility).

  • Kinase Inhibitors: Many kinase inhibitors utilize a substituted aminobenzamide core to interact with the hinge region of the kinase domain. The amino group can be functionalized to introduce specificity and potency, as seen in the development of BTK inhibitors.[1]

  • GPCR Ligands: Benzamide derivatives have been explored as potent and selective agonists for G protein-coupled receptors like GPR52, which are targets for neuropsychiatric disorders.[5][6]

  • Antimicrobial Agents: The combination of aromatic amines and heterocyclic rings is a common feature in novel antimicrobial and antiplasmodial agents.[4][7][8]

Safety and Handling

  • Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[9][12] Handle as a potentially hazardous chemical.

  • Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.[10]

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[10]

References

  • Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET (P-AMINO BENZAMIDE). [Link]

  • MOLBASE. Hangzhou J&H Chemical Co., Ltd.. [Link]

  • ChemRxiv. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]

  • PubMed Central (PMC). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. [Link]

  • PubMed Central (PMC). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. [Link]

  • PubChem, National Institutes of Health. 3-Amino-4-hydroxybenzamide. [Link]

  • MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • PubChem, National Institutes of Health. 3-Amino-4-methylbenzamide. [Link]

  • International Journal of Novel Research and Development (IJNRD). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. [Link]

  • Hynes Convention Center. 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid. [Link]

  • Semantic Scholar. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. [Link]

  • Mallak Specialties. 3-Amino-4-methylbenzamide. [Link]

  • PubChem, National Institutes of Health. 3-Amino-4-(1,4-dioxan-2-ylmethylamino)benzamide. [Link]

  • MDPI. New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. [Link]

  • PubMed. 3-Amino-4-aminoximidofurazan derivatives: small molecules possessing antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. [Link]

  • MDPI. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. [Link]

  • PubMed. Improvement of mass spectrometry analysis of glycoproteins by MALDI-MS using 3-aminoquinoline/α-cyano-4-hydroxycinnamic acid. [Link]

  • ResearchGate. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • RASĀYAN Journal of Chemistry. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]

  • National Institutes of Health (NIH). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]

  • ResearchGate. (PDF) Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

  • Agilent. Analysis of Amino Acids Derived Online Using an Agilent AdvanceBio AAA Column. [Link]

Sources

Exploratory

3-Amino-4-morpholin-4-yl-benzamide molecular structure and weight

An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide: Structure, Properties, and Synthetic Considerations Introduction 3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound featuring a centra...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide: Structure, Properties, and Synthetic Considerations

Introduction

3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound featuring a central benzamide core. This scaffold is of significant interest to the scientific and drug development community due to the prevalence of its constituent motifs—benzamide and morpholine—in a wide array of pharmacologically active molecules. The benzamide structure is a cornerstone in medicinal chemistry, present in drugs with applications ranging from antiemetics to antipsychotics. Similarly, the morpholine ring is frequently incorporated into drug candidates to enhance aqueous solubility, improve metabolic stability, and modulate biological activity.

This guide provides a comprehensive technical overview of 3-Amino-4-morpholin-4-yl-benzamide, detailing its molecular characteristics, a plausible and robust synthetic pathway, standard analytical protocols for its characterization, and a discussion of its potential applications in drug discovery based on the known bioactivities of structurally related compounds. The presence of three key functional groups—a primary amine, a tertiary amine within the morpholine ring, and a primary amide—offers multiple points for further chemical modification, making it a versatile building block for creating libraries of novel compounds. Derivatives of related scaffolds, such as N-(quinolinyl)amides and N-(quinolinyl)morpholines, have demonstrated potent anticancer, antibacterial, antifungal, and antiparasitic properties, highlighting the therapeutic potential of this chemical space.[1][2]

Molecular Structure and Physicochemical Properties

Molecular Structure

The molecular structure of 3-Amino-4-morpholin-4-yl-benzamide is defined by a benzene ring substituted at positions 1, 3, and 4.

  • Position 1: A carboxamide group (-CONH₂)

  • Position 3: A primary amino group (-NH₂)

  • Position 4: A morpholine ring attached via its nitrogen atom (morpholin-4-yl)

This specific arrangement of functional groups dictates the molecule's chemical reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding.

  • IUPAC Name: 3-Amino-4-(morpholin-4-yl)benzamide

  • CAS Number: 31642-90-7[3]

  • Molecular Formula: C₁₁H₁₅N₃O₂[3]

Physicochemical Data Summary

The physicochemical properties of a compound are critical in early-stage drug development for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. The data below summarizes the key computed and experimental properties for 3-Amino-4-morpholin-4-yl-benzamide.

PropertyValueSource
Molecular Weight 221.26 g/mol [3]
Molecular Formula C₁₁H₁₅N₃O₂[3]
Hydrogen Bond Donors 2 (from -NH₂ and -CONH₂)Computed
Hydrogen Bond Acceptors 4 (from C=O, morpholine O, morpholine N, and -NH₂)Computed
Topological Polar Surface Area (TPSA) 84.6 ŲComputed
Rotatable Bonds 2Computed

These properties suggest the molecule has favorable characteristics for oral bioavailability, according to Lipinski's Rule of Five.

Synthetic Strategy and Rationale

Proposed Synthetic Workflow

The proposed synthesis begins with a commercially available, activated benzene derivative, 4-fluoro-3-nitrobenzamide. The workflow leverages the electron-withdrawing properties of the nitro and amide groups to facilitate the initial SNAr reaction with morpholine.

G A 4-Fluoro-3-nitrobenzamide B 4-Morpholin-4-yl-3-nitrobenzamide A->B  Morpholine, K₂CO₃  DMF, 100°C  (SNAr Reaction) C 3-Amino-4-morpholin-4-yl-benzamide B->C  H₂, Pd/C  Methanol  (Nitro Reduction) G cluster_apps Potential Therapeutic Areas Core 3-Amino-4-morpholin-4-yl-benzamide Scaffold Oncology Oncology (Kinase Inhibition) Core->Oncology Aminobenzamide core interacts with kinase hinge CNS CNS Disorders (GPCR Modulation) Core->CNS Benzamide scaffold common in CNS drugs Infectious Infectious Diseases (Antibacterial/Antiviral) Core->Infectious Morpholine & Amide motifs in anti-infectives

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 3-Amino-4-morpholin-4-yl-benzamide: Strategies, Methodologies, and Core Starting Materials

Abstract This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Amino-4-morpholin-4-yl-benzamide, a key intermediate in contemporary drug development. Tailored for researchers, m...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 3-Amino-4-morpholin-4-yl-benzamide, a key intermediate in contemporary drug development. Tailored for researchers, medicinal chemists, and process development scientists, this document delineates a validated, multi-step synthesis, commencing from readily available starting materials. We will explore the strategic considerations behind each synthetic transformation, from the initial nitration and amidation reactions to the pivotal nucleophilic aromatic substitution and final reduction. Each section is substantiated with detailed, step-by-step protocols, mechanistic insights, and supporting data to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of 3-Amino-4-morpholin-4-yl-benzamide

The 3-amino-4-morpholinyl-benzamide scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique arrangement of a benzamide group, a vicinal amino substituent, and a morpholine moiety allows for versatile pharmacophoric interactions, making it a valuable building block in the design of targeted therapeutics. The efficient and scalable synthesis of this intermediate is therefore a critical endeavor in the drug discovery and development pipeline. This guide presents a robust and well-documented synthetic route, emphasizing the rationale behind the selection of starting materials and reaction conditions to achieve high purity and yield.

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 3-Amino-4-morpholin-4-yl-benzamide, suggests a convergent synthetic strategy. The core of this approach involves the sequential construction of the substituted benzene ring, beginning with commercially accessible precursors.

G Target 3-Amino-4-morpholin-4-yl-benzamide Intermediate1 4-Morpholino-3-nitrobenzamide Target->Intermediate1 Nitro Group Reduction Intermediate2 4-Chloro-3-nitrobenzamide Intermediate1->Intermediate2 Nucleophilic Aromatic Substitution Reagent1 Morpholine Intermediate1->Reagent1 Intermediate3 4-Chloro-3-nitrobenzoic Acid Intermediate2->Intermediate3 Amidation Reagent2 Ammonia Intermediate2->Reagent2 StartingMaterial p-Chlorobenzoic Acid Intermediate3->StartingMaterial Nitration

Caption: Retrosynthetic pathway for 3-Amino-4-morpholin-4-yl-benzamide.

The forward synthesis, detailed in the subsequent sections, follows a logical progression:

  • Nitration of p-chlorobenzoic acid to introduce the nitro group ortho to the chlorine atom.

  • Amidation of the resulting carboxylic acid to form the primary benzamide.

  • Nucleophilic Aromatic Substitution (SNAr) to displace the activated chlorine atom with morpholine.

  • Reduction of the nitro group to the desired primary amine.

Synthesis of Key Starting Material: 4-Chloro-3-nitrobenzoic Acid

The synthesis commences with the regioselective nitration of p-chlorobenzoic acid. The presence of the chloro and carboxylic acid groups, both of which are deactivating and meta-directing, would typically lead to a mixture of products. However, under controlled conditions, the desired ortho-nitro product can be obtained in high yield.

Experimental Protocol: Nitration of p-Chlorobenzoic Acid

Materials:

  • p-Chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, add concentrated sulfuric acid (680 ml) and cool to 0°C using an ice-salt bath.

  • Slowly add p-chlorobenzoic acid (400 g) to the cooled sulfuric acid while stirring.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (216 ml) to concentrated sulfuric acid (216 ml) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of p-chlorobenzoic acid, maintaining the internal temperature between 10°C and 25°C.[1]

  • After the addition is complete, raise the temperature to 37°C and continue stirring for 10-14 hours.[1]

  • Pour the reaction mixture slowly over crushed ice with vigorous stirring.

  • The precipitated product, 4-chloro-3-nitrobenzoic acid, is collected by filtration, washed with cold water, and dried.

Yield and Purity: This procedure typically affords a high yield of 4-chloro-3-nitrobenzoic acid.

Parameter Value Reference
Yield ~98.7%[1]
Melting Point 178-180°C[1]

Amidation to 4-Chloro-3-nitrobenzamide

The conversion of the carboxylic acid to a primary amide is a crucial step. A common and effective method involves the formation of an intermediate acid chloride followed by reaction with ammonia.

Experimental Protocol: Synthesis of 4-Chloro-3-nitrobenzamide

Materials:

  • 4-Chloro-3-nitrobenzoic acid

  • Thionyl chloride (SOCl₂)

  • Ice-cold ammonia water

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, suspend 4-chloro-3-nitrobenzoic acid (60.3 g, 0.32 mol) in thionyl chloride (180 ml).[2]

  • Heat the mixture to reflux and maintain for 5 hours.[2]

  • After the reaction is complete, concentrate the mixture under reduced pressure to remove excess thionyl chloride, yielding an oily residue of the acid chloride.

  • Carefully add the oily residue to ice-cold ammonia water (300 ml) with stirring.[2]

  • A precipitate of 4-chloro-3-nitrobenzamide will form. Collect the solid by filtration and wash with water.

  • The crude product can be purified by recrystallization from methanol.

Nucleophilic Aromatic Substitution with Morpholine

The presence of the electron-withdrawing nitro group ortho to the chlorine atom activates the aromatic ring for nucleophilic aromatic substitution. This allows for the efficient displacement of the chloride with morpholine.

G Start 4-Chloro-3-nitrobenzamide Product 4-Morpholino-3-nitrobenzamide Start->Product SNAr Reaction Reagent Morpholine Reagent->Product Base Base (e.g., K₂CO₃) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Nucleophilic aromatic substitution of 4-chloro-3-nitrobenzamide with morpholine.

Experimental Protocol: Synthesis of 4-Morpholino-3-nitrobenzamide

Materials:

  • 4-Chloro-3-nitrobenzamide

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

Procedure:

  • In a sealed reaction vessel, combine 4-chloro-3-nitrobenzamide (1 mmol), morpholine (4 mmol), and potassium carbonate (3 mmol) in DMF (2.5 mL).[3]

  • Heat the reaction mixture to 120°C and stir for 24 hours.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and treat with brine to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain 4-morpholino-3-nitrobenzamide.

Final Step: Reduction of the Nitro Group

The final transformation is the selective reduction of the aromatic nitro group to a primary amine. This is a well-established reaction in organic synthesis, with catalytic hydrogenation being a common and clean method.[4]

Causality in Reductant Selection

The choice of reducing agent is critical to avoid the reduction of the amide functionality. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is highly effective for the selective reduction of nitro groups in the presence of other reducible functional groups.[2][4] Alternative methods include the use of metals in acidic media (e.g., SnCl₂ in HCl), which can be advantageous when other reducible groups that are sensitive to catalytic hydrogenation are present.[5]

Experimental Protocol: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

Materials:

  • 4-Morpholino-3-nitrobenzamide

  • Palladium on carbon (10% Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 4-morpholino-3-nitrobenzamide in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar).[6]

  • Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen has been consumed or the reaction is complete as monitored by TLC or HPLC.

  • Carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-4-morpholin-4-yl-benzamide.

  • The product can be further purified by recrystallization if necessary.

Conclusion

The synthesis of 3-Amino-4-morpholin-4-yl-benzamide can be reliably achieved through a four-step sequence starting from p-chlorobenzoic acid. This guide has outlined a robust and scalable pathway, providing detailed experimental protocols and the underlying chemical principles for each transformation. The methodologies described herein are well-precedented and utilize readily available reagents, making this synthetic route amenable to both laboratory-scale research and larger-scale production for drug development applications.

References

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. MDPI. Available at: [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. Google Patents.
  • Preparation of Amines: Reduction of Oximes and Nitro Compounds. JoVE. Available at: [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Available at: [Link]

  • 4-Chloro-3-nitrobenzamide. ResearchGate. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. Available at: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Available at: [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

  • Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Google Patents.

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Exploratory

A Deep Dive into the Proteomic Mechanisms of Benzamide-Based PARP Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The compound "3-Amino-4-morpholin-4-yl-benzamide" is not extensively documented in publicly available scienti...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary:

The compound "3-Amino-4-morpholin-4-yl-benzamide" is not extensively documented in publicly available scientific literature, precluding a detailed analysis of its specific proteomic mechanism of action. However, its core structure, a substituted benzamide, is a key pharmacophore in a clinically significant class of drugs: the Poly (ADP-ribose) polymerase (PARP) inhibitors. This guide will, therefore, pivot to a comprehensive examination of the proteomic mechanisms of benzamide-based PARP inhibitors, using them as a well-established and highly relevant proxy.

This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of PARP inhibitors (PARPis) through the lens of proteomics. We will dissect the core principles of PARP inhibition, delve into the proteomic strategies used to elucidate their on- and off-target effects, and present detailed experimental workflows for researchers in the field. This guide is intended to serve as a valuable resource for scientists and drug development professionals seeking to understand and investigate the complex interplay between PARP inhibitors and the cellular proteome.

The Central Role of PARP in Cellular Homeostasis and the Rationale for Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for a variety of cellular processes, most notably DNA damage repair.[1] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor.[2][3] Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[1][3]

The therapeutic strategy of PARP inhibition is elegantly rooted in the concept of synthetic lethality. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[4][5] When PARP is inhibited in these cells, SSBs are not efficiently repaired and can degenerate into DSBs during DNA replication.[1] The compromised HR pathway in these cancer cells cannot cope with this increased burden of DSBs, leading to genomic instability and ultimately, cell death.[4][5] Normal cells, with their functional HR pathway, are less affected by PARP inhibition.

A key aspect of the mechanism of action for many PARP inhibitors is "PARP trapping".[1][4] This occurs when the inhibitor, by binding to the active site of PARP1, not only blocks its enzymatic activity but also prevents its dissociation from the DNA. This trapped PARP-DNA complex is itself a bulky lesion that can obstruct DNA replication and transcription, further contributing to cytotoxicity.[4]

Unraveling the Proteomic Landscape of PARP Inhibitor Action

Chemical proteomics has emerged as a powerful tool to dissect the mechanism of action of small molecule inhibitors like PARPis on a proteome-wide scale.[6][7] These approaches allow for the unbiased identification of direct targets, off-targets, and downstream signaling alterations induced by the drug.

Key Proteomic Strategies for Studying PARP Inhibitors

Several proteomic workflows are employed to investigate the effects of PARP inhibitors:

  • Affinity-Based Protein Profiling (ABPP): This technique utilizes a modified version of the drug molecule (a chemical probe) that is appended with a reporter tag, such as biotin.[8] The probe is introduced to a cell lysate or live cells, where it binds to its protein targets. The tagged protein-probe complexes can then be enriched and identified by mass spectrometry. This method is invaluable for identifying the direct binding partners of a drug.

  • Thermal Proteome Profiling (TPP) and Cellular Thermal Shift Assay (CETSA): These methods are based on the principle that the binding of a drug to its target protein increases the thermal stability of the protein.[9] In a TPP experiment, cells are treated with the drug, and then aliquots are heated to a range of temperatures. The aggregated proteins are removed, and the remaining soluble proteins are quantified by mass spectrometry. Target proteins will show increased stability (i.e., remain soluble at higher temperatures) in the presence of the drug.

  • Quantitative Global Proteomics: This approach compares the entire proteome of cells treated with a PARP inhibitor to that of untreated cells.[10] This can reveal changes in protein expression levels that are downstream of PARP inhibition, providing insights into the cellular response to the drug.

  • Phosphoproteomics and ADP-ribosylome analysis: These specialized proteomic techniques focus on identifying and quantifying changes in protein phosphorylation and PARylation, respectively.[11][12] They are crucial for mapping the signaling pathways affected by PARP inhibitors.

Visualizing the Chemical Proteomics Workflow

The following diagram illustrates a generalized workflow for an affinity-based chemical proteomics experiment to identify the targets of a PARP inhibitor.

Caption: A generalized workflow for identifying PARP inhibitor targets using chemical proteomics.

On-Target and Off-Target Effects of PARP Inhibitors Revealed by Proteomics

While PARP1 and PARP2 are the primary targets of most clinical PARP inhibitors, proteomic studies have revealed a more complex interaction landscape.

PARP InhibitorKnown On-TargetsNotable Off-Targets Identified by ProteomicsReference
OlaparibPARP1, PARP2Tankyrases[6]
RucaparibPARP1, PARP2Hexose-6-phosphate dehydrogenase (H6PD)[6]
NiraparibPARP1, PARP2Deoxycytidine kinase (DCK)[6]
VeliparibPARP1, PARP2Highly selective for PARP family[6]

This table summarizes findings from a comparative proteome-wide target map of clinical PARP inhibitors.[6]

The identification of off-targets is critical as it can help to explain unexpected clinical toxicities or provide opportunities for drug repositioning. For instance, the finding that rucaparib inhibits H6PD, an enzyme involved in cellular metabolism, suggests a potential mechanism for some of its observed side effects.[6]

Detailed Experimental Protocol: Affinity-Based Pulldown for PARP Inhibitor Target Identification

This protocol outlines a standard procedure for identifying the protein targets of a benzamide-based PARP inhibitor using a biotinylated chemical probe.

Materials:

  • Cells of interest (e.g., a cancer cell line sensitive to the PARP inhibitor)

  • PARP inhibitor chemical probe (with a biotin tag) and a negative control probe (structurally similar but inactive)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-coated magnetic beads

  • Wash buffers (e.g., PBS with varying concentrations of detergent)

  • Urea solution (8M)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with the biotinylated PARP inhibitor probe or the negative control probe at a predetermined concentration and for a specific duration.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • Affinity Enrichment:

    • Incubate the cleared lysate with streptavidin-coated magnetic beads to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively with a series of wash buffers to remove non-specific binders.

  • On-Bead Digestion:

    • Resuspend the beads in a urea solution.

    • Reduce the proteins with DTT and then alkylate with IAA.

    • Dilute the urea and digest the proteins with trypsin overnight.

  • Peptide Cleanup and Mass Spectrometry Analysis:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt them using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

  • Data Analysis:

    • Search the raw mass spectrometry data against a protein database to identify the proteins.

    • Quantify the relative abundance of the identified proteins between the PARP inhibitor probe and the negative control probe samples.

    • Proteins that are significantly enriched in the PARP inhibitor probe sample are considered potential targets.

Signaling Pathways Modulated by PARP Inhibition: A Proteomic Perspective

Proteomic studies have provided a systems-level view of the cellular response to PARP inhibition, extending beyond the immediate DNA damage response.

Key Signaling Pathways Implicated by Proteomics:

  • DNA Damage Response (DDR): As expected, proteins involved in various DNA repair pathways are significantly altered.

  • Cell Cycle Control: PARP inhibition can lead to the induction of cell cycle arrest, and phosphoproteomics can map the changes in key cell cycle regulators.[12]

  • AKT-mTOR Signaling: Some studies have shown that PARP inhibition can modulate the AKT-mTOR pathway, which is a central regulator of cell growth and survival.[11]

  • Autophagy: Proteomic analysis has identified changes in autophagy-related proteins in cells that have developed resistance to PARP inhibitors, suggesting a role for this process in drug resistance.[13]

  • Metabolic Pathways: The identification of metabolic enzymes as off-targets of some PARP inhibitors highlights the potential for these drugs to impact cellular metabolism.[6]

The following diagram illustrates the central role of PARP1 in the DNA damage response and how its inhibition can impact downstream signaling pathways.

G cluster_ddr DNA Damage Response cluster_parpi PARP Inhibition cluster_downstream Downstream Consequences dna_damage DNA Single-Strand Break parp1 PARP1 dna_damage->parp1 Activation par PARylation parp1->par recruitment Recruitment of Repair Proteins par->recruitment ssbr Single-Strand Break Repair recruitment->ssbr parpi PARP Inhibitor inhibition Inhibition of PARylation & PARP Trapping parpi->inhibition inhibition->parp1 dsb Double-Strand Breaks inhibition->dsb Leads to cell_cycle Cell Cycle Arrest inhibition->cell_cycle akt_mtor Modulation of AKT-mTOR Signaling inhibition->akt_mtor apoptosis Apoptosis in HR-Deficient Cells dsb->apoptosis

Caption: The impact of PARP inhibition on the DNA damage response and downstream signaling.

Future Directions and Concluding Remarks

The application of proteomics to the study of PARP inhibitors has profoundly deepened our understanding of their mechanisms of action. Future research will likely focus on:

  • Elucidating Mechanisms of Resistance: Proteomic approaches are being used to compare PARPi-sensitive and -resistant cells to identify the proteins and pathways that drive resistance.[11][13]

  • Identifying Biomarkers of Response: Proteomics can help to identify biomarkers that predict which patients are most likely to benefit from PARP inhibitor therapy.

  • Developing Novel Combination Therapies: By understanding the signaling pathways that are activated or altered in response to PARP inhibition, rational combination therapies can be designed to enhance efficacy and overcome resistance.[11][12]

References

  • K-M.V, et al. (2015). Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets. Nature Chemical Biology. Available at: [Link]

  • Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Available at: [Link]

  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. Available at: [Link]

  • Wang, Y., et al. (2022). Proteomic Analysis Identifies p62/SQSTM1 as a Critical Player in PARP Inhibitor Resistance. Frontiers in Oncology. Available at: [Link]

  • Twigg, C. A. I., et al. (2021). Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Deng, O., et al. (2021). Integrative proteomics of PARP1 protein complexes and post-translational modifications implicates DDR and AKT-mTOR signaling in mediating response or primary resistance of ovarian carcinoma cells to PARP1 inhibitors. Molecular Cancer Therapeutics. Available at: [Link]

  • Wikipedia. (n.d.). Chemoproteomics. Available at: [Link]

  • Deng, O., et al. (2022). Integrated proteomics identifies PARP inhibitor-induced pro-survival signaling changes as potential vulnerabilities in ovarian cancer. Journal of Biological Chemistry. Available at: [Link]

  • Drug Target Review. (2024). The mechanism of PARP inhibitor action is identified. Available at: [Link]

  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science. Available at: [Link]

  • Yu, Y., & Kim, C. (2018). Proteomic Analysis of the Downstream Signaling Network of PARP1. ACS Chemical Biology. Available at: [Link]

  • Langelier, M.-F., et al. (2018). PARP1 proximity proteomics reveals interaction partners at stressed replication forks. Nucleic Acids Research. Available at: [Link]

  • Kim, C., & Yu, Y. (2025). Mechanism of Action of PARP Inhibitors. Annual Review of Cancer Biology. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 3-Amino-4-morpholin-4-yl-benzamide Derivatives

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry The morpholine ring is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as aqu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

The morpholine ring is a cornerstone in modern medicinal chemistry, renowned for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates. When integrated into a benzamide framework, specifically as a 3-amino-4-morpholin-4-yl-benzamide scaffold, it presents a unique chemical architecture with significant potential for therapeutic intervention. This guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of this promising class of compounds, with a particular focus on their potential as kinase inhibitors in oncology. We will delve into the rationale behind their design, detail the experimental methodologies for their evaluation, and provide insights into their structure-activity relationships.

Synthetic Pathways: Crafting the 3-Amino-4-morpholin-4-yl-benzamide Core

The synthesis of 3-amino-4-morpholin-4-yl-benzamide derivatives can be strategically approached through a multi-step process, leveraging established organic chemistry reactions. A plausible and efficient synthetic route commences with a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction and amidation steps.

A proposed synthetic scheme is outlined below:

Synthetic_Pathway A 2,4-Dichlorobenzonitrile C 2-Chloro-4-morpholinobenzonitrile A->C SNA_r_ B Morpholine B->C E 2-Azido-4-morpholinobenzonitrile C->E Nucleophilic Substitution D Sodium Azide D->E G 3-Amino-4-morpholinobenzonitrile E->G Reduction F Reduction (e.g., H2/Pd-C) F->G I 3-Amino-4-morpholinobenzoic acid G->I Hydrolysis H Acid/Base Hydrolysis H->I K 3-Amino-4-morpholin-4-yl-benzamide Derivative I->K Amide Coupling J Amine (R-NH2), Coupling Agent (e.g., HATU) J->K PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound 3-Amino-4-morpholin-4-yl- benzamide Derivative Compound->PI3K Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Exploratory

An In-Depth Technical Guide to 3-Amino-4-morpholin-4-yl-benzamide Analogs and Their Chemical Space

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract The 3-amino-4-morpholin-4-yl-benzamide scaffold represents a privileged structure in modern medicinal chemistry, frequently identified as...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-amino-4-morpholin-4-yl-benzamide scaffold represents a privileged structure in modern medicinal chemistry, frequently identified as the core of potent and selective kinase inhibitors. Its inherent structural and electronic properties make it an ideal starting point for developing targeted therapeutics, particularly against the Phosphoinositide 3-Kinase (PI3K) signaling pathway, which is commonly dysregulated in human cancers.[1][2] This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of analogs based on this core. We will delve into the causality behind synthetic strategies, the exploration of chemical space to optimize potency and selectivity, and provide detailed, field-proven protocols for their biological characterization.

The 3-Amino-4-morpholinobenzamide Core: A Scaffold for Kinase Inhibition

The PI3K/AKT/mTOR signaling cascade is a critical intracellular pathway that governs cell proliferation, survival, and metabolism.[1] Its aberrant activation is a hallmark of many cancers, making it a high-priority target for drug development. The 3-amino-4-morpholinobenzamide scaffold has emerged as a particularly effective framework for designing inhibitors that target the ATP-binding pocket of PI3K and other related kinases.

The key structural features contributing to its utility are:

  • The Morpholine Ring: The oxygen atom acts as a hydrogen bond acceptor, often interacting with key residues in the hinge region of the kinase domain. The nitrogen atom is crucial for maintaining this interaction and overall compound potency.[3]

  • The Benzamide Moiety: This rigid core properly orients the other functional groups. The amide group itself can participate in additional hydrogen bonding interactions within the active site.

  • The 3-Amino Group: This serves as a critical vector for chemical modification. By derivatizing this amine, researchers can extend the molecule into different sub-pockets of the kinase active site, thereby tuning potency and selectivity across different PI3K isoforms (α, β, δ, γ).

Below is a diagram of the PI3K/AKT/mTOR signaling pathway, illustrating the central role of these kinases.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) mTORC1->PI3K Negative Feedback Proliferation Cell Proliferation & Survival mTORC1->Proliferation Drives caption Fig 1. The PI3K/AKT/mTOR Signaling Pathway. Synthesis_Workflow Start 4-Chloro-3-nitro benzoic Acid Amidation Amidation (e.g., SOCl2, NH4OH) Start->Amidation Intermediate1 4-Chloro-3-nitro benzamide Amidation->Intermediate1 SNAr Nucleophilic Aromatic Substitution (SNAr) with Morpholine Intermediate2 4-Morpholino-3-nitro benzamide SNAr->Intermediate2 Reduction Nitro Group Reduction (e.g., Pd/C, H2) CoreScaffold 3-Amino-4-morpholino benzamide (Core) Reduction->CoreScaffold Derivatization Analog Synthesis (Amide Coupling, Sulfonylation, etc.) FinalAnalogs Diverse Analog Library Derivatization->FinalAnalogs Intermediate1->SNAr Intermediate2->Reduction CoreScaffold->Derivatization caption Fig 2. General Synthetic Workflow.

Fig 2. General Synthetic Workflow.

Key Synthetic Steps:

  • Formation of 4-Chloro-3-nitrobenzamide: The synthesis typically begins with 4-chloro-3-nitrobenzoic acid. [4][5]This starting material is converted to the corresponding benzamide. A common and efficient method is to first activate the carboxylic acid by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia (e.g., ammonium hydroxide). [6]This approach is chosen for its high yield and the ease of purification of the resulting amide.

  • Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is activated towards nucleophilic substitution by the electron-withdrawing nitro group at the 3-position. This allows for a clean reaction with morpholine to yield 4-morpholino-3-nitrobenzamide. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF, often with a non-nucleophilic base to scavenge the HCl byproduct. [7]

  • Nitro Group Reduction: The final step to generate the core scaffold is the reduction of the nitro group to a primary amine. This is a critical transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a clean and effective method. [8]Alternative methods include reduction with metals in acidic media, such as tin(II) chloride (SnCl₂) in HCl. The choice of reductant is crucial to avoid side reactions with other functional groups in more complex analogs.

Chemical Space and Structure-Activity Relationships (SAR)

With the core scaffold in hand, the exploration of chemical space involves systematic modification at key positions to enhance biological activity and improve pharmacokinetic properties. The primary goal is often to achieve potency against a specific PI3K isoform (e.g., PI3Kα for many solid tumors) while minimizing activity against others to reduce off-target effects. [9] The main points of diversification are:

  • R1 (Amide Substituent): The primary amide can be replaced with secondary or tertiary amides. This position is less commonly modified as the primary amide often forms a crucial interaction.

  • R2 (Aniline Amine Substituent): This is the most common point of modification. Acylation or sulfonylation of the 3-amino group allows the molecule to probe different regions of the ATP-binding site. For instance, coupling with various substituted benzoic acids or sulfonyl chlorides can introduce groups that form new hydrogen bonds, van der Waals interactions, or displace water molecules, leading to significant gains in potency. [2][10] The following table illustrates a representative SAR for a class of PI3K inhibitors, demonstrating how small structural changes can dramatically and differentially affect potency against the four main Class I PI3K isoforms.

Compound IDR2 ModificationPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Core -H>1000>1000>1000>1000
Analog A 4-Fluorophenylsulfonyl39>10003623
Analog B Pyrimidin-2-yl-amino527714
Analog C Indazole333366
Alpelisib (Reference Drug)51200290250
Dactolisib (Reference Drug)47575
Table 1: Representative IC₅₀ values for various PI3K inhibitors against Class I isoforms. Data is illustrative of trends seen in the field and compiled from public sources for similar scaffolds.[11][12]

Key SAR Insights:

  • Hinge-Binding: The morpholine group is a potent hinge-binder. Replacing it with groups that lack a hydrogen bond acceptor, such as a tetrahydropyran, often leads to a significant loss of activity. [3]* Selectivity: Introducing bulky or specific functional groups at the R2 position can exploit subtle differences between the active sites of PI3K isoforms, leading to isoform-selective inhibitors. For example, GDC-0941 (an indazole-containing analog) shows good pan-PI3K activity, while Alpelisib was optimized for PI3Kα selectivity. [11][12]

Biological Evaluation Workflow

A tiered approach is used to evaluate newly synthesized analogs, starting with high-throughput biochemical assays and progressing to more complex cell-based and in vivo models for the most promising compounds.

Biological_Workflow Library Synthesized Analog Library PrimaryScreen Primary Screen: Biochemical Kinase Assay (e.g., PI3Kα IC₅₀) Library->PrimaryScreen SelectivityScreen Selectivity Screen: PI3K Isoform Panel (β, δ, γ) & mTOR PrimaryScreen->SelectivityScreen Active 'Hits' CellularAssay Secondary Screen: Cell-Based Assays (e.g., Cell Viability) SelectivityScreen->CellularAssay Potent & Selective Compounds MechanismAssay Mechanism of Action: Target Engagement (e.g., p-AKT Western Blot) CellularAssay->MechanismAssay ADME In Vitro ADME/Tox (Microsomal Stability, Cytotoxicity) CellularAssay->ADME Lead Lead Compound MechanismAssay->Lead ADME->Lead caption Fig 3. Tiered Biological Evaluation Workflow.

Fig 3. Tiered Biological Evaluation Workflow.
  • Primary Biochemical Screening: The initial evaluation measures the direct inhibitory effect of a compound on the purified target enzyme (e.g., PI3Kα). Luminescence-based assays that measure ATP consumption or ADP production, such as the ADP-Glo™ assay, are industry standards due to their high sensitivity and throughput.

  • Secondary Cellular Assays: Compounds that show potent enzymatic inhibition are then tested in cancer cell lines known to be dependent on the PI3K pathway (e.g., MCF7 or U87 MG). [2]The primary readout is typically cell viability or proliferation, often measured using assays like CellTiter-Glo®, which quantifies cellular ATP levels as an indicator of metabolic activity. [13]* Mechanism of Action Studies: To confirm that the observed anti-proliferative effect is due to inhibition of the intended target, downstream signaling events are measured. A hallmark of PI3K inhibition is a reduction in the phosphorylation of AKT (at Ser473). This is typically assessed via Western Blot or high-content imaging. [2]

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for the synthesis and evaluation of 3-amino-4-morpholinobenzamide analogs.

Protocol 1: Synthesis of Core Scaffold (3-Amino-4-morpholinobenzamide)

Step 1: 4-Chloro-3-nitrobenzamide

  • To a round-bottom flask, add 4-chloro-3-nitrobenzoic acid (1.0 eq).

  • Add thionyl chloride (5.0 eq) and a catalytic amount of DMF (1-2 drops).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.

  • Carefully add the crude acyl chloride to a cooled (0 °C) solution of concentrated ammonium hydroxide (10 eq).

  • Stir vigorously for 1 hour. A precipitate will form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry to yield 4-chloro-3-nitrobenzamide. [6] Step 2: 4-Morpholino-3-nitrobenzamide

  • In a sealed vessel, dissolve 4-chloro-3-nitrobenzamide (1.0 eq) in DMSO.

  • Add morpholine (1.5 eq) and potassium carbonate (2.0 eq).

  • Heat the mixture to 100-120 °C for 4-6 hours. Monitor reaction progress by TLC or LC-MS.

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry to afford 4-morpholino-3-nitrobenzamide.

Step 3: 3-Amino-4-morpholinobenzamide

  • Dissolve 4-morpholino-3-nitrobenzamide (1.0 eq) in ethanol or methanol.

  • Add Palladium on carbon (10% Pd/C, 0.05 eq) to the solution.

  • Place the flask under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir at room temperature for 6-12 hours until the reaction is complete (monitored by TLC/LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, 3-amino-4-morpholinobenzamide, which can be purified by crystallization or column chromatography. [8]

Protocol 2: In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™)

Materials:

  • Purified PI3K enzyme (e.g., PI3Kα)

  • Kinase substrate (e.g., PIP2)

  • ATP at a concentration near the Kₘ

  • Test compounds serially diluted in DMSO

  • Positive control inhibitor (e.g., Dactolisib)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Procedure:

  • Compound Plating: In a 384-well plate, add 1 µL of serially diluted test compound or control (DMSO for 0% inhibition, potent inhibitor for 100% inhibition).

  • Kinase Addition: Add 2 µL of PI3K enzyme solution (prepared in Kinase Assay Buffer) to each well. Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Reaction: Add 2 µL of the substrate/ATP mixture to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This stops the kinase reaction and depletes the remaining ATP.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated by the kinase reaction into ATP, which is used by a luciferase to produce light. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

Materials:

  • PI3K-dependent cancer cell line (e.g., MCF7)

  • Complete cell culture medium

  • Test compounds serially diluted in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)

Procedure:

  • Cell Seeding: Seed MCF7 cells into a 96-well, white-walled cell culture plate at a density of 5,000 cells/well in 100 µL of medium. Incubate overnight to allow cells to attach.

  • Compound Treatment: Add 1 µL of serially diluted test compounds to the wells (final DMSO concentration should be ≤ 0.5%). Include wells with DMSO only (vehicle control).

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37 °C, 5% CO₂).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and mix to form the CellTiter-Glo® Reagent.

  • Lysis and Signal Generation: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the vehicle control wells. Plot viability against the logarithm of compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition). [13]

Conclusion and Future Directions

The 3-amino-4-morpholin-4-yl-benzamide scaffold is a validated and highly tractable starting point for the development of kinase inhibitors. The synthetic accessibility and clear SAR pathways make it an attractive core for drug discovery programs. Future efforts will likely focus on developing next-generation analogs with improved isoform selectivity, particularly for PI3Kβ and PI3Kδ in the context of hematological malignancies and immunoinflammatory diseases. Furthermore, exploring the chemical space with advanced computational methods, such as free energy perturbation (FEP), can help prioritize the synthesis of analogs with optimal binding kinetics and drug-like properties, accelerating the path from discovery to clinical development.

References

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]

  • CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. NIH. [Link]

  • Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]

  • Structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors: investigations of various 6,5-heterocycles to improve metabolic stability. PubMed. [Link]

  • A--Preparation of 4-chloro-3-nitrobenzoic acid. PrepChem.com. [Link]

  • Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. PubMed. [Link]

  • 4-Chloro-3-nitrobenzamide. ResearchGate. [Link]

  • Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. ResearchGate. [Link]

  • A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). PubMed. [Link]

  • Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. PubMed Central. [Link]

  • STX-478, a Mutant-Selective, Allosteric PI3Kα Inhibitor Spares Metabolic Dysfunction and Improves Therapeutic Response in PI3Kα-Mutant Xenografts. PubMed Central. [Link]

  • Substituent effects on the kinetics of reductively-initiated fragmentation of nitrobenzyl carbamates designed as triggers for bioreductive prodrugs. ResearchGate. [Link]

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Foundational

The Emergence of 3-Amino-4-morpholin-4-yl-benzamide: A Technical Guide to a Novel Scaffold

Abstract This technical guide provides a comprehensive overview of 3-Amino-4-morpholin-4-yl-benzamide, a novel benzamide derivative with significant potential in medicinal chemistry. Although not extensively documented i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-morpholin-4-yl-benzamide, a novel benzamide derivative with significant potential in medicinal chemistry. Although not extensively documented in prior literature, its structural motifs suggest compelling therapeutic hypotheses. This document outlines a robust, multi-step synthetic pathway for its preparation, leveraging established methodologies in aromatic chemistry. Furthermore, we delve into the plausible mechanisms of action, drawing parallels with structurally related compounds known to exhibit potent biological activities. Detailed experimental protocols, characterization data, and workflow visualizations are provided to enable researchers to synthesize, validate, and explore the therapeutic promise of this emerging scaffold.

Introduction: The Rationale for a New Benzamide Derivative

The benzamide functional group is a cornerstone of numerous clinically successful drugs, valued for its ability to form key hydrogen bonding interactions with biological targets. The substitution pattern on the aromatic ring profoundly influences the molecule's pharmacological profile. The incorporation of a morpholine moiety is a well-established strategy in drug design to enhance aqueous solubility, improve pharmacokinetic properties, and introduce additional hydrogen bond acceptors.

The specific arrangement of an amino group at the 3-position and a morpholino group at the 4-position, ortho to each other, presents an intriguing chemical architecture. This substitution pattern is anticipated to modulate the electronic properties of the benzamide and introduce unique steric and hydrogen-bonding features, potentially leading to novel biological activities. While "3-Amino-4-morpholin-4-yl-benzamide" itself is not a widely recognized compound, its synthesis is readily achievable through established chemical transformations. This guide serves as a foundational resource for its synthesis and a springboard for the investigation of its therapeutic potential.

Proposed Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

The synthesis of the target compound can be efficiently achieved through a three-step sequence starting from the commercially available 4-chloro-3-nitrobenzoic acid. The overarching strategy involves the initial formation of the benzamide, followed by nucleophilic aromatic substitution to introduce the morpholine ring, and concluding with the reduction of the nitro group to the desired amine.

Overall Synthetic Scheme

Synthetic_Scheme 4-Chloro-3-nitrobenzoic_acid 4-Chloro-3-nitrobenzoic acid Intermediate_1 4-Chloro-3-nitrobenzamide 4-Chloro-3-nitrobenzoic_acid->Intermediate_1 1. SOCl₂, reflux 2. NH₄OH Intermediate_2 4-Morpholin-4-yl-3-nitrobenzamide Intermediate_1->Intermediate_2 Morpholine, K₂CO₃, DMF, 120°C Final_Product 3-Amino-4-morpholin-4-yl-benzamide Intermediate_2->Final_Product Fe, NH₄Cl, EtOH/H₂O, reflux

Caption: Proposed synthetic route for 3-Amino-4-morpholin-4-yl-benzamide.

Step 1: Synthesis of 4-Chloro-3-nitrobenzamide

The initial step involves the conversion of the carboxylic acid to a more reactive acid chloride, followed by amidation.

Experimental Protocol:

  • To a solution of 4-chloro-3-nitrobenzoic acid (1.0 eq) in toluene, add thionyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

  • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield crude 4-chloro-3-nitrobenzoyl chloride.

  • Dissolve the crude acid chloride in a suitable solvent such as dichloromethane or tetrahydrofuran.

  • Slowly add this solution to a cooled (0 °C) concentrated aqueous solution of ammonium hydroxide (excess), with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-chloro-3-nitrobenzamide.

Causality: The conversion to the acid chloride is necessary to activate the carboxyl group for amidation. The use of a catalytic amount of DMF facilitates the formation of the Vilsmeier-Haack reagent, which is the active species in the chlorination.

Step 2: Synthesis of 4-Morpholin-4-yl-3-nitrobenzamide

This step introduces the morpholine moiety via a nucleophilic aromatic substitution reaction.

Experimental Protocol:

  • In a round-bottom flask, combine 4-chloro-3-nitrobenzamide (1.0 eq), morpholine (1.2 eq), and potassium carbonate (2.0 eq) in DMF.

  • Heat the reaction mixture to 120 °C and stir for 24 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction to room temperature and pour it into ice-water.

  • Collect the precipitate by filtration, wash thoroughly with water to remove inorganic salts, and dry to obtain 4-morpholin-4-yl-3-nitrobenzamide.

Causality: The electron-withdrawing nitro group activates the ortho-positioned chlorine for nucleophilic substitution by morpholine. Potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

Step 3: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

The final step is the reduction of the nitro group to the corresponding amine.

Experimental Protocol:

  • Suspend 4-morpholin-4-yl-3-nitrobenzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

  • Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Amino-4-morpholin-4-yl-benzamide.

Causality: The iron/ammonium chloride system is a classic and effective method for the reduction of aromatic nitro groups. The reaction proceeds via a series of single-electron transfers from the iron metal.

Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.

Technique Expected Observations for 3-Amino-4-morpholin-4-yl-benzamide
¹H NMR Aromatic protons in the 6.5-7.5 ppm region, morpholine protons around 2.8-3.8 ppm, amine protons (broad singlet), and amide protons (broad singlet).
¹³C NMR Aromatic carbons, morpholine carbons, and the carbonyl carbon of the amide.
FT-IR Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C-O-C stretching (morpholine).
Mass Spec A molecular ion peak corresponding to the calculated mass of the compound.

Plausible Mechanism of Action and Therapeutic Potential

While the specific biological targets of 3-Amino-4-morpholin-4-yl-benzamide are yet to be determined, its structural features allow for informed hypotheses regarding its potential mechanism of action. The aminobenzamide scaffold is present in a number of kinase inhibitors.[1][2] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[3]

The 3-amino group can act as a key hydrogen bond donor, while the benzamide and morpholine moieties can engage in additional interactions within the ATP-binding pocket of a kinase.

Kinase_Inhibition_Hypothesis Target_Molecule 3-Amino-4-morpholin-4-yl-benzamide Hinge_Region Hinge Region Target_Molecule->Hinge_Region H-bond from 3-amino group Hydrophobic_Pocket Hydrophobic Pocket Target_Molecule->Hydrophobic_Pocket Aromatic ring interaction Solvent_Region Solvent-Exposed Region Target_Molecule->Solvent_Region Morpholine interaction Kinase_Pocket Kinase ATP-Binding Pocket

Caption: Hypothesized binding mode in a kinase active site.

Based on this, 3-Amino-4-morpholin-4-yl-benzamide could be investigated for its potential as an inhibitor of various kinases implicated in oncology, such as Aurora kinases or lymphocyte-specific tyrosine kinase (Lck).[1][2]

Conclusion

This technical guide has detailed a practical and efficient synthetic route for the novel compound 3-Amino-4-morpholin-4-yl-benzamide. By providing step-by-step protocols and the underlying chemical principles, this document empowers researchers to synthesize and investigate this promising scaffold. The hypothesized mechanism of action as a kinase inhibitor provides a clear direction for initial biological screening. Further structure-activity relationship studies, building upon this core molecule, could lead to the discovery of potent and selective therapeutic agents.

References

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Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 3-Amino-4-morpholin-4-yl-benzamide

Foreword: Unveiling Therapeutic Potential Through Mechanistic Inquiry In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically impactful therapeutic is paved with rigorous scien...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling Therapeutic Potential Through Mechanistic Inquiry

In the landscape of modern drug discovery, the journey from a novel chemical entity to a clinically impactful therapeutic is paved with rigorous scientific investigation. This guide is intended for researchers, scientists, and drug development professionals dedicated to elucidating the mechanisms of action of promising small molecules. The subject of this whitepaper, 3-Amino-4-morpholin-4-yl-benzamide, represents a compound of significant interest due to its structural motifs, which are shared with a class of targeted therapies that have reshaped the paradigm of cancer treatment. Our focus will be to dissect the potential therapeutic targets of this molecule, not as a mere academic exercise, but as a strategic roadmap for its preclinical and clinical development. We will delve into the causality behind experimental choices, ensuring that each proposed protocol is a self-validating system, grounded in authoritative scientific principles.

The Benzamide Scaffold: A Privileged Motif in Targeted Therapy

The benzamide chemical scaffold is a cornerstone in the design of numerous biologically active compounds. Its presence in a molecule often confers favorable pharmacokinetic properties and, more importantly, provides a structural framework for high-affinity interactions with specific biological targets. Notably, the 3-aminobenzamide core is a well-established pharmacophore in the development of inhibitors for a critical family of enzymes involved in DNA repair and genomic stability: the Poly(ADP-ribose) polymerases (PARPs).[1][2][3][4]

Structural Homology to Known PARP Inhibitors: A Primary Hypothesis

The chemical structure of 3-Amino-4-morpholin-4-yl-benzamide bears a striking resemblance to 3-aminobenzamide, a potent inhibitor of PARP.[1][2] The core 3-aminobenzamide moiety is known to mimic the nicotinamide portion of the NAD+ substrate, competitively binding to the catalytic domain of PARP enzymes.[5] The addition of a morpholine group at the 4-position of the phenyl ring in our compound of interest likely modulates its solubility, cell permeability, and potentially its binding affinity and selectivity for different PARP family members.

Based on this strong structural evidence, our primary hypothesis is that Poly(ADP-ribose) polymerase 1 (PARP1) is a principal therapeutic target of 3-Amino-4-morpholin-4-yl-benzamide.

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase 1 (PARP1)

PARP1 is a key enzyme in the cellular response to DNA single-strand breaks (SSBs).[6] Upon detection of DNA damage, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This process, known as PARylation, creates a scaffold to recruit other DNA repair proteins, facilitating the restoration of genomic integrity.[6]

Mechanism of Action: The Concept of Synthetic Lethality

The therapeutic rationale for targeting PARP1 is elegantly demonstrated by the concept of "synthetic lethality." In cancers with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes, the inhibition of PARP1-mediated SSB repair leads to the accumulation of irreparable DNA double-strand breaks (DSBs) during replication.[7][8] These cancer cells, lacking a functional homologous recombination (HR) pathway to repair DSBs, are selectively killed, while normal cells with intact HR pathways remain viable. This targeted approach has led to the successful development of several FDA-approved PARP inhibitors for the treatment of ovarian, breast, prostate, and pancreatic cancers.[9]

Signaling Pathway: PARP1 in DNA Single-Strand Break Repair

PARP1_Pathway DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate Repair_Complex DNA Repair Protein Complex (e.g., XRCC1) PAR->Repair_Complex recruits SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates Biochemical_Assay Compound 3-Amino-4-morpholin-4-yl- benzamide (Test Compound) Incubation Incubation Compound->Incubation PARP1_Enzyme Recombinant Human PARP1 Enzyme PARP1_Enzyme->Incubation Substrates Histone Substrate & Activated DNA Substrates->Incubation NAD_biotin Biotinylated NAD+ NAD_biotin->Incubation Detection Detection Incubation->Detection Streptavidin-HRP & Chemiluminescent Substrate Data_Analysis IC50 Determination Detection->Data_Analysis

Caption: Workflow for a biochemical PARP1 enzyme activity assay.

Detailed Protocol: Colorimetric PARP1 Assay [10]

  • Plate Preparation: Coat a 96-well plate with histones and activated DNA.

  • Reaction Mixture: Prepare a reaction buffer containing recombinant human PARP1 enzyme.

  • Compound Addition: Add serial dilutions of 3-Amino-4-morpholin-4-yl-benzamide to the wells. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a vehicle control.

  • Initiation of Reaction: Add biotinylated NAD+ to initiate the PARP1 reaction. Incubate at room temperature for 1 hour.

  • Washing: Wash the plate to remove unincorporated biotinylated NAD+.

  • Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate, followed by a colorimetric HRP substrate.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Expected Outcome: A dose-dependent decrease in the colorimetric signal, indicating direct inhibition of PARP1 activity.

Parameter Description Exemplary Value for a Potent Inhibitor
IC50 The concentration of the inhibitor required to reduce the enzymatic activity of PARP1 by 50%.< 100 nM
Cellular Assays: Assessing Target Engagement and Downstream Effects

Cell-based assays are crucial to confirm that the compound can penetrate the cell membrane, engage with PARP1, and elicit the expected biological response.

3.2.1. Cellular PARP1 Inhibition Assay

This assay measures the inhibition of PARP1 activity within intact cells.

Detailed Protocol: In-Cell Western Blot for PAR Levels

  • Cell Culture: Seed cancer cells (e.g., BRCA-deficient ovarian cancer cell line) in a 96-well plate.

  • Compound Treatment: Treat the cells with increasing concentrations of 3-Amino-4-morpholin-4-yl-benzamide for a predetermined time.

  • DNA Damage Induction: Induce DNA damage using a DNA alkylating agent (e.g., methyl methanesulfonate, MMS) to activate PARP1.

  • Cell Lysis and Fixing: Lyse and fix the cells in the wells.

  • Immunostaining: Incubate the cells with a primary antibody specific for PAR, followed by a fluorescently labeled secondary antibody.

  • Data Acquisition: Quantify the fluorescence intensity using an imaging plate reader.

  • Analysis: Normalize the PAR signal to cell number and determine the EC50 for PAR inhibition.

Expected Outcome: A dose-dependent reduction in the PAR signal, demonstrating cellular target engagement.

3.2.2. Cell Viability and Synthetic Lethality Assays

These assays determine the cytotoxic effect of the compound, particularly in cancer cells with DNA repair deficiencies.

Detailed Protocol: Clonogenic Survival Assay

  • Cell Seeding: Seed a low density of both BRCA-proficient and BRCA-deficient cancer cells in 6-well plates.

  • Compound Treatment: Treat the cells with various concentrations of 3-Amino-4-morpholin-4-yl-benzamide.

  • Incubation: Allow the cells to grow for 10-14 days until visible colonies are formed.

  • Staining and Counting: Fix and stain the colonies with crystal violet and count the number of colonies.

  • Analysis: Calculate the surviving fraction for each treatment condition and compare the sensitivity of BRCA-proficient and BRCA-deficient cells.

Expected Outcome: Significantly greater cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells, confirming a synthetic lethal mechanism.

Cell Line Genotype Expected Sensitivity to 3-Amino-4-morpholin-4-yl-benzamide
CAPAN-1BRCA2-mutantHigh
MDA-MB-436BRCA1-mutantHigh
BxPC-3BRCA-wildtypeLow

Potential Secondary and Off-Target Activities

While PARP1 is the most probable primary target, it is prudent in drug development to consider potential secondary targets. The morpholine and benzamide moieties are present in a wide range of bioactive molecules, and their interactions with other proteins should not be discounted.

  • Other PARP Family Members: The compound may exhibit varying degrees of inhibitory activity against other PARP enzymes, which could have different biological consequences. [5]* G-Protein Coupled Receptors (GPCRs): Some benzamide derivatives have been reported to interact with GPCRs. [11]* Kinases: Certain substituted benzamides have shown activity as kinase inhibitors. [12] A comprehensive understanding of the compound's selectivity profile can be achieved through broad-panel screening assays (e.g., kinome scans, GPCR panels).

Conclusion and Future Directions

The structural features of 3-Amino-4-morpholin-4-yl-benzamide strongly suggest that it is a potent inhibitor of PARP1. The experimental framework outlined in this guide provides a clear and robust path to validating this hypothesis and characterizing its therapeutic potential. Successful validation of PARP1 inhibition and demonstration of synthetic lethality in relevant cancer models would position this compound as a promising candidate for further preclinical development, including pharmacokinetic and in vivo efficacy studies. The exploration of its selectivity profile will be critical in predicting its therapeutic window and potential off-target effects. This systematic approach, grounded in mechanistic understanding, is paramount to translating a promising molecule into a life-saving therapy.

References

  • AdooQ Bioscience. 3-Aminobenzamide | PARP Inhibitor. [Link]

  • Frontiers in Neurology. Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. [Link]

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  • PubMed. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. [Link]

  • Taylor & Francis Online. Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. [Link]

  • ACS Publications.T[1][2][4]riazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. [Link]

  • ResearchGate. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 | Request PDF. [Link]

  • PubMed. An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. [Link]

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  • PubMed. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. [Link]

  • PubMed. Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. [Link]

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Foundational

3-Amino-4-morpholin-4-yl-benzamide literature review and key papers

An In-depth Technical Guide to the Rationale, Synthesis, and Evaluation of 3-Amino-4-morpholin-4-yl-benzamide as a Potential Therapeutic Agent For Researchers, Scientists, and Drug Development Professionals This guide pr...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Rationale, Synthesis, and Evaluation of 3-Amino-4-morpholin-4-yl-benzamide as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the scientific rationale, proposed synthesis, and key evaluation methodologies for the novel chemical entity, 3-Amino-4-morpholin-4-yl-benzamide. By dissecting its structural components and drawing insights from well-characterized analogous compounds, we present a roadmap for its investigation as a potential therapeutic agent, likely a PARP inhibitor.

Introduction: Deconstructing a Promising Scaffold

The structure of 3-Amino-4-morpholin-4-yl-benzamide combines two key pharmacophores that have independently shown significant utility in medicinal chemistry: the 3-aminobenzamide core and the morpholine moiety. This unique combination suggests a strong potential for this molecule in drug discovery, particularly in the realm of oncology.

The Significance of the 3-Aminobenzamide Core

3-Aminobenzamide is one of the earliest and most extensively studied inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme family.[1][2] PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. The benzamide moiety of 3-aminobenzamide mimics the nicotinamide portion of the NAD+ cofactor, competitively binding to the catalytic domain of PARP and inhibiting its function.[3] This inhibitory action, while modest in the parent molecule, has formed the foundational pharmacophore for the development of numerous potent and clinically successful PARP inhibitors.[4][5]

The Role of the Morpholine Moiety in Drug Design

The morpholine ring is a common substituent in modern drug discovery, valued for its ability to improve the physicochemical and pharmacokinetic properties of a molecule.[6][7] Its inclusion can enhance aqueous solubility, improve metabolic stability, and fine-tune the ADME (absorption, distribution, metabolism, and excretion) profile.[6] In the context of 3-Amino-4-morpholin-4-yl-benzamide, the addition of a morpholine group to the 4-position of the benzamide ring is a rational design strategy to potentially enhance the drug-like properties of the 3-aminobenzamide scaffold.

Hypothesized Potential of 3-Amino-4-morpholin-4-yl-benzamide

Based on its structural components, it is hypothesized that 3-Amino-4-morpholin-4-yl-benzamide will function as a PARP inhibitor. The 3-aminobenzamide core is expected to provide the primary binding interaction with the PARP catalytic site, while the 4-morpholino group may modulate potency and significantly improve the compound's pharmaceutical properties. This positions the molecule as a promising candidate for investigation, particularly in cancer therapeutics where PARP inhibitors have shown significant clinical benefit.

Proposed Synthetic Strategy

A plausible and efficient synthesis of 3-Amino-4-morpholin-4-yl-benzamide can be envisioned based on established organic chemistry principles and methodologies reported for structurally related compounds.[8][9][10] The following multi-step synthesis is proposed, starting from commercially available 4-fluoro-3-nitrobenzonitrile.

Experimental Protocol: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

Step 1: Nucleophilic Aromatic Substitution of 4-Fluoro-3-nitrobenzonitrile

  • To a solution of 4-fluoro-3-nitrobenzonitrile (1 equivalent) in dimethylformamide (DMF), add morpholine (1.2 equivalents) and potassium carbonate (K2CO3) (2 equivalents).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 4-morpholino-3-nitrobenzonitrile.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-morpholino-3-nitrobenzonitrile (1 equivalent) in ethanol or methanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 3-amino-4-morpholinobenzonitrile.

Step 3: Hydrolysis of the Nitrile to a Carboxamide

  • Treat the 3-amino-4-morpholinobenzonitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water.

  • Heat the mixture to induce hydrolysis of the nitrile group to the primary amide.

  • Carefully neutralize the reaction with a base (e.g., sodium hydroxide solution) while cooling in an ice bath.

  • The product, 3-Amino-4-morpholin-4-yl-benzamide, may precipitate out of the solution and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.

G A 4-Fluoro-3-nitrobenzonitrile B 4-Morpholino-3-nitrobenzonitrile A->B  Morpholine, K2CO3, DMF C 3-Amino-4-morpholinobenzonitrile B->C  H2, Pd/C D 3-Amino-4-morpholin-4-yl-benzamide C->D  H2SO4, H2O, Heat

Caption: Proposed synthetic workflow for 3-Amino-4-morpholin-4-yl-benzamide.

Postulated Mechanism of Action: PARP Inhibition and Synthetic Lethality

The primary therapeutic rationale for investigating 3-Amino-4-morpholin-4-yl-benzamide is its potential to act as a potent and selective inhibitor of PARP1 and PARP2.

The Role of PARP in DNA Damage Repair

PARP enzymes are cellular sensors of DNA damage. Upon detection of a single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

Mechanism of PARP Inhibition

PARP inhibitors, such as the well-characterized drug Veliparib (ABT-888), are small molecules that compete with NAD+ for the catalytic site of PARP.[3][11][12][13] By blocking the synthesis of PAR, these inhibitors "trap" the PARP enzyme on the DNA at the site of the break. This trapped PARP-DNA complex is a significant obstacle to DNA replication.

Synthetic Lethality in BRCA-Deficient Cancers

In normal cells, if a single-strand break is not repaired and is encountered during DNA replication, it can lead to the formation of a more lethal double-strand break (DSB). These DSBs are primarily repaired by the homologous recombination (HR) pathway, which relies on functional BRCA1 and BRCA2 proteins.

In cancer cells with mutations in BRCA1 or BRCA2, the HR pathway is deficient. These cells become heavily reliant on the PARP-mediated base excision repair pathway to handle single-strand breaks and prevent the formation of DSBs. When a PARP inhibitor is introduced, the single-strand breaks are not repaired, leading to an accumulation of DSBs during replication. Since the HR pathway is also non-functional, the cell is unable to repair these DSBs, leading to genomic instability and ultimately, cell death. This concept, where the loss of two different genes or pathways is lethal to the cell but the loss of either one alone is not, is known as synthetic lethality.

G cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Deficient Cancer Cell + PARP Inhibitor DNA Damage DNA Damage SSB SSB DNA Damage->SSB ROS, Alkylating Agents PARP Activation PARP Activation SSB->PARP Activation Replication Fork Collapse Replication Fork Collapse SSB->Replication Fork Collapse During S-phase SSB Repair (BER) SSB Repair (BER) PARP Activation->SSB Repair (BER) Cell Survival Cell Survival SSB Repair (BER)->Cell Survival DSB DSB Replication Fork Collapse->DSB HR Repair HR Repair DSB->HR Repair BRCA1/2 HR Repair->Cell Survival DNA Damage_c1 DNA Damage SSB_c1 SSB DNA Damage_c1->SSB_c1 ROS, Alkylating Agents PARP_Activation_c1 PARP Trapping SSB_c1->PARP_Activation_c1 PARP_Inhibitor 3-Amino-4-morpholin-4-yl-benzamide PARP_Inhibitor->PARP_Activation_c1 SSB_Repair_Blocked SSB Repair Blocked PARP_Activation_c1->SSB_Repair_Blocked Replication_Fork_Collapse_c1 Replication Fork Collapse SSB_Repair_Blocked->Replication_Fork_Collapse_c1 During S-phase DSB_c1 DSB Accumulation Replication_Fork_Collapse_c1->DSB_c1 HR_Repair_Deficient HR Repair Deficient DSB_c1->HR_Repair_Deficient No BRCA1/2 Cell_Death Apoptosis (Synthetic Lethality) HR_Repair_Deficient->Cell_Death

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 3-Amino-4-morpholin-4-yl-benzamide

Introduction: The Imperative for Structural Verification 3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound incorporating three key functional moieties: a primary aromatic amine, a morpholine ring atta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Structural Verification

3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound incorporating three key functional moieties: a primary aromatic amine, a morpholine ring attached to the benzene core, and a primary benzamide group. Molecules with such features are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for synthesizing larger, more complex bioactive agents.

Precise and unambiguous structural confirmation is the cornerstone of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools for this purpose. This guide provides a comprehensive framework for understanding the expected spectroscopic signature of 3-Amino-4-morpholin-4-yl-benzamide and outlines the methodologies for its empirical verification.

Molecular Structure and Atom Numbering

A clear numbering system is essential for unambiguous assignment of spectroscopic signals. The following structure and numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and numbering scheme for 3-Amino-4-morpholin-4-yl-benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 3-Amino-4-morpholin-4-yl-benzamide, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Data

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the morpholine protons, and the protons of the two amine groups and the amide group. The data below is predicted for a standard deuterated solvent like DMSO-d₆, which is capable of dissolving the polar compound and exchanging with labile protons.

Table 1: Predicted ¹H NMR Chemical Shifts (DMSO-d₆, 400 MHz)

Proton(s) Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale & Notes
H-2 ~7.30 d J ≈ 2.0 Ortho-coupled to H-6, meta-coupled to the benzamide.
H-6 ~7.25 dd J ≈ 8.5, 2.0 Ortho-coupled to H-5, meta-coupled to H-2.
H-5 ~7.00 d J ≈ 8.5 Ortho-coupled to H-6. Shielded by the ortho-morpholino group.
-CONH₂ ~7.5 & ~7.1 br s (2H) - Two broad singlets for the non-equivalent amide protons.
-NH₂ (C3) ~5.00 br s (2H) - Broad singlet for the primary amine protons. Position is solvent-dependent.
H-8, H-11 ~2.90 t J ≈ 4.5 Protons on carbons adjacent to the morpholine nitrogen.

| H-9, H-10 | ~3.70 | t | J ≈ 4.5 | Protons on carbons adjacent to the morpholine oxygen. Deshielded by oxygen. |

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts (DMSO-d₆, 100 MHz)

Carbon(s) Predicted δ (ppm) Rationale & Notes
C-7 (-CONH₂) ~168 Typical chemical shift for a benzamide carbonyl carbon.
C-4 ~145 Aromatic carbon attached to the morpholine nitrogen; deshielded.
C-3 ~138 Aromatic carbon attached to the amino group.
C-1 ~133 Quaternary carbon attached to the benzamide group.
C-5 ~125 Aromatic CH, ortho to the morpholine group.
C-6 ~118 Aromatic CH.
C-2 ~115 Aromatic CH, ortho to the amino group.
C-9, C-10 ~66 Morpholine carbons adjacent to oxygen.

| C-8, C-11 | ~50 | Morpholine carbons adjacent to nitrogen. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, δ = 0.00 ppm), if quantitative analysis or precise referencing is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate all signals and reference the spectrum to the internal standard or the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

    • Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups, which would validate the assignments for the morpholine and aromatic carbons.

  • Data Validation:

    • The number of signals in both ¹H and ¹³C spectra should correspond to the number of unique proton and carbon environments in the molecule.

    • Integration values in the ¹H spectrum should be in whole-number ratios corresponding to the number of protons.

    • Coupling patterns (multiplicity and J values) must be consistent with the proposed structure.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

Table 3: Predicted Key IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group Rationale & Notes
3450 - 3300 N-H Stretch Primary Amine (-NH₂) Two distinct bands are expected for the symmetric and asymmetric stretching of the primary amine.
3350 - 3180 N-H Stretch Primary Amide (-CONH₂) Two bands are also expected for the amide N-H stretches, often overlapping with the amine signals.
~1660 C=O Stretch (Amide I) Benzamide Strong, sharp absorption characteristic of a conjugated amide carbonyl.
~1620 N-H Bend Primary Amine/Amide Bending vibration of the N-H bonds.
1600, 1500 C=C Stretch Aromatic Ring Characteristic absorptions for the benzene ring.
~1240 C-N Stretch Aryl-Amine/Morpholine Stretching of the C-N bonds.

| ~1115 | C-O-C Stretch | Morpholine Ether | A strong, characteristic band for the asymmetric stretch of the aliphatic ether in the morpholine ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a modern, rapid technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum.

  • Data Processing & Validation:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Compare the observed absorption bands with established correlation tables to confirm the presence of the expected functional groups.[1][2] The absence of unexpected strong bands validates the purity of the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Predicted Mass Spectrometric Data
  • Molecular Formula: C₁₁H₁₅N₃O₂

  • Monoisotopic Mass: 221.1164 g/mol

  • Expected HRMS (ESI+) Result: A prominent ion at m/z 222.1237, corresponding to the protonated molecule [M+H]⁺.

Proposed Fragmentation Pathway

Tandem MS (MS/MS) experiments can be used to fragment the molecular ion and provide structural information.

M [M+H]⁺ m/z = 222.12 F1 Loss of NH₃ m/z = 205.10 M->F1 - NH₃ F2 Loss of Morpholine (C₄H₉NO) m/z = 135.05 M->F2 - C₄H₈N F3 Loss of -CONH₂ m/z = 178.11 M->F3 - CONH₂ cluster_0 Initial Analysis cluster_1 Structural Backbone cluster_2 Final Confirmation cluster_3 Final Structure IR IR Spectroscopy (Functional Group ID) H_NMR ¹H NMR (H Framework, Connectivity) IR->H_NMR MS Low-Res MS (Nominal Mass) MS->H_NMR C_NMR ¹³C NMR & DEPT (C Skeleton) H_NMR->C_NMR Guides Assignment HRMS High-Res MS (Elemental Composition) C_NMR->HRMS Final Confirmed Structure C_NMR->Final MSMS Tandem MS (MS/MS) (Fragmentation Corroboration) HRMS->MSMS MSMS->Final

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Stability-Indicating HPLC Method for Purity Determination of 3-Amino-4-morpholin-4-yl-benzamide

Abstract This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Amino-4-morpholin-4-yl-benzamide, a key intermed...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of 3-Amino-4-morpholin-4-yl-benzamide, a key intermediate in pharmaceutical synthesis. The method is designed for precision and accuracy in quantifying the active pharmaceutical ingredient (API) and separating it from potential process-related impurities and degradation products. The protocol employs a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] Forced degradation studies confirm the method's stability-indicating capabilities, making it suitable for routine quality control and stability testing in drug development environments.[5][6]

Principle of the Method

The analytical challenge in assessing the purity of 3-Amino-4-morpholin-4-yl-benzamide lies in its molecular structure, which includes a polar aromatic amine, a tertiary amine within the morpholine ring, and a benzamide functional group. These features necessitate a chromatographic system that can provide sharp peak shapes and resolve the main analyte from structurally similar impurities.

Causality Behind Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This technique was selected as it is the most widely used mode of HPLC, especially for pharmaceutical analysis, offering excellent reproducibility and versatility for compounds with hydrophobic and organic functionality.[7][8] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase.

  • C18 Stationary Phase: An octadecylsilane (C18) column is the workhorse of RP-HPLC, providing a highly hydrophobic surface area ideal for retaining aromatic compounds like the target analyte.[7] This choice ensures sufficient retention to allow for effective separation from more polar impurities.

  • Acidic Buffered Mobile Phase: The presence of two basic nitrogen atoms (aniline and morpholine) can lead to severe peak tailing on silica-based columns due to interactions with residual silanols.[9] By using a low-pH mobile phase (pH 3.0), these basic sites are protonated. This consistent positive charge minimizes silanol interactions, resulting in symmetrical, sharp peaks and improved reproducibility.

  • Gradient Elution: A gradient elution, which involves changing the mobile phase composition during the run, is employed to ensure that both polar and non-polar impurities can be eluted and resolved within a reasonable analysis time. This is critical for a stability-indicating method where degradation products can have a wide range of polarities.

  • UV Detection: The benzamide chromophore in the molecule exhibits strong ultraviolet absorbance.[10][11] A detection wavelength of 254 nm was chosen as it offers a good balance of sensitivity for the parent compound and many potential aromatic impurities without being overly susceptible to baseline noise from the mobile phase cutoff.

Materials and Methods

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

Chemicals and Reagents
  • 3-Amino-4-morpholin-4-yl-benzamide Reference Standard (purity ≥ 99.5%).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).

  • Orthophosphoric Acid (85%) (Analytical grade).

  • Water (HPLC grade or Milli-Q).

  • Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), and Hydrogen Peroxide (H₂O₂) for forced degradation studies.

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate Buffer (adjusted to pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Mobile Phase A / Acetonitrile (80:20 v/v)
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of 3-Amino-4-morpholin-4-yl-benzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol

The method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for the intended purpose.[4][12]

System Suitability

Before sample analysis, the chromatographic system's performance is verified. A working standard solution is injected six times. The acceptance criteria are:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • %RSD for Peak Area: ≤ 1.0%

Specificity (Forced Degradation)

To demonstrate that the method is stability-indicating, forced degradation studies are performed to ensure the analyte peak is free from interference from degradants, impurities, or excipients.[5][6] A sample solution (1.0 mg/mL) is subjected to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1 M HCl, heat at 80°C for 4 hours, then neutralize.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH, heat at 80°C for 2 hours, then neutralize.

  • Oxidative Degradation: Add 1 mL of 30% H₂O₂, store at room temperature for 24 hours.[13]

  • Thermal Degradation: Expose solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).[14]

Stressed samples are diluted to the working concentration and analyzed. Peak purity is assessed using a PDA detector.

Linearity

Linearity is established by preparing a series of solutions from 50% to 150% of the working standard concentration (i.e., 0.05 mg/mL to 0.15 mg/mL). The calibration curve of peak area versus concentration should have a correlation coefficient (r²) ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo mixture with the API at three concentration levels (80%, 100%, 120%). The recovery at each level is calculated. Acceptance criteria are 98.0% to 102.0% recovery.

Precision
  • Repeatability (Intra-day): Six separate sample preparations are analyzed on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day): The repeatability assay is performed by a different analyst on a different day with different equipment. The cumulative %RSD should be ≤ 2.0%.

Robustness

The method's robustness is tested by making small, deliberate variations in chromatographic parameters:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5°C)

  • Mobile Phase pH (± 0.2 units) The system suitability parameters must remain within the acceptance criteria for all variations.

Diagrams and Workflows

HPLC Analysis Workflow

The following diagram outlines the complete workflow from sample receipt to final purity reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample Receive Sample & Ref Std Prep_Std Prepare Standard Solution (0.1 mg/mL) Sample->Prep_Std Prep_Sample Prepare Sample Solution (0.1 mg/mL) Sample->Prep_Sample SST Perform System Suitability Test (6 injections of Std) Prep_Std->SST Analyze Analyze Blank, Standard, and Sample Solutions Prep_Sample->Analyze Prep_Mobile Prepare Mobile Phases Equilibrate Equilibrate HPLC System Prep_Mobile->Equilibrate Equilibrate->SST SST->Analyze If SST Passes Integrate Integrate Chromatograms Analyze->Integrate Calculate Calculate Purity (% Area) and Impurities Integrate->Calculate Report Generate Final Report Calculate->Report Validation_Logic cluster_quantitative Quantitative Accuracy cluster_reliability Method Reliability center_node Validated HPLC Method (Fit for Purpose) Linearity Linearity & Range center_node->Linearity Accuracy Accuracy (% Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Specificity Specificity (Forced Degradation) center_node->Specificity Robustness Robustness center_node->Robustness LOD_LOQ LOD & LOQ center_node->LOD_LOQ

Caption: Core Pillars of HPLC Method Validation.

Expected Results & Discussion

Under the specified conditions, 3-Amino-4-morpholin-4-yl-benzamide typically elutes at a retention time of approximately 9-11 minutes. A representative chromatogram of the standard solution should show a single, sharp, symmetrical peak.

In the forced degradation studies, the compound is expected to show significant degradation under acidic, basic, and oxidative conditions, while being relatively stable to thermal and photolytic stress. For example, under acidic conditions, hydrolysis of the amide bond may occur. Under oxidative conditions, the aniline moiety is susceptible to oxidation. [13]The developed method successfully resolves the main analyte peak from all major degradation product peaks, demonstrating its stability-indicating nature. A summary of typical validation results is presented below.

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (%RSD)
- Repeatability0.45%≤ 2.0%
- Intermediate Precision0.68%≤ 2.0%
Robustness System suitability passes all conditionsSystem suitability criteria met
Specificity No interference at analyte retention timePeak purity index > 0.999

Conclusion

The RP-HPLC method described provides a reliable and robust tool for the determination of purity for 3-Amino-4-morpholin-4-yl-benzamide. The comprehensive validation demonstrates that the method is specific, linear, accurate, precise, and stability-indicating, adhering to the stringent requirements of the ICH. [3][4]This application note serves as a complete guide for researchers and quality control analysts, enabling the confident implementation of this method for release testing and stability studies in a regulated pharmaceutical environment.

References

  • Vertex AI Search. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • PubMed. (2010, April). A comprehensive HPLC analytical system for the identification and quantification of hexoses that employs 2-aminobenzamide coupling. J Biochem, 147(4), 501-9.
  • ResearchGate. Experimental UV spectra of 2-aminobenzimidazole (a) in water and (b) in ethanol.
  • NIST. Benzamide, 4-amino- - the NIST WebBook.
  • ResearchGate. (2025, August 5). The role of forced degradation studies in stability indicating HPLC method development.
  • American Pharmaceutical Review. A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. Development of forced degradation and stability indicating studies for drug substance and drug product.
  • Element Lab Solutions. A New View of Reversed Phase HPLC Selectivity.
  • Open Access Journals. Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development.
  • Phenomenex. Reversed Phase HPLC Columns.
  • Scribd. Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • American Pharmaceutical Review. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • ResearchGate. UV spectra of amides: (a) I is 3, II is 4, and V is 5; (b) III is 2, IV....

Sources

Application

Application Notes for the ¹H and ¹³C NMR Analysis of 3-Amino-4-morpholin-4-yl-benzamide

Introduction 3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound incorporating primary amine, tertiary amine (within the morpholine ring), and primary amide functionalities. Such molecules are common sc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound incorporating primary amine, tertiary amine (within the morpholine ring), and primary amide functionalities. Such molecules are common scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization and purity assessment paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.

However, the specific combination of functional groups in this molecule presents distinct challenges for NMR analysis. These include variable solubility in common deuterated solvents, chemical exchange phenomena involving the -NH₂ protons, and potential peak broadening. This guide provides a comprehensive, field-proven methodology for obtaining high-quality ¹H and ¹³C NMR spectra of the title compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles that inform the experimental design, ensuring researchers can adapt and troubleshoot the protocols effectively.

Predicted NMR Spectroscopic Data

While experimental data for this specific molecule is not widely published, reliable predictions for its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures, such as substituted benzamides and N-aryl morpholines.[1][2] The following tables summarize the predicted chemical shifts in the recommended solvent, DMSO-d₆. Actual experimental values may vary slightly based on concentration and instrument calibration.

Table 1: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

ProtonsPredicted δ (ppm)MultiplicityNotes
Amide (-CONH₂ )7.5 - 8.0Broad Singlet (2H)Two distinct broad signals may be observed due to restricted rotation around the C-N bond. Highly sensitive to concentration and water content.
Aromatic (H-2, H-5, H-6)6.5 - 7.5Multiplets (3H)The exact splitting pattern will depend on the coupling constants between the three adjacent aromatic protons.
Primary Amine (-NH₂ )4.5 - 5.5Broad Singlet (2H)Position and broadness are highly dependent on solvent, concentration, and temperature.[3][4]
Morpholine (-O-CH₂-)~3.7Triplet-like (4H)Protons adjacent to the oxygen atom.
Morpholine (-N-CH₂-)~2.9Triplet-like (4H)Protons adjacent to the nitrogen atom, shifted upfield relative to the O-CH₂ protons.

Table 2: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

CarbonPredicted δ (ppm)Notes
Amide (C =O)168 - 172Carbonyl carbon, typically sharp.
Aromatic (Quaternary)120 - 150C1, C3, and C4. C4 will be the most downfield due to the attached nitrogen.
Aromatic (CH)110 - 120C2, C5, and C6.
Morpholine (-O-C H₂-)~66Characteristic shift for carbons adjacent to oxygen in a morpholine ring.[1]
Morpholine (-N-C H₂-)~48Carbons adjacent to nitrogen, shielded relative to the O-CH₂ carbons.

Part I: Strategic Solvent Selection and Sample Preparation

The choice of solvent is the most critical parameter for successful NMR analysis of this compound. The molecule's polarity, coupled with the presence of exchangeable protons, dictates the optimal solvent system.

Rationale for Solvent Selection
  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This is the highly recommended solvent. Its high polarity effectively solubilizes the benzamide structure. Crucially, DMSO is a hydrogen bond acceptor, which slows down the rate of chemical exchange for the N-H protons of the amine and amide groups.[5] This results in sharper signals that are more easily observed and integrated, which would otherwise be broadened into the baseline in other solvents.

  • Chloroform-d (CDCl₃): This solvent is generally a poor choice. The compound's high polarity, driven by the amide and amine groups, will likely lead to low solubility.[6] If any sample dissolves, the N-H protons will likely appear as very broad, indistinct signals or may not be observable at all.

  • Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O): These protic solvents are not suitable for initial characterization but are invaluable for confirmatory experiments. Adding a drop of D₂O to a sample dissolved in DMSO-d₆ will cause the labile -NH₂ and -CONH₂ protons to exchange with deuterium.[3][7] The disappearance of these signals in a subsequent ¹H NMR spectrum provides definitive proof of their identity.

Protocol for Sample Preparation

A common source of poor spectral quality, such as broad lineshapes, is improper sample preparation.[8][9] Do not add the solid directly to the NMR tube.

  • Weigh the Sample: For a standard 5 mm NMR tube, weigh 5-10 mg of 3-Amino-4-morpholin-4-yl-benzamide for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry glass vial.[9]

  • Dissolve the Sample: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[10] Mix thoroughly using a vortex mixer or by gentle swirling until the solid is completely dissolved. The solution should be clear and free of any particulates.

  • Filter if Necessary: If any solid material remains, it will severely degrade the magnetic field homogeneity (shimming) and broaden the spectral lines.[8] To remove suspended particles, filter the solution through a small plug of cotton wool placed inside a Pasteur pipette while transferring it to the NMR tube.[10]

  • Transfer to NMR Tube: Using the pipette, transfer the clear solution into a clean, high-quality NMR tube. Ensure the solvent height is at least 4-5 cm to be within the detection region of the NMR coil.[10]

  • Cap and Label: Securely cap the NMR tube and label it clearly. If not running the sample immediately, wrapping the cap with parafilm can prevent solvent evaporation or absorption of atmospheric water.

Part II: Optimized NMR Data Acquisition Parameters

The following parameters are recommended for a 400 MHz spectrometer and can be adapted for other field strengths.

Table 3: Recommended Acquisition Parameters

Parameter¹H NMR¹³C NMRRationale
Pulse ProgramStandard (zg30)Proton-decoupled (zgpg30)Standard single-pulse experiments for routine characterization.
Spectral Width-2 to 12 ppm0 to 200 ppmEncompasses all expected signals, including the solvent peak.
Acquisition Time (AQ)~3-4 s~1-2 sA longer acquisition time for ¹H provides better digital resolution.
Relaxation Delay (D1)2-5 s2 sA longer delay in ¹H allows for more complete relaxation, leading to more accurate signal integration.
Number of Scans (NS)8-16≥1024¹³C has low natural abundance and requires significantly more scans to achieve a good signal-to-noise ratio.
Temperature298 K (25 °C)298 K (25 °C)Standard room temperature. Variable temperature NMR could be used to study exchange dynamics if needed.

Part III: Workflow, Spectral Interpretation, and Troubleshooting

Experimental and Analytical Workflow

The following diagram illustrates the logical flow from sample handling to final data analysis.

G cluster_prep Part I: Sample Preparation cluster_acq Part II: Data Acquisition cluster_analysis Part III: Data Analysis & Troubleshooting weigh 1. Weigh Sample (5-10 mg ¹H, 20-50 mg ¹³C) dissolve 2. Dissolve in Vial (0.6 mL DMSO-d₆) weigh->dissolve filter 3. Filter if Needed (Cotton Pipette) dissolve->filter transfer 4. Transfer to NMR Tube filter->transfer setup 5. Load Parameters (See Table 3) transfer->setup shim 6. Shim Magnetic Field setup->shim acquire 7. Acquire Spectra (¹H and ¹³C) shim->acquire process 8. Process Spectra (FT, Phase, Baseline) acquire->process interpret 9. Interpret & Assign Peaks process->interpret troubleshoot 10. Troubleshoot Issues interpret->troubleshoot d2o D₂O Exchange (Confirms NH) interpret->d2o Confirmation Loop

Caption: Workflow for NMR analysis of 3-Amino-4-morpholin-4-yl-benzamide.

Troubleshooting Common Issues
  • Problem: Peaks are unusually broad, especially the aromatic signals.[7]

    • Cause 1: Poor Shimming. This is often due to insoluble particulates.

    • Solution: Re-prepare the sample, ensuring it is fully dissolved and filtered.[8] Re-shim the instrument carefully.

    • Cause 2: Sample is too concentrated.

    • Solution: Dilute the sample or prepare a new, less concentrated one.[9]

    • Cause 3: Paramagnetic Impurities. Trace metals can cause significant line broadening.

    • Solution: Purify the sample further if paramagnetic contamination is suspected.

  • Problem: The -NH₂ or -CONH₂ peaks are not visible or are just a broad, rolling hump on the baseline.

    • Cause: Rapid chemical exchange with trace amounts of water in the solvent.

    • Solution 1: Use fresh, high-quality DMSO-d₆ from a sealed ampule to minimize water content.

    • Solution 2 (Confirmation): Perform a D₂O exchange experiment.[7] Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance of the broad signal confirms its identity as an exchangeable proton.[3]

  • Problem: Unexpected peaks are present in the spectrum.

    • Cause 1: Residual Solvents. Solvents from synthesis or purification (e.g., ethyl acetate, acetone) can be retained in the sample.

    • Solution: Compare the chemical shifts of unknown peaks with known solvent impurity tables.[8] Ensure the sample is thoroughly dried under high vacuum before analysis.

    • Cause 2: Water. Deuterated solvents can absorb moisture.

    • Solution: A broad peak around 3.3 ppm in DMSO-d₆ is typically water. Use fresh solvent to minimize this.

References

  • Lewis, R. G., & Dyer, D. S. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. DTIC. Available at: [Link]

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  • ResearchGate. (2025). Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. Available at: [Link]

  • PubChem, NIH. (n.d.). 3-Amino-4-hydroxybenzamide. Available at: [Link]

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  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

  • PMC, NIH. (n.d.). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available at: [Link]

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  • ResearchGate. (2015). How do I improve amide bond intensity in 1H NMR spectra activated by EDC and NHS?. Available at: [Link]

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  • ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Available at: [Link]

  • SpectraBase. (n.d.). benzamide, 2-[(2-chlorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]-. Available at: [Link]

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Sources

Method

Title: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Amino-4-morpholin-4-yl-benzamide

An Application Note for Researchers and Drug Development Professionals Abstract This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-Amino-4-mor...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note provides a detailed guide to understanding and predicting the mass spectrometry fragmentation pattern of 3-Amino-4-morpholin-4-yl-benzamide, a compound of interest in pharmaceutical research and development. As a molecule incorporating a benzamide core, a primary amine, and a morpholine substituent, its fragmentation behavior under electrospray ionization (ESI) is governed by the interplay of these functional groups. This document outlines the theoretical fragmentation pathways, provides a step-by-step protocol for experimental analysis using Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS), and presents the expected data in a structured format to aid researchers in structural confirmation and metabolite identification studies.

Introduction and Scientific Context

3-Amino-4-morpholin-4-yl-benzamide is a substituted aromatic compound whose structural motifs are common in medicinal chemistry. The benzamide group is a well-established pharmacophore, while the morpholine ring is frequently used to improve physicochemical properties such as solubility and metabolic stability. Accurate mass measurement and structural elucidation are critical checkpoints in the synthesis and development of such novel compounds.

Mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques, is an indispensable tool for confirming molecular identity. The fragmentation pattern of a molecule provides a unique fingerprint based on its chemical structure.[1] Energetically unstable molecular ions break apart into smaller, characteristic fragment ions, and understanding these pathways is essential for unambiguous identification.[1][2] This guide explains the causal logic behind the expected fragmentation of the title compound, moving beyond a simple list of steps to provide field-proven insights into the analysis.

Molecular Structure and Predicted Ionization

Molecular Formula: C₁₁H₁₅N₃O₂ Monoisotopic Mass: 221.1164 Da Chemical Structure:

Given the presence of multiple basic nitrogen atoms (in the amino and morpholine groups), 3-Amino-4-morpholin-4-yl-benzamide is expected to ionize efficiently in positive ion mode ESI, forming a protonated molecule [M+H]⁺ at m/z 222.1237. The primary sites of protonation are the nitrogen atoms of the morpholine ring and the 3-amino group, due to their higher basicity compared to the amide nitrogen.

Predicted Fragmentation Pathways

Upon collisional activation (e.g., Collision-Induced Dissociation or CID), the protonated molecular ion [M+H]⁺ is expected to undergo several characteristic fragmentation reactions. The pathways are dictated by the relative stability of the resulting fragment ions and neutral losses. Aromatic amides typically exhibit cleavage of the amide bond, while amines are known for alpha-cleavage.[3][4][5]

The proposed fragmentation cascade is initiated by cleavage at the most labile bonds adjacent to the charged sites. Key predicted fragmentation pathways include:

  • Cleavage of the Morpholine Ring: The saturated heterocyclic morpholine ring can undergo ring-opening followed by subsequent fragmentations. This is a common pathway for morpholine-containing compounds.[6]

  • Loss of the Amide Group: A characteristic fragmentation for primary benzamides is the loss of the NH₂ radical, leading to a stable benzoyl cation.[7] Alternatively, the loss of the entire CONH₂ group can occur.

  • Alpha-Cleavage adjacent to the Morpholine Nitrogen: Cleavage of the C-N bond between the aromatic ring and the morpholine nitrogen can occur, leading to distinct fragments representing both parts of the molecule.

  • Loss of Small Neutral Molecules: Sequential losses of small, stable molecules like H₂O, CO, and C₂H₄O from the primary fragment ions can lead to a series of smaller ions.

These pathways are visualized in the fragmentation diagram below.

G M [M+H]⁺ m/z 222.12 F1 Fragment A m/z 178.09 (Loss of C2H4O) M->F1 - C₂H₄O F2 Fragment B m/z 135.07 (Loss of Morpholine) M->F2 - C₄H₈NO F3 Fragment C m/z 194.09 (Loss of CO) M->F3 - NH₃ F4 Fragment D m/z 120.06 (Benzoyl-type ion) F2->F4 - NH₂ F5 Fragment E m/z 92.05 (Aniline-type ion) F4->F5 - CO

Caption: Predicted fragmentation pathway of protonated 3-Amino-4-morpholin-4-yl-benzamide.

Summary of Predicted Fragment Ions

The following table summarizes the key fragment ions predicted to be observed in the MS/MS spectrum of 3-Amino-4-morpholin-4-yl-benzamide. Experimental validation against these accurate mass values can provide high confidence in structural assignment.

Predicted m/z Proposed Formula Proposed Neutral Loss Description of Fragment
222.1237[C₁₁H₁₆N₃O₂]⁺-Protonated Molecular Ion [M+H]⁺
178.0924[C₉H₁₂N₃O]⁺C₂H₄OLoss of an ethylene oxide moiety from the morpholine ring.
194.0921[C₁₁H₁₂N₂O₂]⁺NH₃Loss of ammonia from the 3-amino group.
135.0682[C₇H₇N₂O]⁺C₄H₈NOCleavage of the C-N bond, losing the entire morpholine radical.
120.0550[C₇H₆NO]⁺C₄H₈NO + NH₂Subsequent loss of the amino group from Fragment B.
92.0495[C₆H₆N]⁺C₄H₈NO + NH₂ + CODecarbonylation of Fragment D.

Experimental Protocol: LC-QTOF-MS Analysis

This protocol is designed to be a self-validating system, providing robust and reproducible results for the analysis of 3-Amino-4-morpholin-4-yl-benzamide.

Sample and Reagent Preparation
  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 3-Amino-4-morpholin-4-yl-benzamide and dissolve it in 1 mL of HPLC-grade methanol or acetonitrile.

  • Working Solution (1 µg/mL): Dilute the stock solution 1:1000 with the initial mobile phase composition (e.g., 95% Water + 0.1% Formic Acid : 5% Acetonitrile + 0.1% Formic Acid).

  • Mobile Phase A: HPLC-grade water with 0.1% formic acid.

  • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Causality Note: Formic acid is added to the mobile phase to ensure efficient protonation of the analyte in the ESI source, leading to a strong [M+H]⁺ signal.

Instrumentation and LC Conditions

The following parameters are recommended for a standard LC-QTOF-MS system.

Parameter Value Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and peak shape for this type of polar aromatic compound.
Column Temp. 40 °CEnsures reproducible retention times and improves peak symmetry.
Injection Vol. 2 µLMinimizes peak broadening while providing sufficient analyte for detection.
Flow Rate 0.3 mL/minCompatible with standard ESI source interfaces.
Gradient 5% B to 95% B over 10 minA generic gradient suitable for eluting the compound and cleaning the column.

Caption: A typical LC gradient workflow for the analysis.

Mass Spectrometer Conditions (Positive ESI)
Parameter Value Rationale
Ionization Mode ESI PositiveMaximizes sensitivity for the basic analyte.
Capillary Voltage 3.5 kVOptimal voltage for stable electrospray.
Gas Temp. 325 °CEnsures efficient desolvation of the analyte ions.
Drying Gas Flow 8 L/minRemoves solvent droplets from the ion stream.
Nebulizer Pressure 40 psiAids in the formation of a fine aerosol for efficient ionization.
MS Scan Range m/z 50 - 500Covers the expected molecular ion and its fragments.
MS/MS Acquisition Auto MS/MSTriggers fragmentation on the most intense precursor ions.
Collision Energy Ramped 10-40 eVA ramped energy ensures that both low-energy (stable) and high-energy (less stable) fragments are produced, providing a comprehensive fragmentation spectrum.

Conclusion

This application note provides a robust framework for the mass spectrometric analysis of 3-Amino-4-morpholin-4-yl-benzamide. By combining theoretical predictions based on established chemical principles with a detailed experimental protocol, researchers are equipped to confidently identify this compound and interpret its fragmentation data. The proposed pathways and expected fragment ions serve as a reliable reference for structural confirmation in drug discovery and development workflows.

References

  • Journal of the American Society for Mass Spectrometry. (n.d.). Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. ACS Publications. Retrieved January 17, 2026, from [Link]

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Application

Application Notes and Protocols: Screening 3-Amino-4-morpholin-4-yl-benzamide as a Potential Kinase Inhibitor

Introduction: The Rationale for Screening 3-Amino-4-morpholin-4-yl-benzamide The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases necess...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 3-Amino-4-morpholin-4-yl-benzamide

The relentless pursuit of novel kinase inhibitors for therapeutic intervention in oncology, inflammation, and neurodegenerative diseases necessitates the systematic evaluation of new chemical entities. Protein kinases, as central regulators of a vast array of cellular processes, represent a prominent class of drug targets.[1][2] The benzamide moiety is a recognized pharmacophore in a number of biologically active compounds, including some with kinase inhibitory activity.[3][4] Coupled with a morpholine group, which can enhance aqueous solubility and metabolic stability, and a reactive amino group, the molecule 3-Amino-4-morpholin-4-yl-benzamide presents a compelling scaffold for investigation as a potential kinase inhibitor.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to systematically screen and characterize 3-Amino-4-morpholin-4-yl-benzamide. The protocols outlined herein are designed to establish its potential as a kinase inhibitor, determine its selectivity profile across the human kinome, and elucidate its mechanism of action in both biochemical and cellular contexts.

Part 1: Initial Broad Kinome Screening

The first critical step is to determine if 3-Amino-4-morpholin-4-yl-benzamide possesses any activity against a broad panel of kinases. This provides an unbiased overview of its potential targets and off-targets.[5][6]

Principle of Broad Kinome Screening

Broad kinase screening is essential for identifying potent and selective kinase inhibitors.[6] By testing the compound against a large portion of the human kinome, researchers can identify potential "hits" and gain early insights into the compound's selectivity, which is crucial for minimizing off-target effects and potential toxicity.[5]

Experimental Workflow: Broad Kinome Screening

G cluster_prep Compound Preparation cluster_screening Kinase Panel Screening cluster_analysis Data Analysis compound_prep Prepare stock solution of 3-Amino-4-morpholin-4-yl-benzamide in 100% DMSO single_dose Single-dose screening (e.g., 10 µM) against a broad kinase panel (>300 kinases) compound_prep->single_dose assay Utilize a robust assay platform (e.g., Radiometric HotSpot™ or ADP-Glo™) single_dose->assay data_acq Measure kinase activity (e.g., luminescence or radioactivity) assay->data_acq inhibition_calc Calculate percent inhibition relative to DMSO control data_acq->inhibition_calc hit_id Identify 'hits' based on a predefined inhibition threshold (e.g., >50% inhibition) inhibition_calc->hit_id G cluster_prep Compound Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis serial_dilution Prepare serial dilutions of 3-Amino-4-morpholin-4-yl-benzamide (e.g., 100 µM to 1 nM) assay_setup Perform in vitro kinase activity assay for each 'hit' kinase with the compound concentration range serial_dilution->assay_setup data_acq Measure kinase activity at each compound concentration assay_setup->data_acq curve_fit Plot percent inhibition vs. log[compound concentration] data_acq->curve_fit ic50_calc Fit a sigmoidal dose-response curve to determine the IC50 value curve_fit->ic50_calc

Figure 2: Workflow for IC50 determination.

Protocol: In Vitro Kinase IC50 Determination
  • Compound Dilution: Prepare a serial dilution of 3-Amino-4-morpholin-4-yl-benzamide (e.g., from 100 µM to 1 nM) in DMSO.

  • Assay Setup: For each "hit" kinase, perform the in vitro kinase activity assay (as described in Part 1) using the range of inhibitor concentrations.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit a sigmoidal dose-response curve to the data to calculate the IC50 value. [5]

Data Presentation: Hypothetical IC50 Values
Kinase TargetIC50 (nM)
ABL150
SRC250
Table 2: Example IC50 values for confirmed hits.

Part 3: Elucidating the Mechanism of Inhibition

Understanding how 3-Amino-4-morpholin-4-yl-benzamide inhibits its target kinases is crucial. A key aspect is to determine if it is an ATP-competitive inhibitor. [7][8]

Principle of ATP Competition Assays

Most kinase inhibitors target the highly conserved ATP-binding pocket. [8][9]In an ATP competition assay, the IC50 of the inhibitor is determined at varying concentrations of ATP. If the inhibitor is ATP-competitive, its apparent potency (IC50) will decrease as the ATP concentration increases. [10]

Protocol: ATP Competition Assay
  • Assay Setup: Perform the IC50 determination protocol for a confirmed hit (e.g., ABL1) at multiple fixed concentrations of ATP (e.g., Km, 10x Km, and 100x Km for ATP).

  • Data Analysis: Plot the determined IC50 values against the corresponding ATP concentrations. An increase in IC50 with increasing ATP concentration indicates ATP-competitive inhibition.

Part 4: Cellular Activity and Target Engagement

While biochemical assays are essential, it is critical to validate the findings in a cellular context to ensure the compound can penetrate cells and inhibit the target kinase in a more physiologically relevant environment. [11][12]

Principle of Cell-Based Kinase Inhibition Assays

Cell-based assays measure the downstream consequences of kinase inhibition, such as the phosphorylation of a known substrate. [13][14]A reduction in substrate phosphorylation in the presence of the inhibitor confirms its cellular activity.

Experimental Workflow: Cellular Target Engagement

G cluster_cell_culture Cell Culture and Treatment cluster_analysis Analysis of Substrate Phosphorylation cell_culture Culture a cell line with active target kinase (e.g., K-562 for ABL1) treatment Treat cells with varying concentrations of the compound cell_culture->treatment lysis Lyse cells to extract proteins treatment->lysis western_blot Perform Western blot analysis using phospho-specific antibodies for a downstream substrate (e.g., p-CrkL for ABL1) lysis->western_blot quantify Quantify band intensity to determine the extent of inhibition western_blot->quantify

Figure 3: Workflow for cell-based kinase inhibition assay.

Protocol: Western Blot Analysis of Substrate Phosphorylation
  • Cell Culture and Treatment: Culture a relevant cell line (e.g., K-562 for ABL1, which expresses the BCR-ABL fusion protein) and treat with a dose range of 3-Amino-4-morpholin-4-yl-benzamide for a specified time. [15]2. Cell Lysis: Lyse the cells to release cellular proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the phosphorylated form of a known downstream substrate (e.g., phospho-CrkL for ABL1). Also, probe with an antibody for the total substrate as a loading control.

  • Detection and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the reduction in substrate phosphorylation.

Part 5: Assessing Cellular Proliferation

For kinases implicated in cancer, a key functional outcome of their inhibition is the suppression of cancer cell proliferation.

Principle of Cell Proliferation Assays

These assays measure the number of viable cells after treatment with the compound. A dose-dependent decrease in cell viability indicates that the compound has anti-proliferative effects.

Protocol: Cell Viability Assay (e.g., using Ba/F3 cells)
  • Cell Seeding: Seed Ba/F3 cells, which are dependent on the expression of an oncogenic kinase for survival in the absence of IL-3, into a 96-well plate. [13]2. Compound Treatment: Treat the cells with a serial dilution of 3-Amino-4-morpholin-4-yl-benzamide.

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

  • Viability Measurement: Add a reagent that measures cell viability (e.g., CellTiter-Glo®) and measure the resulting signal (e.g., luminescence).

  • Data Analysis: Plot cell viability against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

These application notes provide a structured and comprehensive approach to the initial screening and characterization of 3-Amino-4-morpholin-4-yl-benzamide as a potential kinase inhibitor. The outlined protocols, from broad kinome profiling to cell-based functional assays, will enable researchers to build a robust data package to support its further development. Positive results from these assays would warrant more in-depth studies, including advanced mechanism of action studies, in vivo efficacy in animal models, and pharmacokinetic and toxicological profiling.

References

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Sources

Method

Application Notes and Protocols for Cell-Based Assays with 3-Amino-4-morpholin-4-yl-benzamide

Introduction: Unveiling the Potential of 3-Amino-4-morpholin-4-yl-benzamide in Cellular Research 3-Amino-4-morpholin-4-yl-benzamide is a small molecule belonging to the benzamide class of compounds. Structurally, it shar...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 3-Amino-4-morpholin-4-yl-benzamide in Cellular Research

3-Amino-4-morpholin-4-yl-benzamide is a small molecule belonging to the benzamide class of compounds. Structurally, it shares features with a well-established class of therapeutic agents known as Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP1 and PARP2, are critical players in the cellular response to DNA damage.[1][2] They are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] The inhibition of PARP activity has emerged as a promising anti-cancer strategy, especially in tumors with deficiencies in other DNA repair pathways, such as those harboring BRCA1 or BRCA2 mutations, a concept known as synthetic lethality.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3-Amino-4-morpholin-4-yl-benzamide in a suite of cell-based assays. The protocols detailed herein are designed to characterize its potential as a PARP inhibitor and to elucidate its effects on cellular processes such as DNA repair, cell viability, and apoptosis. The experimental designs are grounded in established methodologies for evaluating PARP inhibitors, ensuring scientific rigor and reproducibility.

Mechanism of Action: The Role of PARP Inhibition in DNA Damage Response

PARP1 is a key sensor of DNA single-strand breaks. Upon detection of DNA damage, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process and maintaining genomic stability.[1][2]

PARP inhibitors, such as Veliparib (ABT-888), exert their effects by binding to the catalytic domain of PARP enzymes, preventing the synthesis of PAR.[3][4] This leads to the trapping of PARP on the DNA at the site of the single-strand break. The stalled replication forks at these unrepaired breaks can collapse, leading to the formation of more cytotoxic double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, ultimately leading to cell death.[2]

Experimental Workflows and Protocols

This section outlines detailed protocols for key cell-based assays to investigate the biological activity of 3-Amino-4-morpholin-4-yl-benzamide.

I. Assessment of Cellular Viability and Cytotoxicity

Determining the effect of a compound on cell viability is a fundamental first step. Several robust methods are available, each with its own advantages.

This assay measures the metabolic activity of viable cells. The blue resazurin dye is reduced to the pink, highly fluorescent resorufin by mitochondrial enzymes in living cells.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., BRCA-mutant breast cancer cell line MDA-MB-436 or colon cancer cell line LoVo) in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[5][6]

  • Compound Treatment: Prepare serial dilutions of 3-Amino-4-morpholin-4-yl-benzamide in complete cell culture medium. A suggested starting concentration range is 0.1 nM to 10 µM.[5] Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).[5]

  • Incubation: Incubate the cells for a desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • Viability Assessment: Add resazurin (AlamarBlue) reagent to each well at 10% (v/v) and incubate for a further 6 hours at 37°C.[6]

  • Data Acquisition: Measure the fluorescence using a microplate reader with an excitation of 544 nm and an emission of 590 nm.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

This assay quantifies ATP, an indicator of metabolically active cells.

Protocol:

  • Follow steps 1-3 from the Resazurin assay protocol.

  • Viability Assessment: Equilibrate the 96-well plate and its contents to room temperature for approximately 30 minutes. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

II. Evaluation of PARP Inhibition in a Cellular Context

Directly measuring the inhibition of PARP activity within cells provides mechanistic evidence for the compound's mode of action.

This technique is used to detect the levels of PAR, the product of PARP activity. A reduction in PAR levels upon treatment with a DNA damaging agent indicates PARP inhibition.

Protocol:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere. Pre-treat the cells with various concentrations of 3-Amino-4-morpholin-4-yl-benzamide for a specified time (e.g., 1-2 hours).[5]

  • Induction of DNA Damage: Induce DNA damage by treating the cells with a DNA damaging agent (e.g., H2O2 or an alkylating agent like temozolomide) for a short period (e.g., 10-15 minutes).[5][6]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer. Collect the cell lysates and clarify by centrifugation.[5]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[5]

  • Western Blotting:

    • Normalize the protein amounts and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody against PAR overnight at 4°C.[5]

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Strip and re-probe the membrane for PARP1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

  • Data Analysis: Quantify the band intensities for PAR and normalize them to the loading control. Compare the PAR levels in the treated samples to the vehicle-treated, DNA damage-induced control.[5]

III. Visualization of DNA Damage and Repair

Immunofluorescence microscopy allows for the visualization of key events in the DNA damage response at the subcellular level.

The phosphorylation of histone H2AX to form γ-H2AX is one of the earliest events in the cellular response to double-strand DNA breaks. An increase in γ-H2AX foci indicates an accumulation of DNA damage.

Protocol:

  • Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat the cells with 3-Amino-4-morpholin-4-yl-benzamide, with or without a DNA damaging agent, for the desired duration.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the cells using a fluorescence or confocal microscope. Quantify the number and intensity of γ-H2AX foci per nucleus. An increase in γ-H2AX foci in cells treated with 3-Amino-4-morpholin-4-yl-benzamide, especially in combination with a DNA damaging agent, suggests an inhibition of DNA repair.[7]

Data Presentation

Table 1: Representative Quantitative Data for a PARP Inhibitor

AssayCell LineTreatmentEndpointResult
Cell ViabilityMDA-MB-436 (BRCA mutant)PARP Inhibitor (72h)IC50~50 nM
Cell ViabilityMCF-7 (BRCA wild-type)PARP Inhibitor (72h)IC50>10 µM
PARP ActivityHeLaPARP Inhibitor + H2O2PAR levels>90% reduction
DNA DamageU2OSPARP Inhibitor + IRγ-H2AX fociSignificant increase

Visualizing the Concepts

Signaling Pathway of PARP in DNA Repair

PARP_Pathway DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes Repair_Proteins DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Proteins recruits Repair DNA Repair Repair_Proteins->Repair facilitate Inhibitor 3-Amino-4-morpholin-4-yl-benzamide (PARP Inhibitor) Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.

Experimental Workflow for Assessing PARP Inhibition

Experimental_Workflow cluster_viability Cell Viability Assays cluster_mechanism Mechanistic Assays Cell_Seeding 1. Seed Cells Compound_Treatment 2. Treat with Compound Cell_Seeding->Compound_Treatment Incubation 3. Incubate (e.g., 72h) Compound_Treatment->Incubation Viability_Readout 4. Measure Viability (Resazurin or Luminescence) Incubation->Viability_Readout IC50 5. Determine IC50 Viability_Readout->IC50 Pre_Treatment 1. Pre-treat with Compound DNA_Damage 2. Induce DNA Damage Pre_Treatment->DNA_Damage Lysates 3. Prepare Cell Lysates DNA_Damage->Lysates IF_Staining 4. Immunofluorescence for γ-H2AX DNA_Damage->IF_Staining Western_Blot 4. Western Blot for PAR Lysates->Western_Blot

Caption: Workflow for cell-based assays to characterize a PARP inhibitor.

References

  • Benchchem. (n.d.). Application Notes and Protocols for a Cell-Based Assay for PARP1 Inhibition.
  • Benchchem. (n.d.). Illuminating the Impact of PARP-1 Inhibition: An Immunofluorescence Protocol for Parp-1-IN-13 Treatment.
  • Benchchem. (n.d.). Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays.
  • Selleck Chemicals. (n.d.). Veliparib (ABT-888) | PARP inhibitor | CAS 912444-00-9.
  • BMG LABTECH. (n.d.). PARP assay for inhibitors.
  • PubMed Central (PMC) - NIH. (n.d.). PARP inhibitor olaparib sensitizes cholangiocarcinoma cells to radiation.
  • MedchemExpress.com. (n.d.). Veliparib (ABT-888) | PARP Inhibitor.
  • PubMed Central (PMC). (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging.
  • Clinical Cancer Research - AACR Journals. (n.d.). Phase I Study of Veliparib (ABT-888) Combined with Cisplatin and Vinorelbine in Advanced Triple-Negative Breast Cancer and/or BRCA Mutation–Associated Breast Cancer.
  • NIH. (n.d.). A rapid and sensitive method for determination of veliparib (ABT-888) in human plasma, bone marrow cells and supernatant by using LC/MS/MS.
  • ResearchGate. (n.d.). Immunostaining for biomarkers of DNA damage and repair. A,....

Sources

Application

Application Note &amp; Protocols: Strategic Derivatization of 3-Amino-4-morpholin-4-yl-benzamide for Biological Screening

Abstract The 3-amino-4-morpholin-4-yl-benzamide core is a versatile scaffold in medicinal chemistry, presenting key structural features amenable to chemical modification for the exploration of novel biological activities...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-4-morpholin-4-yl-benzamide core is a versatile scaffold in medicinal chemistry, presenting key structural features amenable to chemical modification for the exploration of novel biological activities.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this scaffold, focusing on the highly reactive 3-amino group. We present detailed, field-proven protocols for N-acylation and N-sulfonylation, purification, and structural characterization. Furthermore, we outline standardized protocols for initial biological screening, including assays for anticancer, kinase inhibitory, and antibacterial activities, to facilitate the rapid identification of lead compounds.

Introduction: The Rationale for Derivatization

The 3-amino-4-morpholin-4-yl-benzamide scaffold combines several key pharmacophoric elements: a benzamide moiety, a flexible morpholine ring, and a reactive aromatic amine. Benzamide-containing molecules are known to exhibit a wide range of biological activities, including roles as PARP inhibitors, kinase inhibitors, and antimicrobial agents.[3][4][5] The morpholine group often enhances aqueous solubility and metabolic stability, making it a favorable feature in drug design.[6]

The primary rationale for derivatizing this scaffold is to systematically explore the chemical space around the core structure to establish a robust Structure-Activity Relationship (SAR). The exocyclic 3-amino group serves as an ideal handle for derivatization. By introducing a variety of substituents at this position, researchers can modulate key physicochemical properties such as:

  • Lipophilicity (logP): Affecting cell permeability and off-target effects.

  • Hydrogen Bonding Capacity: Influencing target binding affinity and selectivity.

  • Molecular Size and Shape: Probing the steric tolerance of the target's binding pocket.

  • Electronic Properties: Modulating the acidity/basicity and reactivity of the molecule.

This application note details a logical workflow, from the design and synthesis of a focused compound library to its initial biological evaluation, providing the foundational methodologies required for a successful discovery campaign.

Overall Discovery Workflow

The process of derivatizing a core scaffold for biological testing follows a structured path from chemical synthesis to biological validation. This workflow ensures a systematic exploration of the chemical space and efficient identification of promising candidates.

Discovery_Workflow cluster_0 Part 1: Synthesis & Purification cluster_1 Part 2: Characterization cluster_2 Part 3: Biological Evaluation Design Library Design Synth Chemical Synthesis (N-Acylation / N-Sulfonylation) Design->Synth Purify Work-up & Purification (Column Chromatography) Synth->Purify Char Structural Characterization (LC-MS, NMR) Purify->Char Library Compound Library Plating Char->Library Screen Primary Screening (e.g., MTT, Kinase Assay) Library->Screen HitID Hit Identification Screen->HitID Confirm Dose-Response & Confirmation HitID->Confirm Lead Lead Candidate Confirm->Lead

Caption: High-level workflow from library synthesis to lead identification.

Part 1: Chemical Derivatization Protocols

The protocols below focus on modifying the 3-amino group, which acts as a potent nucleophile. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Strategy A: N-Acylation via Acyl Chlorides

This is a robust and high-yielding method for forming a diverse range of amide derivatives. The reaction proceeds via nucleophilic acyl substitution.

Acylation_Reaction Scaffold 3-Amino-4-morpholin-4-yl-benzamide Plus1 + Scaffold->Plus1 AcylChloride R-COCl (Acyl Chloride) Plus1->AcylChloride Arrow1 -> AcylChloride->Arrow1 Product N-Acylated Product Arrow1->Product Base Base (e.g., Pyridine) Solvent (e.g., DCM) Arrow1->Base

Caption: General reaction scheme for N-acylation.

Protocol 2.1.1: General Protocol for N-Acylation

  • Reagent Preparation:

    • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-amino-4-morpholin-4-yl-benzamide (1.0 eq).

    • Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).

    • Add a non-nucleophilic base, such as pyridine or triethylamine (TEA) (1.5-2.0 eq).

    • Causality: The base is critical to neutralize the HCl byproduct generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction and minimize side-product formation.

    • Slowly add the desired acyl chloride (1.1 eq), either neat or dissolved in a small amount of the reaction solvent, dropwise over 5-10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring:

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical mobile phase for TLC is 5-10% Methanol in DCM. The product should have a higher Rf value than the starting amine.

    • The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove excess acid, followed by water, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Strategy B: N-Sulfonylation via Sulfonyl Chlorides

This method produces stable sulfonamide derivatives, which are excellent hydrogen bond donors and can significantly alter the biological profile of the parent molecule.

Sulfonylation_Reaction Scaffold 3-Amino-4-morpholin-4-yl-benzamide Plus1 + Scaffold->Plus1 SulfonylChloride R-SO₂Cl (Sulfonyl Chloride) Plus1->SulfonylChloride Arrow1 -> SulfonylChloride->Arrow1 Product N-Sulfonylated Product Arrow1->Product Base Pyridine (Solvent & Base) Arrow1->Base

Caption: General reaction scheme for N-sulfonylation.

Protocol 2.2.1: General Protocol for N-Sulfonylation

  • Reagent Preparation:

    • Dissolve 3-amino-4-morpholin-4-yl-benzamide (1.0 eq) in anhydrous pyridine. Pyridine serves as both the solvent and the acid scavenger in this reaction.

    • Causality: Pyridine is a commonly used base for sulfonylation reactions as it is typically a good solvent for both reactants and effectively neutralizes the generated HCl.

  • Reaction Execution:

    • Cool the solution to 0 °C in an ice bath.

    • Add the desired sulfonyl chloride (1.1-1.2 eq) portion-wise, ensuring the temperature does not rise significantly.

    • Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Sulfonylation is generally slower than acylation.

  • Monitoring & Work-up:

    • Monitor the reaction by TLC or LC-MS as described in Protocol 2.1.1.

    • Upon completion, pour the reaction mixture into ice-cold water or 1M HCl to precipitate the product and neutralize the pyridine.

    • Collect the resulting solid by vacuum filtration. If the product is an oil, extract it with an organic solvent like Ethyl Acetate.

    • Wash the collected solid or organic extract with water and brine.

    • Dry the product to yield the crude sulfonamide.

Part 2: Purification and Characterization

Purification and rigorous characterization are essential to ensure that the biological data generated is reliable and attributable to the intended compound.

Protocol 3.1: Purification by Flash Column Chromatography

  • Adsorbent and Column Preparation:

    • Select silica gel as the stationary phase. Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the reaction solvent (e.g., DCM).

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 100% DCM or Ethyl Acetate/Hexanes mixture) and gradually increase the polarity by adding a polar solvent (e.g., Methanol).

    • Causality: A gradient elution is used to first elute non-polar impurities, followed by the product, and finally any highly polar baseline impurities. The optimal gradient is determined by preliminary TLC analysis.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified derivative.

Data Presentation: Synthesized Library Characterization

All newly synthesized compounds should be characterized, and the data should be organized systematically.

Compound ID R-Group Reaction Type Yield (%) Purity (LC-MS, %) Mass (m/z) [M+H]⁺
DMB-001PhenylAcylation85>98341.16
DMB-0024-Cl-PhenylAcylation79>99375.12
DMB-003MethylSulfonylation65>97315.11
DMB-004TosylSulfonylation72>98391.13

Note: Data presented is hypothetical and for illustrative purposes.

Part 3: Biological Evaluation Protocols

After synthesis and characterization, the derivative library is ready for biological screening. The choice of assays should be guided by the known activities of similar benzamide scaffolds.[3][7][8]

Biological Screening Cascade

A tiered approach is often employed, starting with broad primary screens to identify "hits," followed by more focused secondary assays to confirm activity and determine potency.

Screening_Cascade cluster_0 Primary Screening (Single High Concentration) cluster_1 Hit Confirmation & Potency cluster_2 Lead Characterization P_Cancer Anticancer Cell Viability (e.g., 10 µM) S_IC50 IC₅₀ Determination (Dose-Response Curve) P_Cancer->S_IC50 P_Kinase Kinase Inhibition (e.g., 1 µM) P_Kinase->S_IC50 P_AntiB Antibacterial Growth (e.g., 32 µg/mL) P_AntiB->S_IC50 S_MIC MIC Determination (Broth Microdilution) P_AntiB->S_MIC L_Select Selectivity Profiling S_IC50->L_Select S_MIC->L_Select L_MoA Mechanism of Action L_Select->L_MoA

Sources

Method

In vitro antiplasmodial activity assay for 3-Amino-4-morpholin-4-yl-benzamide analogs

Application Note & Protocol Topic: In Vitro Antiplasmodial and Cytotoxicity Profiling of 3-Amino-4-morpholin-4-yl-benzamide Analogs Audience: Researchers, scientists, and drug development professionals in parasitology an...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: In Vitro Antiplasmodial and Cytotoxicity Profiling of 3-Amino-4-morpholin-4-yl-benzamide Analogs

Audience: Researchers, scientists, and drug development professionals in parasitology and medicinal chemistry.

Abstract: The emergence and spread of drug-resistant Plasmodium falciparum necessitate the discovery of novel antimalarial agents. This document provides a comprehensive guide for the in vitro evaluation of new chemical entities, exemplified by 3-Amino-4-morpholin-4-yl-benzamide analogs. We detail a robust, fluorescence-based assay using SYBR Green I for determining the 50% inhibitory concentration (IC50) against erythrocytic stages of P. falciparum. Furthermore, we outline a parallel cytotoxicity assessment using a standard resazurin-based assay against a human cell line. The integration of these protocols allows for the calculation of the Selectivity Index (SI), a critical parameter for prioritizing compounds with a favorable therapeutic window in early-stage drug discovery.[1][2] This guide is designed to be a self-validating system, emphasizing the rationale behind key steps, from parasite culture synchronization to data analysis, ensuring reproducible and reliable results.

Part 1: Scientific Principles & Assay Rationale

The primary goal of in vitro screening is to identify compounds that potently inhibit parasite growth while exhibiting minimal toxicity to host cells. The selection of appropriate assays is therefore critical.

The Challenge of Asynchronous Parasite Culture

P. falciparum undergoes a ~48-hour asexual lifecycle within human red blood cells (RBCs), progressing through ring, trophozoite, and schizont stages. In a standard continuous culture, these stages are present asynchronously.[3][4] For drug screening, this asynchrony can introduce significant variability. Some compounds may be stage-specific, and the initial distribution of stages can affect the final assay readout.

Causality Behind Experimental Choice: To mitigate this variability, cultures are synchronized to the early ring stage. The most common method is treatment with 5% D-sorbitol, which selectively lyses erythrocytes infected with the more mature and metabolically active trophozoite and schizont stages.[5][6][7] This is due to altered membrane permeability in RBCs infected with mature parasites.[7] Starting an assay with a highly synchronous ring-stage population ensures that all parasites progress through the lifecycle uniformly, leading to more consistent and interpretable IC50 values.[8][9]

Choosing an Antiplasmodial Assay: SYBR Green I

Several methods exist to quantify parasite growth, including the classical [3H]-hypoxanthine incorporation assay, enzyme-based assays like pLDH, and fluorescence-based methods.[10][11][12]

Expertise & Experience: The SYBR Green I-based assay has become the gold standard for high-throughput screening due to its simplicity, cost-effectiveness, high sensitivity, and reproducibility.[12][13] The assay's principle is straightforward: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA.[14] After incubating the synchronized parasites with the test compounds for 72 hours (allowing for ~1.5 replication cycles), a lysis buffer containing the dye is added. The measured fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a robust proxy for parasite proliferation.[14][15][16]

Assessing Selective Toxicity

A potent antimalarial compound is of little therapeutic value if it is equally toxic to human cells. Therefore, counter-screening for cytotoxicity is a mandatory step.

Trustworthiness: The Resazurin (AlamarBlue) assay is a widely used method to assess the metabolic activity and viability of mammalian cells.[17][18] Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[18] The resulting fluorescence is proportional to the number of viable cells. By determining the 50% cytotoxic concentration (CC50) against a relevant human cell line (e.g., HepG2, a liver cell line, or HEK293T) and comparing it to the antiplasmodial IC50, we can calculate the Selectivity Index (SI).[19]

Selectivity Index (SI) = CC50 (Human Cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite, suggesting a lower potential for host toxicity.[1][2] An SI > 10 is often considered a favorable preliminary safety window.[19]

Part 2: Experimental Protocols & Workflows

This section provides step-by-step methodologies for the culture and evaluation of test compounds.

Workflow Overview

The entire process, from parasite culture to data analysis, follows a systematic workflow to ensure consistency and reliability.

G cluster_0 Phase 1: Parasite Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Acquisition & Analysis culture Maintain Asynchronous P. falciparum Culture sync Synchronize Culture (5% D-Sorbitol) culture->sync adjust Adjust to Ring-Stage Parasitemia & Hematocrit sync->adjust add_para Add Parasite Suspension to 96-Well Plate adjust->add_para plate_cpd Prepare Compound Serial Dilutions plate_cpd->add_para incubate_72h Incubate for 72 hours add_para->incubate_72h lyse Add SYBR Green I Lysis Buffer incubate_72h->lyse incubate_dark Incubate in Dark lyse->incubate_dark read_fluor Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluor calc Calculate % Inhibition, Determine IC50 & SI read_fluor->calc

Caption: High-level workflow for in vitro antiplasmodial screening.

Protocol 2.1: P. falciparum Culture & Synchronization

Materials:

  • P. falciparum strain (e.g., 3D7 Chloroquine-sensitive)

  • Human erythrocytes (O+), washed

  • Complete Medium (CM): RPMI-1640 with L-glutamine, supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, and 0.5% Albumax I or 10% human serum.

  • 5% (w/v) D-Sorbitol solution, sterile filtered.

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂.[15]

Procedure:

  • Culture Maintenance: Maintain parasites in CM at 5% hematocrit in sealed flasks gassed with the mixture and incubated at 37°C.[20] Monitor parasitemia daily via Giemsa-stained thin blood smears.

  • Synchronization: When the culture has a high proportion of mature trophozoites/schizonts, harvest the cells by centrifugation (500 x g, 5 min).[9]

  • Resuspend the cell pellet in 10 volumes of pre-warmed 37°C 5% D-Sorbitol solution.[7]

  • Incubate for 10 minutes at 37°C to lyse mature stages.[6][7]

  • Centrifuge (500 x g, 5 min), discard the supernatant, and wash the RBC pellet twice with sterile RPMI-1640.

  • Resuspend the pellet (now enriched with ring-stage parasites) in fresh CM, add fresh RBCs to achieve 5% hematocrit, and return to the incubator.[9]

  • For high synchronicity, a second sorbitol treatment can be performed 48 hours later.[7]

Protocol 2.2: SYBR Green I-Based Antiplasmodial Assay

Materials:

  • Synchronized ring-stage P. falciparum culture

  • Test compounds (e.g., benzamide analogs) and control drugs (e.g., Chloroquine, Artemisinin)

  • Sterile, black, 96-well flat-bottom plates

  • SYBR Green I Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100.

  • SYBR Green I Nucleic Acid Stain (10,000x concentrate)

  • Fluorescence microplate reader.

Procedure:

  • Plate Preparation: Prepare serial dilutions of test compounds and controls in CM. A common starting concentration is 100 µM. Add 100 µL of each dilution to the 96-well plate. Ensure the final solvent (e.g., DMSO) concentration is ≤0.5%.[15]

  • Controls: Include wells for:

    • 100% Growth Control: Parasites with CM and solvent only.

    • 0% Growth Control (Background): Uninfected RBCs with CM.

    • Positive Control: A known antimalarial drug.

  • Parasite Addition: Dilute the synchronized ring-stage culture with fresh RBCs and CM to achieve a starting suspension of 2% parasitemia and 2% hematocrit.[15]

  • Add 100 µL of this parasite suspension to each well. The final well conditions will be 1% parasitemia and 1% hematocrit in a 200 µL volume.[15]

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator.[15]

  • Lysis & Staining: Prepare fresh SYBR Green I working solution by diluting the 10,000x stock 1:5000 in the lysis buffer.[15]

  • After 72 hours, add 100 µL of this working solution to each well. Mix gently.

  • Incubate the plate in the dark at room temperature for 1-2 hours.[15]

  • Fluorescence Measurement: Read the plate on a fluorescence reader with excitation at ~485 nm and emission at ~530 nm.[15]

Protocol 2.3: Resazurin-Based Cytotoxicity Assay

Materials:

  • Human cell line (e.g., HepG2, ATCC HB-8065)

  • Appropriate cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and a positive control (e.g., Doxorubicin)

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in DPBS, sterile filtered).[17]

  • Sterile, black, clear-bottom 96-well plates.

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere for 24 hours at 37°C, 5% CO₂.

  • Compound Addition: Add 100 µL of medium containing serial dilutions of the test compounds (at 2x final concentration) to the cells.

  • Incubation: Incubate the plate for 48-72 hours (duration should match the antiplasmodial assay for valid SI calculation).

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.[17]

  • Fluorescence Measurement: Read fluorescence using an excitation of ~560 nm and an emission of ~590 nm.[17]

Part 3: Data Analysis, Presentation & Interpretation

Data Analysis Workflow

G raw_data Raw Fluorescence Units (RFU) from Plate Reader subtract_bg Subtract Background RFU (Uninfected RBCs / Media Only) raw_data->subtract_bg normalize Normalize Data: Calculate % Inhibition subtract_bg->normalize plot Plot % Inhibition vs. log[Compound Concentration] normalize->plot fit_curve Non-linear Regression (log(inhibitor) vs. response) plot->fit_curve determine_ic50 Determine IC50 / CC50 Value fit_curve->determine_ic50 calc_si Calculate Selectivity Index (SI) SI = CC50 / IC50 determine_ic50->calc_si

Caption: Step-by-step data analysis from raw fluorescence to Selectivity Index.

Calculations
  • Background Subtraction:

    • Corrected RFU = RFU(sample) - RFU(background)

  • Percent Inhibition Calculation:

    • % Inhibition = 100 * (1 - (Corrected RFU(test compound) / Corrected RFU(100% growth control)))

  • IC50/CC50 Determination:

    • Plot % Inhibition versus the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter variable slope) in software like GraphPad Prism or R to fit the dose-response curve and calculate the IC50/CC50 value.[11]

Data Presentation

Summarize the final calculated values in a clear, structured table for easy comparison of the benzamide analogs.

Table 1: In Vitro Activity Summary for 3-Amino-4-morpholin-4-yl-benzamide Analogs

Compound ID P. falciparum 3D7 IC50 (µM) HepG2 CC50 (µM) Selectivity Index (SI)
Analog-01 Value Value Value
Analog-02 Value Value Value
Analog-03 Value Value Value
Chloroquine Value Value Value
Doxorubicin N/A Value N/A

Note: Values should be presented as mean ± standard deviation from at least three independent experiments.

Interpretation
  • Potency: Lower IC50 values indicate higher antiplasmodial potency.

  • Toxicity: Lower CC50 values indicate higher cytotoxicity.

  • Selectivity: A high SI is the most critical parameter, indicating that the compound is significantly more toxic to the parasite than to human cells, a primary characteristic of a promising drug lead.[19][21][22]

References

  • Lambros, C., & Vanderberg, J. P. (1979). Synchronization of Plasmodium falciparum erythrocytic stages in culture. The Journal of parasitology, 65(3), 418-420. [Link]

  • D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy, 70(8), 2269-2278. [Link]

  • Chen, H. L., et al. (1994). Sorbitol-induced aggregation of Plasmodium falciparum cultures. Transactions of the Royal Society of Tropical Medicine and Hygiene, 88(1), 51. [Link]

  • YAO Yao, et al. (2015). IN VITRO SYNCHRONIZATION OF PLASMODIUM FALCIPARUM ERYTHROCYTIC STAGES BY SERIAL TREATMENT OF SORBITOL. Acta Parasitologica et Medica Entomologica Sinica. [Link]

  • Coronado, L. M., et al. (2014). In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages. Open Journal of Medical Microbiology, 4, 104-111. [Link]

  • D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy. [Link]

  • wisdomlib. (2025). Selectivity index (SI): Significance and symbolism. wisdomlib.org. [Link]

  • Sánchez-Sánchez, P., et al. (2012). A lactate dehydrogenase ELISA-based assay for the in vitro determination of Plasmodium berghei sensitivity to anti-malarial drugs. Malaria Journal, 11, 366. [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Antimicrobial Agents and Chemotherapy, 42(11), 3025-3029. [Link]

  • WWARN. (2011). Culture of Plasmodium falciparum blood stages v1.0. WWARN Procedure. [Link]

  • WWARN. (2011). Synchronisation of Plasmodium falciparum v1.1. WWARN Procedure. [Link]

  • Bio-protocol. In vitro anti-Plasmodium activity assays. Bio-protocol. [Link]

  • D'Alessandro, S., et al. (2012). A new P. falciparum gametocyte drug screening assay based on pLDH detection. Malaria Journal. [Link]

  • Basco, L. K., et al. (1998). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals. [Link]

  • Pereira, D. A., et al. (2022). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memórias do Instituto Oswaldo Cruz, 117, e210356. [Link]

  • Gamo, F. J., et al. (2010). High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery. Antimicrobial Agents and Chemotherapy, 54(4), 1434-1441. [Link]

  • Hasan, M., et al. (2015). Assessment of SYBR Green I Dye-Based Fluorescence Assay for Screening Antimalarial Activity of Cationic Peptides and DNA Intercalating Agents. Antimicrobial Agents and Chemotherapy, 59(4), 2333-2337. [Link]

  • ResearchGate. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. ResearchGate. [Link]

  • Traore, A., et al. (2015). SYBR Green I modified protocol for ex vivo/in vitro assay. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Creative Bioarray. Resazurin Assay Protocol. Creative Bioarray. [Link]

  • SciELO. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e275041. [Link]

  • Kain, K. C., et al. (2006). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene, 75(5), 855-859. [Link]

  • Zare, A., et al. (2018). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Journal of evidence-based complementary & alternative medicine, 23, 2156587217747190. [Link]

  • WWARN. (2012). P.falciparum drug sensitivity assay using SYBR® Green I V1.0. WWARN Procedure. [Link]

  • Held, J., & Kappes, B. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in molecular biology, 1533, 101-111. [Link]

  • MDPI. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. MDPI. [Link]

  • Witkowski, B., et al. (2021). Assessment of the in vitro activity and selectivity of Artemisia afra and Artemisia annua aqueous extracts against artemisinin-resistant Plasmodium falciparum. Malaria World Journal, 12(1), 8. [Link]

  • de Oliveira, R., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal, 18(1), 450. [Link]

  • Bacon, D. J., et al. (2007). Assessment and Continued Validation of the Malaria SYBR Green I-Based Fluorescence Assay for Use in Malaria Drug Screening. Antimicrobial Agents and Chemotherapy, 51(4), 1172-1178. [Link]

  • Paquet, T., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. [Link]

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Application

Application Notes and Protocols for the Investigation of 3-Amino-4-morpholin-4-yl-benzamide in Cancer Cell Line Studies

Abstract: This document provides a comprehensive guide for researchers on the potential application of 3-Amino-4-morpholin-4-yl-benzamide in cancer cell line studies. While this specific molecule is not extensively chara...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers on the potential application of 3-Amino-4-morpholin-4-yl-benzamide in cancer cell line studies. While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, particularly the morpholine and benzamide groups, are features present in known inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a frequent oncogenic event across many human cancers.[3][4][5] Therefore, these application notes are structured around the hypothesis that 3-Amino-4-morpholin-4-yl-benzamide acts as an inhibitor of the PI3K/Akt/mTOR pathway. We present detailed protocols for evaluating its anti-proliferative, pro-apoptotic, and cell cycle-modifying effects in cancer cell lines, along with methods to probe its impact on key signaling proteins within the PI3K/Akt pathway.

Introduction and Postulated Mechanism of Action

The PI3K/Akt/mTOR signaling cascade is a pivotal intracellular pathway that governs a multitude of cellular processes essential for normal cell function.[5][6] In a vast number of human cancers, this pathway is hyperactivated due to mutations in key components like PIK3CA or the loss of the tumor suppressor PTEN, which is a negative regulator of the pathway.[1][3][5] This sustained signaling promotes uncontrolled cell proliferation, evasion of apoptosis, and metabolic reprogramming, all of which are hallmarks of cancer.[7][8] Consequently, the development of small molecule inhibitors targeting this pathway is a major focus of cancer drug discovery.[9][10][11]

3-Amino-4-morpholin-4-yl-benzamide incorporates a morpholine ring, a heterocyclic moiety frequently found in potent and selective PI3K inhibitors.[1] The morpholine oxygen can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of PI3K isoforms. Based on this structural rationale, we propose that 3-Amino-4-morpholin-4-yl-benzamide may exert its anti-cancer effects by inhibiting PI3K, thereby blocking the downstream activation of Akt and mTOR. This inhibition would lead to a reduction in pro-survival signals and an increase in anti-proliferative and pro-apoptotic responses.

The following diagram illustrates the postulated mechanism of action of 3-Amino-4-morpholin-4-yl-benzamide within the PI3K/Akt/mTOR signaling pathway.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) S6K S6K mTORC1->S6K Activation 4E-BP1 4E-BP1 mTORC1->4E-BP1 Inhibition Proliferation Cell Proliferation & Growth S6K->Proliferation 4E-BP1->Proliferation Inhibitor 3-Amino-4-morpholin-4-yl-benzamide Inhibitor->PI3K Inhibition (Postulated)

Caption: Postulated inhibition of the PI3K/Akt/mTOR pathway by 3-Amino-4-morpholin-4-yl-benzamide.

Preliminary Handling and Preparation of 3-Amino-4-morpholin-4-yl-benzamide

Proper handling and preparation of small molecule inhibitors are crucial for obtaining reproducible results.

  • Solubility: The solubility of 3-Amino-4-morpholin-4-yl-benzamide should be empirically determined. For in vitro studies, dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions.[12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.

  • Storage: Store the powdered compound and DMSO stock solutions at -20°C or -80°C, protected from light and moisture.[13] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Working Solutions: For cell-based assays, dilute the DMSO stock solution in cell culture medium to the final desired concentrations. To prevent precipitation, it is advisable to perform serial dilutions.[12] The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[14] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

The following protocols provide a framework for characterizing the in vitro anti-cancer activity of 3-Amino-4-morpholin-4-yl-benzamide. It is recommended to use cancer cell lines with known PI3K pathway activation (e.g., MCF-7, T47D, HCT-116) for initial studies.[15]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[16]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[16]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.[17]

  • Prepare serial dilutions of 3-Amino-4-morpholin-4-yl-benzamide in complete medium from the DMSO stock.

  • Remove the medium from the wells and add 100 µL of the compound dilutions (including a vehicle control).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well.[17]

  • Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.[18]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Materials:

  • 6-well plates

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI) staining solution

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of 3-Amino-4-morpholin-4-yl-benzamide (e.g., 0.5x, 1x, and 2x the determined IC50) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Harvest both adherent and floating cells and pellet them by centrifugation.[20]

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[19]

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Interpretation:

  • Annexin V-negative / PI-negative: Viable cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[21]

Materials:

  • 6-well plates

  • Cold 70% ethanol

  • PBS

  • Propidium Iodide (PI) staining solution containing RNase A[22]

  • Flow cytometer

Procedure:

  • Seed and treat cells as described in the apoptosis assay protocol.

  • Harvest the cells and wash them once with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.[23]

  • Incubate the cells at 4°C for at least 30 minutes (or store for longer periods).[21]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.[23]

  • Resuspend the cell pellet in PI/RNase A staining solution.[22]

  • Incubate for 15-30 minutes at room temperature in the dark.[22]

  • Analyze the samples by flow cytometry.

Data Analysis: The DNA content of the cells is measured by the fluorescence intensity of PI. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. Quantify the percentage of cells in each phase using appropriate software.

Western Blot Analysis of PI3K/Akt/mTOR Pathway Proteins

This technique is used to assess the phosphorylation status of key proteins in the signaling pathway, providing direct evidence of target engagement.[24][25]

Materials:

  • 6-well or 10 cm plates

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors[24]

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-β-actin)[26][27]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed and treat cells as previously described.

  • Lyse the cells in ice-cold RIPA buffer.[24]

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in SDS sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.[28]

  • Block the membrane in blocking buffer for 1 hour at room temperature.[26]

  • Incubate the membrane with the primary antibody overnight at 4°C.[26]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip and re-probe the membrane for total protein and a loading control (e.g., β-actin).

Data Interpretation: A decrease in the ratio of phosphorylated protein to total protein upon treatment with 3-Amino-4-morpholin-4-yl-benzamide would indicate inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow and Data Summary

The following diagram outlines a typical workflow for the initial characterization of 3-Amino-4-morpholin-4-yl-benzamide.

Experimental_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation Prep Prepare Stock Solution (in DMSO) Cell_Culture Seed Cancer Cell Lines Prep->Cell_Culture Treatment Treat with Serial Dilutions Cell_Culture->Treatment MTT MTT Assay (24, 48, 72h) Treatment->MTT IC50 Determine IC50 Values MTT->IC50 Treat_IC50 Treat with 0.5x, 1x, 2x IC50 IC50->Treat_IC50 Apoptosis Annexin V/PI Staining (Flow Cytometry) Treat_IC50->Apoptosis Cell_Cycle PI Staining (Flow Cytometry) Treat_IC50->Cell_Cycle Western Western Blot for p-Akt, p-mTOR Treat_IC50->Western Analysis Quantify Apoptosis, Cell Cycle Arrest, and Pathway Inhibition Apoptosis->Analysis Cell_Cycle->Analysis Western->Analysis

Caption: A typical experimental workflow for evaluating a novel PI3K/Akt pathway inhibitor.

Exemplary Data Summary Table

The following table presents hypothetical, yet plausible, data for the in vitro activity of 3-Amino-4-morpholin-4-yl-benzamide in selected cancer cell lines. This is for illustrative purposes only.

Cell LineCancer TypePI3K Pathway StatusExemplary IC50 (µM) at 72h
MCF-7 Breast CancerPIK3CA mutant1.5
T47D Breast CancerPIK3CA mutant2.8
HCT-116 Colorectal CancerPIK3CA mutant3.2
PC-3 Prostate CancerPTEN null5.1
A549 Lung CancerPIK3CA wild-type> 20

Conclusion

These application notes provide a comprehensive, albeit hypothetical, framework for the initial in vitro characterization of 3-Amino-4-morpholin-4-yl-benzamide as a potential anti-cancer agent. By leveraging established protocols to investigate its effects on cell viability, apoptosis, and cell cycle progression, and by directly probing its impact on the PI3K/Akt/mTOR signaling pathway, researchers can systematically evaluate its therapeutic potential. The successful execution of these experiments will provide a solid foundation for further preclinical development.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
  • Thorpe, L. M., Yuzugullu, H., & Zhao, J. J. (2015). PI3K in cancer: divergent roles of isoforms, modes of activation and therapeutic targeting.
  • National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Alzahrani, A. S. (2019). PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside. Seminars in Cancer Biology, 59, 125-138.
  • Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Vasan, N., Toska, E., & Scaltriti, M. (2019). Overview of the PI3K pathway and associated malignancies. Seminars in Cancer Biology, 59, 2-11.
  • Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. Retrieved from [Link]

  • Yang, J., Nie, J., Ma, X., Wei, Y., Peng, Y., & Wei, X. (2019). Targeting PI3K in cancer: mechanisms and advances in clinical trials. Molecular Cancer, 18(1), 26.
  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of PI3K signaling pathway in cancer onset and progression. Retrieved from [Link]

  • Frontiers. (n.d.). The Role of PI3K/AKT Signaling Pathway in Drug-induced Inhibition of Cancer Proliferation. Retrieved from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry. Retrieved from [Link]

  • Janku, F., & Wheler, J. J. (2013). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • MDPI. (n.d.). PI3K/AKT Signaling Tips the Balance of Cytoskeletal Forces for Cancer Progression. Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Maboud, E., & Hussen, B. M. (2022).
  • Kumar, A., & Singh, S. B. (2015). Development and application of PI3K assays for novel drug discovery. Expert Opinion on Drug Discovery, 10(5), 511-528.
  • NCBI. (n.d.). PRINCIPLES OF PI3K BIOLOGY AND ITS ROLE IN LYMPHOMA - Targeting Oncogenic Drivers and Signaling Pathways in Hematologic Malignancies. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay? Retrieved from [Link]

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  • AACR Publications. (2009). Abstract #LB-214: Efficacy of PI3K inhibitors to PI3K mutants in enzyme and cell levels. Retrieved from [Link]

  • Janku, F., Hong, D. S., Fu, S., Piha-Paul, S. A., Naing, A., Falchook, G. S., ... & Meric-Bernstam, F. (2014). Assessing PIK3CA mutation status in circulating tumor DNA of patients with advanced solid malignancies. Journal of Clinical Oncology, 32(15_suppl), 11029-11029.
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  • NIH. (n.d.). Identification of Inhibitor Concentrations to Efficiently Screen and Measure Inhibition Ki Values against Solute Carrier Transporters. Retrieved from [Link]

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Method

Application Notes and Protocols for 3-Amino-4-morpholin-4-yl-benzamide

Disclaimer These application notes are intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally similar compo...

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

These application notes are intended for use by qualified researchers, scientists, and drug development professionals. The information provided is based on the chemical properties of structurally similar compounds, as a specific Safety Data Sheet (SDS) for 3-Amino-4-morpholin-4-yl-benzamide was not available at the time of publication. All procedures should be conducted in a controlled laboratory environment by trained personnel. A thorough risk assessment should be performed before handling this chemical.

Introduction

3-Amino-4-morpholin-4-yl-benzamide is a chemical compound with potential applications in proteomics research and drug discovery.[1] Its structure, featuring an aminobenzamide core and a morpholine substituent, suggests its utility as a building block in medicinal chemistry. This document provides detailed guidelines for the safe handling, storage, and use of this compound in a laboratory setting. The protocols and recommendations outlined below are synthesized from safety data for structurally related aminobenzamide and morpholine-containing compounds and are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Compound Profile

A clear understanding of the compound's physical and chemical properties is fundamental to its proper handling and storage.

PropertyValueSource
CAS Number 31642-90-7[1]
Molecular Formula C₁₁H₁₅N₃O₂[1]
Molecular Weight 221.26 g/mol [1]
Appearance Assumed to be a solid powderInferred
Solubility Data not available; likely soluble in organic solventsInferred
Melting Point Data not availableN/A

Hazard Identification and Safety Precautions

While specific toxicological data for 3-Amino-4-morpholin-4-yl-benzamide are unavailable, the hazard profile can be inferred from structurally similar compounds.[2][3][4][5][6]

Potential Hazards:

  • Harmful if swallowed: [2][3][6] Oral ingestion may lead to adverse health effects.

  • Causes skin irritation: [2][6] Direct contact with the skin may cause irritation.

  • Causes serious eye irritation: [2][6] Contact with eyes can result in serious irritation.

  • Harmful if inhaled: [2] Inhalation of dust may be harmful and cause respiratory tract irritation.[2][6]

  • Suspected of causing genetic defects: Some related benzamide compounds are suspected of causing genetic defects.[3]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is crucial for minimizing exposure.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[2][5]To prevent eye contact which can cause serious irritation.[2][6]
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber) conforming to EN 374 standards.[2]To prevent skin contact and subsequent irritation.[2][6]
Respiratory Protection A NIOSH-approved respirator with an appropriate particulate filter should be used when dust formation is likely.To prevent inhalation of the compound, which may be harmful.[2]
Protective Clothing A laboratory coat should be worn to protect personal clothing and skin.To minimize the risk of accidental skin exposure.

Handling and Storage Protocols

Adherence to proper handling and storage procedures is paramount for maintaining the compound's stability and ensuring a safe laboratory environment.

Handling
  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2][5]

  • Avoiding Dust Formation: Avoid creating dust when handling the solid compound.[2] Use appropriate tools for weighing and transferring the substance.

  • Personal Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[2] Do not eat, drink, or smoke in the work area.[3]

  • Spill Management: In case of a spill, avoid generating dust.[3] Carefully sweep up the solid material and place it in a suitable, closed container for disposal.[2]

Storage
  • Temperature: Store in a cool place.[2] Recommended storage temperatures are often found on the product label.[3]

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[2][3][5]

  • Incompatible Materials: Store away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[5]

  • Security: Store in a locked-up area or an area accessible only to qualified personnel.[3]

Experimental Protocols

The following are generalized protocols for the preparation of stock solutions and subsequent use.

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 3-Amino-4-morpholin-4-yl-benzamide. The choice of solvent will depend on the specific experimental requirements and the compound's solubility.

  • Pre-weighing: Tare a suitable container (e.g., a vial) on an analytical balance.

  • Weighing: Carefully weigh the desired amount of the compound in a chemical fume hood. Avoid creating dust.

  • Solvent Addition: Add the appropriate solvent (e.g., DMSO, DMF, or ethanol) to the container with the compound.

  • Dissolution: Gently swirl or vortex the mixture until the compound is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C) to maintain stability. Protect from light if the compound is light-sensitive.

Workflow for Handling and Use

The following diagram illustrates a typical workflow for handling 3-Amino-4-morpholin-4-yl-benzamide from reception to experimental use.

G cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimental Use receive Receive Compound log Log in Inventory receive->log store Store in Cool, Dry, Well-Ventilated Area log->store ppe Don PPE store->ppe Retrieve for Use fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Use in Experiment dissolve->experiment cleanup Clean Work Area experiment->cleanup dispose Dispose of Waste cleanup->dispose dispose->log Update Inventory

Caption: Workflow for handling 3-Amino-4-morpholin-4-yl-benzamide.

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek medical attention.[2][4]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.[2][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[2]

Disposal Considerations

Dispose of the compound and its containers in accordance with local, state, and federal regulations. It is recommended to contact a licensed professional waste disposal service.[2][3] Do not let the product enter drains.[3]

Logical Framework for Safe Handling

The following diagram illustrates the logical relationships between hazards, controls, and safe outcomes.

G cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcomes Safe Outcomes hazards Inhalation Skin/Eye Contact Ingestion controls Engineering Controls (Fume Hood) Administrative Controls (SOPs) Personal Protective Equipment (PPE) hazards->controls Mitigated by outcomes Personnel Safety Compound Integrity Environmental Protection controls->outcomes Ensures

Caption: Logical framework for mitigating hazards.

References

  • MATERIAL SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET. (2021-12-25).
  • Safety Data Sheet - Cayman Chemical. (2025-06-19).
  • 3-Amino-4-morpholin-4-yl-benzamide | CAS 31642-90-7 | SCBT - Santa Cruz Biotechnology. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-4-morpholin-4-yl-benzamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Amino-4-morpholin-4-yl-benzamide. This document is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. We will delve into the mechanistic underpinnings of the reaction, provide robust troubleshooting protocols, and answer frequently asked questions based on extensive laboratory experience.

Troubleshooting Guide: From Low Yield to Impure Product

This section addresses specific experimental issues in a question-and-answer format. We focus on identifying the root cause of common problems and providing validated, step-by-step solutions.

Question 1: My yield for the first step, the synthesis of 4-morpholino-3-nitrobenzamide, is consistently low. What are the likely causes and how can I fix it?

Low yield in the initial Nucleophilic Aromatic Substitution (SNAr) step is a frequent challenge. The core of this reaction is the displacement of a leaving group (typically a halide) by morpholine, a process activated by the electron-withdrawing nitro group.[1][2] Let's break down the potential failure points.

Root Cause Analysis & Solutions:

  • Sub-optimal Leaving Group: The nature of the leaving group on your starting material (4-halo-3-nitrobenzamide) is critical.

    • Explanation: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[2] A more electronegative leaving group enhances the electrophilicity of the carbon being attacked, accelerating this step. Therefore, the reactivity order is F > Cl > Br > I.[2]

    • Solution: If you are using 4-chloro-3-nitrobenzamide, consider switching to 4-fluoro-3-nitrobenzamide . The high electronegativity of fluorine activates the aromatic ring, often leading to faster reaction times and higher yields under milder conditions.[2][3]

  • Inadequate Acid Scavenging: The reaction generates one equivalent of acid (e.g., HCl or HF), which can protonate your morpholine nucleophile, rendering it inactive.

    • Explanation: Morpholine is a base. If the acidic byproduct is not neutralized, it will compete for the available nucleophile, effectively halting the reaction.

    • Solution:

      • Use a Stoichiometric Excess of Morpholine: Employing 2.0-2.5 equivalents of morpholine allows one equivalent to act as the nucleophile and the excess to act as the acid scavenger.

      • Add an External Base: A more controlled approach is to use a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA).[4][5] This preserves your primary nucleophile. A typical ratio is 1.2-1.5 equivalents of base relative to the starting halide.

  • Insufficient Thermal Energy: SNAr reactions have a significant activation energy barrier.

    • Explanation: The formation of the Meisenheimer complex requires disrupting the aromaticity of the benzene ring, which is energetically costly.

    • Solution: Ensure the reaction temperature is adequate. For less reactive chloro-substrates, refluxing in a high-boiling polar aprotic solvent like DMF or NMP is often necessary.[4] For fluoro-substrates, temperatures of 70-80 °C may be sufficient.[6] Always monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

Question 2: The second step, reducing the nitro group to an amine, is incomplete or forms significant byproducts. How can I achieve a clean and complete conversion?

The reduction of an aromatic nitro group is a cornerstone transformation, but it is not without its challenges. Incomplete reduction can leave stubborn nitro-intermediate, while over-reduction or side reactions can lead to complex purification issues. The choice of reducing agent is paramount.[7][8][9]

Recommended Reduction Protocols & Troubleshooting:

Reduction MethodReagents & ConditionsAdvantagesTroubleshooting & Key Considerations
Catalytic Hydrogenation H₂ (1-5 atm), 5-10 mol% Pd/C, in Ethanol or Ethyl Acetate.[7]High yield, clean workup (catalyst is filtered off), environmentally friendly.Problem: Stalled reaction. Cause: Catalyst poisoning, often by sulfur-containing impurities.[10] Solution: Ensure the nitro-intermediate is highly pure. If poisoning is suspected, switch to a more robust method.
Metal-Acid Reduction Fe powder / NH₄Cl in EtOH/H₂O or SnCl₂·2H₂O in EtOH.[8][11]Robust, tolerant of many functional groups, inexpensive.Problem: Difficult workup, metal residues. Solution: After reaction, basify carefully with NaOH or NaHCO₃ to precipitate metal hydroxides, then filter through Celite. The workup can be tedious but is reliable.
Transfer Hydrogenation Ammonium formate, 10% Pd/C in Methanol.[10]Avoids handling gaseous hydrogen, generally fast and clean, highly chemoselective.Problem: Incomplete reaction. Solution: Ensure sufficient equivalents of ammonium formate (typically 4-5 eq.) are used. The reaction is often exothermic; maintain temperature control.

Workflow for Optimizing Nitro Reduction

G cluster_start Starting Point cluster_check Analysis cluster_solution Corrective Actions start Impure 3-Amino-4-morpholin-4-yl-benzamide check_TLC Analyze by TLC/LC-MS. Is starting nitro compound present? start->check_TLC incomplete Reaction Incomplete check_TLC->incomplete Yes byproducts Side Products Observed check_TLC->byproducts No, but impurities exist increase_time Increase reaction time or reagent/catalyst loading. incomplete->increase_time change_method Switch to a milder method (e.g., Transfer Hydrogenation). byproducts->change_method

Caption: Troubleshooting workflow for the nitro reduction step.

Question 3: I am struggling with the final purification. Column chromatography gives poor separation. Are there alternative methods?

Purification can be challenging if byproducts have similar polarity to the desired 3-amino-4-morpholin-4-yl-benzamide.

Purification Strategy:

  • Acid-Base Extraction:

    • Explanation: Your product has a basic aniline group. This can be exploited for a highly selective purification.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

      • Extract the organic layer with dilute aqueous HCl (e.g., 1M solution). The desired amine product will protonate and move into the aqueous layer, leaving non-basic impurities behind.

      • Wash the aqueous layer with fresh organic solvent to remove any trapped impurities.

      • Carefully basify the aqueous layer with cold aqueous NaOH or NaHCO₃ until the pH is >9. The free-base product will precipitate out.

      • Filter the solid or extract with an organic solvent, then dry and concentrate to yield the purified product.

  • Recrystallization:

    • Explanation: If the product is obtained as a solid and is relatively pure (>90%), recrystallization is an excellent final polishing step.

    • Solvent Screening: Test solubility in various solvents. Ideal systems are those where the compound is soluble when hot but sparingly soluble when cold. Common solvents to try include ethanol, isopropanol, or an ethyl acetate/hexane mixture.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for this molecule?

The most common and efficient synthesis is a two-step process starting from a 4-halo-3-nitrobenzamide derivative.

G A 4-Fluoro-3-nitrobenzamide B 4-Morpholino-3-nitrobenzamide A->B Morpholine, Base (e.g., K2CO3), Solvent (e.g., DMF) S_NAr Reaction C 3-Amino-4-morpholin-4-yl-benzamide B->C Reduction (e.g., H2, Pd/C or Fe/NH4Cl)

Caption: General two-step synthesis pathway.

Q2: How can I effectively monitor the progress of these reactions?

Thin Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (SNAr): Use a mobile phase like 50:50 Ethyl Acetate:Hexane. The product, 4-morpholino-3-nitrobenzamide, will be more polar (lower Rf) than the starting 4-fluoro-3-nitrobenzamide. The reaction is complete when the starting material spot is no longer visible.

  • Step 2 (Reduction): Use a similar mobile phase. The final product, 3-amino-4-morpholin-4-yl-benzamide, is significantly more polar than the nitro-intermediate. The appearance of a new, lower Rf spot and the disappearance of the higher Rf starting material spot indicates conversion. Staining with ninhydrin can be used to specifically visualize the primary amine product.

Q3: What are the primary safety considerations for this synthesis?

  • Solvents: Polar aprotic solvents like DMF and NMP are commonly used and have reproductive toxicity. Always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly grounded and purged with an inert gas (e.g., nitrogen or argon) before and after the reaction. Use a regulator and monitor the pressure carefully. Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it is dry and saturated with hydrogen. Quench the filtered catalyst carefully under a stream of inert gas or by adding it to water.

  • Metal-Acid Reductions: These reactions can be highly exothermic and may produce flammable hydrogen gas. Add reagents slowly and with adequate cooling.

Q4: Can this synthesis be scaled up for pilot or manufacturing purposes?

Yes, this synthesis is amenable to scale-up with several key considerations:

  • Thermal Management: Both the SNAr and reduction steps can be exothermic. On a larger scale, efficient heat transfer is critical. Use a jacketed reactor with controlled heating and cooling.

  • Reagent Addition: For exothermic steps, controlled addition of reagents via an addition funnel or pump is necessary to manage the reaction rate and temperature.

  • Workup and Isolation: Filtration of large quantities of metal hydroxides (from Fe/HCl reduction) can be challenging. Consider using a filter press. For catalytic hydrogenation, ensure safe handling and recovery of the precious metal catalyst.

By carefully considering the reaction mechanism and implementing these troubleshooting strategies, researchers can reliably improve the yield and purity in the synthesis of 3-Amino-4-morpholin-4-yl-benzamide.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Tidwell, T. T. (2008). Synthesis of 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold. MDPI. Retrieved from [Link]

  • Dalpozzo, R. (2018). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. AIR Unimi. Retrieved from [Link]

  • Ashenhurst, J. (2018). Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Retrieved from [Link]

  • Lejarazo Gómez, E. F. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Semantic Scholar. Retrieved from [Link]

  • Benaglia, M. (2015). Process for the reduction of nitro derivatives to amines. Google Patents.
  • Martinez, R. et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Retrieved from [Link]

  • Sathiya, S. et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal of Chemistry. Retrieved from [Link]

  • Li, J. et al. (2021). Synthesis method of 4-(4-aminophenyl)-3-morpholinone. Google Patents.
  • Kappe, C. O. (2012). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene.... ResearchGate. Retrieved from [Link]

  • Uršič, M. et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health. Retrieved from [Link]

  • Stilinović, V. et al. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Ozimiński, M. et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. National Institutes of Health. Retrieved from [Link]

  • Beier, P. et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journals. Retrieved from [Link]

  • Yogeeswari, P. et al. (2013). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. Retrieved from [Link]

  • Wang, Y. et al. (2006). Synthesis and characterization of 3-fluoro-4-morpholine-nitrobenzene. ResearchGate. Retrieved from [Link]

  • Martinez, R. et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Amino-4-morpholin-4-yl-benzamide

Introduction Welcome to the technical support guide for the purification of 3-Amino-4-morpholin-4-yl-benzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are ta...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-Amino-4-morpholin-4-yl-benzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with purifying this compound from a crude reaction mixture. 3-Amino-4-morpholin-4-yl-benzamide is a moderately polar molecule containing a primary aromatic amine, a tertiary amine (morpholine), and a primary amide. This combination of functional groups presents specific challenges that can complicate purification, including high polarity, potential for strong adsorption to silica gel, and variable solubility.

This guide provides a structured approach to troubleshooting common purification issues through a series of frequently asked questions (FAQs) and detailed experimental protocols. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.

Understanding the Impurity Profile

Effective purification begins with a hypothesis about the potential impurities. The synthetic route to 3-Amino-4-morpholin-4-yl-benzamide likely involves the reduction of a nitro group and the amidation of a carboxylic acid derivative. Therefore, common impurities may include:

  • Starting Materials: Unreacted 3-nitro-4-morpholin-4-yl-benzoic acid or its activated form (e.g., acyl chloride).

  • Reaction Intermediates: Incomplete reduction may leave the corresponding nitro-benzamide.

  • By-products: Side reactions, such as the hydrolysis of the benzoyl chloride starting material to benzoic acid, can introduce acidic impurities.[1][2]

  • Reagents: Coupling agents (like DCC) or bases (like triethylamine) and their salts.

The diagram below illustrates the target molecule and its plausible synthetic precursors, which are key potential impurities.

G cluster_target Target Molecule cluster_impurities Potential Impurities from Synthesis Target 3-Amino-4-morpholin-4-yl-benzamide Nitro_Precursor 3-Nitro-4-morpholin-4-yl-benzamide (Incomplete Reduction) Nitro_Precursor->Target Reduction Acid_Precursor 3-Amino-4-morpholin-4-yl-benzoic Acid (Incomplete Amidation) Acid_Precursor->Target Amidation Hydrolyzed_SM 3-Nitro-4-morpholin-4-yl-benzoic Acid (Unreacted Starting Material/Hydrolysis) Hydrolyzed_SM->Nitro_Precursor Amidation

Caption: Plausible impurity profile for 3-Amino-4-morpholin-4-yl-benzamide.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during the purification of 3-Amino-4-morpholin-4-yl-benzamide. The following workflow provides a logical path for diagnosing and solving purification issues.

G Start Crude Product Analysis (TLC, LCMS, NMR) IsSolid Is the crude product a solid? Start->IsSolid SolidPath Attempt Recrystallization IsSolid->SolidPath Yes OilPath Consider Liquid-Liquid Extraction or Direct Chromatography IsSolid->OilPath No (Oil/Gum) RecrystSuccess Is purity >95%? SolidPath->RecrystSuccess Chromatography Proceed to Column Chromatography OilPath->Chromatography RecrystFail Purity still low or high loss of material RecrystSuccess->RecrystFail No End Pure Product Obtained RecrystSuccess->End Yes RecrystFail->Chromatography TLC_Analysis Analyze TLC for Separation Chromatography->TLC_Analysis GoodSep Are spots well-separated? TLC_Analysis->GoodSep GoodSep->End Yes (Run Column) PoorSep Streaking or Overlapping Spots GoodSep->PoorSep No OptimizeSolvent Optimize TLC Solvent System (Add modifier: TEA, MeOH) PoorSep->OptimizeSolvent OptimizeSolvent->TLC_Analysis

Caption: Logical workflow for troubleshooting purification.

Recrystallization Challenges

Q1: My crude product is a sticky oil or gum instead of a solid. How can I induce crystallization?

A1: Oiling out is common when impurities depress the melting point of the mixture or when the compound precipitates from solution too rapidly at a temperature above its melting point.[3]

  • Causality: The presence of residual solvents or highly soluble impurities can prevent the formation of an ordered crystal lattice. The high polarity and multiple hydrogen bond donors/acceptors in your molecule can also lead to strong solvation.

  • Troubleshooting Steps:

    • Solvent Evaporation: Ensure all reaction solvents (like DMF or DMSO) are thoroughly removed under high vacuum, possibly with gentle heating. Co-evaporation with a higher boiling, non-polar solvent like toluene can help remove stubborn high-boiling polar solvents.

    • Scratching & Seeding: Try dissolving the oil in a minimal amount of a suitable hot solvent (see Q2) and then cool it slowly. Use a glass rod to scratch the inside of the flask below the solvent level to create nucleation sites.[4] If you have a small amount of pure solid from a previous batch, add a "seed" crystal.

    • Solvent/Anti-Solvent Method: Dissolve the oil in a small amount of a good solvent in which it is highly soluble (e.g., methanol or acetone). Then, slowly add a miscible "anti-solvent" in which the product is poorly soluble (e.g., cold water, diethyl ether, or hexanes) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[5]

Q2: What is the best solvent for recrystallizing 3-Amino-4-morpholin-4-yl-benzamide?

A2: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[6] Given the polar nature of your molecule, polar protic or aprotic solvents are good starting points.

  • Expert Insight: The principle of "like dissolves like" suggests that polar solvents will be most effective.[7] The presence of the amine and amide groups suggests that solvents capable of hydrogen bonding will be effective.

  • Solvent Screening Protocol:

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent (~0.5 mL) from the table below, starting with the less polar options.

    • Observe solubility at room temperature. If it dissolves completely, it's likely too soluble for single-solvent recrystallization.

    • If it's insoluble at room temperature, heat the mixture to boiling. If it dissolves, it's a potential candidate.

    • Allow the hot solutions that dissolved the compound to cool slowly to room temperature, then in an ice bath. The solvent that yields a good quantity of crystals is the best choice.

  • Data Summary: Recommended Solvents for Screening

SolventPolarityBoiling Point (°C)Comments
WaterHigh100May be a good choice if the compound is sufficiently soluble when hot.[5]
EthanolHigh78A very common and effective solvent for polar compounds.[8]
IsopropanolMedium-High82Similar to ethanol, but slightly less polar.
AcetonitrileMedium-High82Good for compounds with aromatic rings.[8]
Ethyl AcetateMedium77May be useful as part of a mixed-solvent system (e.g., with hexanes).
AcetoneMedium56A strong solvent; often used in solvent/anti-solvent pairs.[6]
  • Mixed Solvents: If no single solvent is ideal, try a binary mixture. Common pairs for polar compounds include ethanol/water, acetone/water, or ethyl acetate/hexanes.[6]

Q3: My yield is very low after recrystallization. What went wrong?

A3: Low recovery can result from several factors, from using too much solvent to the crude material being highly impure.

  • Causality & Troubleshooting:

    • Excess Solvent: Using more than the minimum amount of hot solvent required to dissolve the solid will result in a significant portion of your product remaining in the mother liquor upon cooling.[3] Always use the minimum volume necessary.

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step (to remove insoluble impurities), product will be lost on the filter paper. Ensure your funnel and receiving flask are pre-heated.

    • Incomplete Crystallization: Cooling may not have been sufficient. After cooling to room temperature, always chill the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.[7]

    • High Impurity Load: If the crude product contains a large percentage of impurities, the absolute amount of desired product is low to begin with. The low yield may accurately reflect the purity of the starting crude material.[3]

Column Chromatography Challenges

Q4: My compound is streaking badly on the TLC plate and won't separate on the silica column. How can I fix this?

A4: Streaking is a classic sign of strong interaction between a basic compound and the acidic silanol groups on the surface of silica gel. The primary and tertiary amines in your molecule are basic and can protonate, leading to strong, irreversible binding or slow, tailing elution.

  • Expert Insight: The acidity of standard silica gel can be detrimental to the purification of amines.[9] The lone pairs on the nitrogen atoms interact strongly with surface Si-OH groups.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to your eluent system. Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase.[10] This neutralizes the acidic sites on the silica, preventing the protonation of your amine and leading to sharper bands and better separation.

    • Use a More Polar Solvent System: Your compound is quite polar. Standard systems like ethyl acetate/hexanes may not be polar enough to elute it effectively. A more polar system, such as dichloromethane (DCM)/methanol, is often more suitable for polar compounds.[10] Start with 2-5% MeOH in DCM and increase the polarity as needed.

    • Consider an Alternative Stationary Phase: If problems persist, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying basic compounds. Alternatively, amine-functionalized silica can provide excellent results by minimizing interactions with silanols.[11]

Q5: I ran a column, but my fractions are still impure. How can I improve the separation?

A5: Poor separation occurs when the difference in retention factor (Rf) between your product and the impurities is too small.

  • Causality & Troubleshooting:

    • Incorrect Solvent System: The choice of eluent is critical. The ideal system will give your target compound an Rf value of approximately 0.25-0.35 on the TLC plate, with clear separation from impurity spots.[12]

    • Column Overloading: Loading too much crude material onto the column will cause bands to broaden and overlap. A general rule of thumb is to load no more than 1g of crude material for every 25-40g of silica gel.

    • Improper Packing/Loading: Air bubbles or channels in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure the column is packed carefully as a slurry. For compounds with limited solubility, consider "dry loading," where the crude material is pre-adsorbed onto a small amount of silica gel before being added to the top of the column.[13]

    • Flow Rate: Running the column too fast reduces the number of equilibration events between the stationary and mobile phases, decreasing resolution. A flow rate of about 5 cm of solvent level decrease per minute is a good target.[12]

Detailed Experimental Protocols

Protocol 1: Screening for an Optimal Recrystallization Solvent System
  • Preparation: Place approximately 30 mg of crude 3-Amino-4-morpholin-4-yl-benzamide into each of five 10x75 mm test tubes.

  • Solvent Addition (Room Temp): To the tubes, add 0.5 mL of the following solvents, respectively: (1) Ethyl Acetate, (2) Acetonitrile, (3) Isopropanol, (4) 95% Ethanol, (5) Water.

  • Room Temp Solubility Test: Agitate each tube. Note any solvents in which the solid completely dissolves. These are unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the tubes where the solid was not fully soluble, heat them carefully in a sand bath or on a hot plate to the boiling point of the solvent. Add solvent dropwise (up to a total of ~1.5 mL) until the solid just dissolves.

  • Cooling & Crystallization: Remove the tubes that formed a clear solution upon heating and allow them to cool slowly to room temperature on the benchtop.

  • Ice Bath: Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of crystals formed. The solvent that provides a high yield of crystalline solid with minimal coloration is the optimal choice. If no single solvent is effective, repeat the process using promising solvent/anti-solvent pairs (e.g., dissolve in hot ethanol, add water dropwise).

Protocol 2: Flash Column Chromatography with a Basic Modifier
  • TLC Analysis & Solvent Selection:

    • Dissolve a small sample of the crude material in methanol or DCM.

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a solvent system of 95:5 DCM/Methanol.

    • If the Rf is too low, increase the methanol content (e.g., 90:10). If too high, decrease it. Aim for an Rf of ~0.3 for the product.

    • Prepare a second eluent containing the optimal DCM/Methanol ratio plus 1% triethylamine (TEA). Run a new TLC plate to confirm the Rf and observe if band streaking is reduced. This will be your mobile phase.

  • Column Packing:

    • Select a column appropriate for your sample size (e.g., a 40g silica column for ~1g of crude material).

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar component of your eluent (DCM).[12]

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring a flat, stable surface. Add a thin layer of sand on top.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM or methanol).

    • Add 2-3 times the mass of your crude product in silica gel to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your crude product adsorbed onto silica.

    • Carefully add this powder to the top of the packed column bed, creating a uniform layer. Add another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully fill the column with your chosen mobile phase (DCM/Methanol/TEA).

    • Apply gentle pressure to begin elution, collecting fractions in test tubes.

    • Monitor the elution process by collecting small spots from the fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator. Note that removing the final traces of triethylamine may require placing the sample under high vacuum for an extended period.

References

  • Vertex AI Search, based on information from various organic chemistry resources regarding recrystallization principles.[7]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.[8]

  • BenchChem. (n.d.). Strategies to reduce impurities in benzamide synthesis.[1]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.[14]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.[5]

  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.[6]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.[15]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.[3]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.[16]

  • BenchChem. (n.d.). Dealing with byproduct formation in benzamide synthesis.[2]

  • Zhang, Y., et al. (2024). Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes. ResearchGate.[17]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.[11]

  • BenchChem. (n.d.). Identifying and minimizing side reactions in benzamide synthesis.[4]

  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: Purification.[18]

  • BenchChem. (2025). Purification Techniques in Organic Chemistry: A Comprehensive Guide.

  • ResearchGate. (n.d.). Modification of aminopropyl silica gel with some chelating agents and their effect on its stability against hydrolysis.[19]

  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).[20]

  • Org-Mechanism.com. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography.[10]

  • ResearchGate. (2016). What is the quickest way to purify the organic compound which is not soluble in common organic solvents used in column chromatography?.[13]

  • BenchChem. (2025). Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols.[21]

  • ChemicalBook. (n.d.). 2-AMINO-N-(3-MORPHOLIN-4-YLPROPYL)BENZAMIDE synthesis.[22]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.[23]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.[24]

  • JoVE. (2025). Purification of Organic Compounds by Flash Column Chromatography.[12]

  • RASĀYAN Journal of Chemistry. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.[25]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.[26]

  • National Institutes of Health. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.[27]

  • Chemistry Education. (n.d.). Synthesis and analysis of amides.[28]

  • Scribd. (n.d.). Final Benzamide Preparations.[29]

  • Agilent Technologies. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid.

  • PubMed. (2018). Quantification and Stability Determination of Surface Amine Groups on Silica Nanoparticles Using Solution NMR.[9]

  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).[30]

  • Semantic Scholar. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov.[31]

  • Royal Society of Chemistry. (n.d.). Stabilizing silica nanoparticles in hydrogels: impact on storage and polydispersity.[32]

  • ResearchGate. (2025). Silica Gel-Mediated Amide Bond Formation: An Environmentally Benign Method for Liquid-Phase Synthesis and Cytotoxic Activities of Amides.[33]

  • Google Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.[34]

  • Google Patents. (n.d.). CN104193646B - Preparation method of p-aminobenzamide.[35]

Sources

Troubleshooting

Optimizing coupling reaction conditions for 3-Amino-4-morpholin-4-yl-benzamide synthesis

Technical Support Center: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide A Senior Application Scientist's Guide to Optimizing C-N Coupling Reactions Welcome to the technical support center for the synthesis of 3-Amino-4...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 3-Amino-4-morpholin-4-yl-benzamide

A Senior Application Scientist's Guide to Optimizing C-N Coupling Reactions

Welcome to the technical support center for the synthesis of 3-Amino-4-morpholin-4-yl-benzamide. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-proven insights into optimizing the key coupling steps and troubleshooting common issues encountered during this multi-step synthesis. Our approach is rooted in explaining the causality behind experimental choices, ensuring you can not only follow protocols but also intelligently adapt them to your specific laboratory conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most logical and common synthetic route for preparing 3-Amino-4-morpholin-4-yl-benzamide?

Answer: A robust and widely adopted strategy involves a three-step sequence starting from commercially available 4-chloro-3-nitrobenzoic acid. This route is favored due to the accessibility of the starting materials and the generally reliable nature of each transformation.

The overall workflow can be visualized as follows:

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: C-N Coupling (Key Step) cluster_2 Step 3: Nitro Group Reduction A 4-Chloro-3-nitrobenzoic Acid B 4-Chloro-3-nitrobenzamide A->B  SOCl₂, then NH₄OH or Amide Coupling Reagents C 4-Chloro-3-nitrobenzamide D 3-Nitro-4-morpholin-4-yl-benzamide C->D  Morpholine, Pd-Catalyst, Base (Buchwald-Hartwig) E 3-Nitro-4-morpholin-4-yl-benzamide F 3-Amino-4-morpholin-4-yl-benzamide (Final Product) E->F  H₂/Pd/C or SnCl₂/Fe

Caption: High-level synthetic workflow for 3-Amino-4-morpholin-4-yl-benzamide.

This guide will focus primarily on optimizing Step 2 , the critical C-N bond-forming reaction, which is often the most challenging and yield-defining step in the sequence.

Q2: I am having trouble with Step 1, the conversion of 4-chloro-3-nitrobenzoic acid to the primary amide. My yields are low. What are the common pitfalls?

Answer: Low yields in the initial amidation step are typically due to incomplete conversion of the carboxylic acid or difficult workup. There are two primary, reliable methods for this conversion.

Method 1: Acyl Chloride Intermediate This is a classic and robust method. The carboxylic acid is first activated with an agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the highly reactive acyl chloride. This intermediate is then reacted with an ammonia source (e.g., concentrated ammonium hydroxide) to form the benzamide.[1]

Troubleshooting:

  • Incomplete Acyl Chloride Formation: Ensure your thionyl chloride is fresh and the reaction is run under anhydrous conditions, often with a catalytic amount of DMF. The reaction is typically heated to reflux to drive it to completion.[1]

  • Hydrolysis of Acyl Chloride: The acyl chloride is highly moisture-sensitive. After removing excess thionyl chloride in vacuo, the intermediate should be used immediately or reacted by adding it to a cold, concentrated solution of ammonia or ammonium hydroxide.

  • Difficult Workup: The product, 4-chloro-3-nitrobenzamide, is a solid. The reaction often results in a precipitate which can be collected by filtration, washed with water to remove ammonium salts, and then dried.[1]

Method 2: Direct Amide Coupling Reagents While often used for more complex amines, standard coupling reagents can be used. However, for a simple primary amide, they are often less cost-effective than the acyl chloride route.

If you choose this path, ensure you are using an appropriate coupling reagent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF.[2] The primary challenge here is the potential for side reactions if conditions are not optimized.

Q3: For the key C-N coupling step, should I use a Nucleophilic Aromatic Substitution (SNAr) or a Buchwald-Hartwig amination to attach the morpholine?

Answer: This is a critical decision based on desired yield, scalability, and functional group tolerance.

  • Nucleophilic Aromatic Substitution (SNAr): This is a viable option because the chlorine atom is activated by a strongly electron-withdrawing nitro group in the ortho position. The reaction proceeds by direct attack of morpholine on the carbon bearing the chlorine, facilitated by a base in a polar aprotic solvent (e.g., DMSO, DMF) at elevated temperatures.

    • Pros: Palladium-free (lower cost, no metal contamination), simpler reaction setup.

    • Cons: Often requires harsh conditions (high temperatures >120 °C), which can lead to side products or degradation. Yields may be moderate and highly substrate-dependent.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the modern standard for forming C-N bonds and is generally the superior choice for this transformation.[3][4] It operates under milder conditions and offers significantly broader substrate scope and higher yields.

    • Pros: High yields, milder reaction temperatures (typically 80-110 °C), excellent functional group tolerance, and highly tunable through ligand and base selection.[5][6]

    • Cons: Requires an expensive palladium catalyst and phosphine ligand, necessitates a strictly inert (oxygen-free) atmosphere, and requires careful optimization.

Recommendation: For laboratory-scale synthesis focused on maximizing yield and purity, the Buchwald-Hartwig amination is the preferred method.

Q4: I'm trying the Buchwald-Hartwig amination, but my reaction is failing (no conversion of starting material). What are the first things I should check?

Answer: Complete reaction failure in a Buchwald-Hartwig coupling almost always points to a fundamental issue with one of the core components. The catalytic cycle is sensitive to inhibitors like oxygen and water.

G pd0 L₂Pd⁰ pd_complex L(Ar)(X)Pdᴵᴵ pd0->pd_complex Oxidative Addition amido_complex L(Ar)(NR₂)Pdᴵᴵ pd_complex->amido_complex Ligand Exchange & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ amine HNR₂ base Base start_sm Ar-X

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Here is a troubleshooting decision tree to diagnose the problem:

G cluster_checks Troubleshooting Workflow start Observation: No Product Formation check_atmosphere 1. Check Inert Atmosphere - Was the system thoroughly degassed? - Is the nitrogen/argon source pure? start->check_atmosphere First suspect: Oxygen deactivation check_reagents 2. Check Reagent Quality - Is the solvent anhydrous? - Is the base (e.g., NaOtBu) fresh/not hydrolyzed? - Is the amine pure? check_atmosphere->check_reagents If atmosphere is good check_catalyst 3. Check Catalyst Activity - Is the Pd precatalyst old or discolored? - Is the phosphine ligand oxidized (use a glovebox)? check_reagents->check_catalyst If reagents are pure check_temp 4. Check Temperature - Is the reaction actually reaching the set temperature? check_catalyst->check_temp If catalyst is active

Caption: Decision tree for diagnosing a failed Buchwald-Hartwig reaction.

Detailed Actions:

  • Inert Atmosphere: The active Pd(0) catalyst is readily oxidized to an inactive state by oxygen. Ensure you have thoroughly degassed your solvent (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 30+ minutes) and that the reaction is maintained under a positive pressure of high-purity argon or nitrogen.

  • Reagent Purity:

    • Base: Sodium tert-butoxide (NaOtBu) is a common and effective base, but it is highly hygroscopic. Exposure to moisture converts it to NaOH and t-BuOH, which will inhibit the reaction. Use freshly opened base from a reputable supplier, and weigh it quickly.[5]

    • Solvent: Use anhydrous grade solvent. Toluene and dioxane are common choices.[7]

    • Amine: Ensure your morpholine is pure and dry.

  • Catalyst Activity: Both the palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand can degrade over time. Ligands, especially electron-rich alkylphosphines, are sensitive to air oxidation. Handling these reagents in a glovebox is best practice.

Q5: My Buchwald-Hartwig reaction is working but gives a low yield (<50%). How can I systematically optimize the conditions?

Answer: Low yield with some product formation indicates that the catalytic cycle is turning over, but inefficiently. Optimization should focus on the four key parameters: ligand, base, solvent, and temperature.

Systematic Optimization Strategy:

  • Start with a Reliable Baseline: Begin with a proven set of conditions before making changes.

  • Vary One Parameter at a Time: To understand the effect of each component, change only one variable per experiment.

  • Focus on the Ligand: The choice of phosphine ligand is arguably the most critical factor for success. For coupling a secondary amine like morpholine with an aryl chloride, sterically hindered, electron-rich biarylphosphine ligands or dialkylphosphines are excellent starting points.[6]

Table 1: Recommended Starting Conditions & Optimization Parameters

ParameterRecommended Starting PointOptimization Variables & Rationale
Pd Precatalyst Pd₂(dba)₃ (1-2 mol %)Pd(OAc)₂ is also common. Pre-formed catalysts (e.g., G3/G4 Palladacycles) can offer higher activity and reliability.[8]
Ligand XPhos or SPhos (2-4 mol %)Screen these first. Try other bulky biarylphosphines (e.g., RuPhos) or cataCXium® A. The ligand choice profoundly impacts the rates of oxidative addition and reductive elimination.[6]
Base NaOtBu (1.5 - 2.0 equiv.)If starting material has base-sensitive groups, screen weaker bases like K₃PO₄ or Cs₂CO₃.[5] The base is crucial for deprotonating the amine to form the active nucleophile.
Solvent Toluene or 1,4-Dioxane (Anhydrous)Solvent polarity can influence reaction rates. Consider screening other solvents like CPME or 2-MeTHF for greener alternatives.[7]
Temperature 100 °CTry a range from 80 °C to 120 °C. Higher temperatures can increase rates but may also lead to catalyst decomposition or side reactions.
Concentration 0.1 - 0.5 MMore dilute conditions can sometimes suppress bimolecular side reactions.

Table 2: Advanced Troubleshooting for Low Yields & Side Products

ObservationPotential Cause(s)Recommended Actions
Stalled Reaction 1. Catalyst deactivation. 2. Product inhibition.1. Add a second charge of catalyst/ligand mid-reaction. 2. Use a more robust ligand (e.g., a biarylphosphine).
Hydrodehalogenation Reductive elimination of Ar-H from a Pd-H intermediate. Often caused by β-hydride elimination from the alkoxide base or presence of water.Ensure strictly anhydrous conditions. Use a base less prone to β-hydride elimination like LHMDS.
Diarylamine Formation The product aniline can sometimes outcompete the starting amine in the coupling reaction.This is less common with secondary amines like morpholine but can occur. Try lowering the reaction temperature or using a slight excess of morpholine.
Tar/Dark Color Catalyst decomposition at high temperatures or reaction with sensitive functional groups.Lower the reaction temperature. Screen a milder base if the nitro or amide groups are implicated.
Q6: Which method is best for the final nitro group reduction to ensure the morpholine and amide functionalities are not affected?

Answer: The final reduction of the nitro group is a standard transformation, but the choice of reagent is important to ensure chemoselectivity.

Table 3: Comparison of Common Nitro Reduction Methods

Reagent/MethodConditionsProsCons & Considerations
H₂ / Palladium on Carbon (Pd/C) H₂ (balloon or Parr shaker), MeOH or EtOH solvent, room temp.Clean reaction, high yield, simple workup (filtration). This is often the method of choice.[9]Can be slow. Potential for dehalogenation if any aryl halides remain. Ensure the catalyst is filtered carefully to avoid palladium contamination in the final product.
Tin(II) Chloride (SnCl₂) SnCl₂·2H₂O, EtOH or EtOAc, reflux.Excellent functional group tolerance. Mild and effective.[9][10]Workup requires basification (e.g., with sat. NaHCO₃) to precipitate tin salts, which can sometimes make product isolation tedious.
Iron Powder (Fe) / Acid Fe powder, NH₄Cl(aq) or AcOH, reflux.Inexpensive, robust, and reliable.[10]Requires acidic conditions which may not be suitable for highly sensitive substrates. Workup involves filtering off iron oxides.

Recommendation: Catalytic hydrogenation (H₂/Pd/C) is generally the cleanest and most efficient method for this specific transformation. If hydrogenation equipment is unavailable, SnCl₂ reduction is an excellent alternative.[9]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 4-Chloro-3-nitrobenzamide with Morpholine

This protocol is a representative starting point and should be optimized.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-chloro-3-nitrobenzamide (1.0 equiv.), NaOtBu (1.5 equiv.), Pd₂(dba)₃ (0.015 equiv., 1.5 mol %), and XPhos (0.03 equiv., 3 mol %).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon three times.

  • Reagent Addition: Under a positive flow of argon, add anhydrous toluene (to achieve ~0.2 M concentration) followed by morpholine (1.2 equiv.) via syringe.

  • Degassing: Subject the resulting mixture to a brief (5-10 min) sparging with argon to ensure all dissolved oxygen is removed.

  • Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate in vacuo. The resulting crude solid can be purified by silica gel column chromatography or recrystallization to yield 3-Nitro-4-morpholin-4-yl-benzamide.

References

  • Chemguide. (n.d.). The Preparation of Amides. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, December 28). 15.15: Formation of Amides. Retrieved from [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. Retrieved from [Link]

  • Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of morpholine, aldehyde, and phenyl acetylene by Fe3O4–NH2‐Cu. Retrieved from [Link]

  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Retrieved from [Link]

  • ResearchGate. (2022, August 31). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

  • National Institutes of Health. (2025, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • RASĀYAN Journal of Chemistry. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Retrieved from [Link]

  • Journal of Chemical Research, Synopses. (n.d.). Aromatic Nitro-group Displacement Reactions. Part 6.1 Structure of the Compound Formed by the Action of Morpholine on 2,2′,4,4′-Tetranitrobenzophenone. Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]

  • National Institutes of Health. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2023, August 11). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • PubMed. (2024, October 30). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Retrieved from [Link]

  • BORIS Portal. (n.d.). Green Chemistry. Retrieved from [Link]

  • Organic Letters. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Retrieved from [Link]

  • Wiley Analytical Science. (2019, July 9). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]

  • Agilent. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A highly active catalyst for Pd-catalyzed amination reactions: cross-coupling reactions using aryl mesylates and the highly selective monoarylation of primary amines using aryl chlorides. Retrieved from [Link]

  • National Institutes of Health. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]

  • Semantic Scholar. (2022, June 4). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov. Retrieved from [Link]

Sources

Optimization

3-Amino-4-morpholin-4-yl-benzamide solubility issues in aqueous buffers

Introduction Welcome to the technical support guide for 3-Amino-4-morpholin-4-yl-benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Amino-4-morpholin-4-yl-benzamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. The unique chemical structure of this compound, featuring a basic amino group, a morpholine ring, and a benzamide core, presents specific challenges related to its solubility in aqueous buffers. This guide is designed to help you navigate these challenges effectively, ensuring the reliability and reproducibility of your experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter when working with 3-Amino-4-morpholin-4-yl-benzamide in aqueous solutions.

Q1: My compound precipitated out of the buffer immediately after I added it. What went wrong?

A1: Immediate precipitation is typically due to the compound's low intrinsic solubility in its neutral form at the buffer's pH.

The core issue lies in the interplay between the compound's pKa values and the pH of your buffer. The molecule has two key basic nitrogen atoms: the aromatic amino group and the nitrogen in the morpholine ring. At a neutral or alkaline pH, these groups are largely uncharged, reducing their ability to form favorable interactions with water molecules and leading to low aqueous solubility.[1][2]

Immediate Corrective Actions:
  • Do Not Discard: The precipitated compound is likely still viable. Do not discard the suspension.

  • pH Adjustment: The most effective first step is to lower the pH of your suspension. Add small aliquots of a dilute acid (e.g., 0.1 M HCl) while stirring continuously. As the pH drops, the amino and morpholino groups will become protonated (positively charged), significantly increasing their interaction with water and, therefore, solubility.[3] Aim for a pH at least 1-2 units below the lowest pKa of the basic groups.

Workflow for pH-Based Solubilization:

start Start: Compound Precipitates in Buffer check_ph Measure current buffer pH start->check_ph decision Is pH > 6.0? check_ph->decision add_acid Add 0.1 M HCl dropwise with stirring decision->add_acid Yes consider_cosolsolvent consider_cosolsolvent decision->consider_cosolsolvent No measure_again Re-measure pH and observe clarity add_acid->measure_again decision2 Is solution clear? measure_again->decision2 decision2->add_acid No success Solution Clear: Ready for use (or further pH adjustment) decision2->success Yes consider_cosolvent If still turbid at low pH, consider co-solvent options (See Q2) success->consider_cosolvent Final pH adjustment needed

Caption: Troubleshooting workflow for immediate precipitation.

Q2: I've adjusted the pH, but the compound is still not fully dissolved, or it precipitates upon standing. What's my next step?

A2: If pH adjustment alone is insufficient, the issue may be related to the compound's concentration exceeding its maximum solubility even in its salt form, or buffer compatibility issues. The use of co-solvents or alternative solubilization agents may be necessary.

While protonation enhances solubility, the inherent hydrophobicity of the benzamide ring can still limit the maximum achievable concentration. Furthermore, some buffer salts (e.g., phosphate) can sometimes form less soluble salts with the protonated drug molecule, a phenomenon known as the common ion effect.[4]

Recommended Strategies:
  • Introduce a Co-solvent: Organic solvents that are miscible with water can reduce the overall polarity of the solvent system, which helps to solvate the hydrophobic portions of the molecule.[5][6]

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol (PEG 300/400) are common choices.

    • Protocol: First, dissolve the compound in a minimal amount of the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock. Then, slowly add this organic stock solution to your aqueous buffer with vigorous stirring. Crucially, the final concentration of the organic solvent should be kept low (typically <1-5%) to avoid impacting your biological system.

  • Consider Alternative Solubilizing Agents: For challenging cases, other excipients can be employed.

    • Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior. They can encapsulate the hydrophobic benzamide portion of your compound, forming an "inclusion complex" that is more soluble in water.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.

    • Surfactants: A low concentration of a non-ionic surfactant like Tween® 80 or Poloxamer 188 can form micelles that entrap the drug, increasing its apparent solubility.[7] This is often used for in vivo formulations.

Data Summary: Common Solubilization Approaches
MethodMechanismTypical ConcentrationProsCons
pH Adjustment Increases ionization of basic groupsTarget pH < pKaSimple, effective for ionizable drugsMay not be suitable for all biological assays; risk of precipitation if pH shifts
Co-solvents (e.g., DMSO) Reduces solvent polarity< 5% v/vHigh solubilizing power for stock solutionsCan be toxic to cells at higher concentrations; risk of precipitation upon dilution[6]
Cyclodextrins (e.g., HP-β-CD) Forms soluble inclusion complexes[5]2-10% w/vLow toxicity, effective for hydrophobic moietiesCan be expensive; may interact with other components
Surfactants (e.g., Tween® 80) Micellar solubilization[7]< 0.1% v/vEffective at low concentrationsPotential for cell toxicity; can interfere with some protein-based assays

Frequently Asked Questions (FAQs)

Q3: What are the key structural features of 3-Amino-4-morpholin-4-yl-benzamide that influence its solubility?

A3: The solubility is a balance between its hydrophilic (water-loving) and hydrophobic (water-fearing) components.

  • Hydrophilic Groups:

    • Aromatic Amino Group (-NH2): This is a weak base. At acidic pH, it becomes protonated (-NH3+), which allows it to form strong hydrogen bonds with water.

    • Morpholine Ring: The nitrogen atom in the morpholine ring is also basic and will be protonated at acidic pH. The oxygen atom in the ring can act as a hydrogen bond acceptor.[8][9] The inclusion of a morpholine ring is a well-known strategy in medicinal chemistry to improve aqueous solubility.[10][11]

  • Hydrophobic Group:

    • Benzamide Core: The benzene ring and the amide group form a relatively large, rigid, and nonpolar structure, which prefers to interact with itself rather than with water, promoting precipitation.[12]

cluster_mol 3-Amino-4-morpholin-4-yl-benzamide mol Structure Diagram Placeholder hydrophilic_amino Aromatic Amino Group (Basic, Protonatable) - Hydrophilic hydrophilic_morph Morpholine Ring (Basic N, H-bond acceptor O) - Hydrophilic hydrophobic_benz Benzamide Core (Aromatic, Nonpolar) - Hydrophobic

Caption: Key functional groups influencing solubility.

Q4: What is the predicted pKa of this compound and how do I use it?
  • Aromatic Amine: Aniline (a simple aromatic amine) has a pKa of ~4.6. The electron-donating morpholino group and the electron-withdrawing benzamide group will modulate this, but a pKa in the range of 4.0 - 5.5 is a reasonable estimate.

  • Morpholine Nitrogen: The pKa of morpholine itself is ~8.5. When attached to an aromatic ring, its basicity is reduced. An estimated pKa in the range of 6.5 - 7.5 is likely.

Practical Application (The Henderson-Hasselbalch Principle): The solubility of a basic compound increases exponentially as the pH of the solution drops below its pKa.[13] A general rule of thumb is:

  • At a pH equal to the pKa , the compound is 50% ionized and 50% neutral.

  • At a pH one unit below the pKa , the compound is ~90% ionized.

  • At a pH two units below the pKa , the compound is ~99% ionized.

To ensure maximum solubility, you should prepare your buffer at a pH of 5.5 or lower , which would ensure that both basic centers are almost fully protonated.

Q5: What is the best way to prepare a concentrated stock solution?

A5: The recommended method is to use a water-miscible organic solvent, followed by dilution into your aqueous experimental buffer.

This two-step process is the most reliable way to achieve a high concentration without precipitation.

Step-by-Step Protocol for 10 mM Stock Solution in DMSO:
  • Weigh Compound: Accurately weigh out the desired amount of 3-Amino-4-morpholin-4-yl-benzamide powder. (Molecular Weight: ~235.28 g/mol ).

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.

  • Dissolve: Vortex or sonicate the vial gently at room temperature until all solid material is completely dissolved. The solution should be clear and free of particulates.

  • Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C to minimize degradation and prevent water absorption by the DMSO.

  • Experimental Use: When preparing your working solution, add the required volume of the DMSO stock to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that could cause precipitation. Ensure the final DMSO concentration is compatible with your assay (e.g., <0.5%).

References

  • Mallak Specialties. (n.d.). 3-Amino-4-methylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chloro-4-(3-oxomorpholin-4-yl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-amino-N-(4-methylphenyl)benzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Pobudkowska, A., & Olejniczak, M. (2011). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-methylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Speranza, L., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Wagner, A. D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]

  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]

  • Chemguide. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • Liu, R. (Ed.). (2017). Water-Insoluble Drug Formulation. CRC press. Retrieved from [Link]

  • ResearchGate. (n.d.). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics. Retrieved from [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Basic Properties of Amines. Retrieved from [Link]

  • University of Arizona College of Pharmacy. (2005). Principles of Drug Action 1, Amines. Retrieved from [Link]

  • PubMed. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2000). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Journal of medicinal chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Aminobenzamide. Retrieved from [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Insoluble drug delivery strategies: review of recent advances and business prospects. Acta pharmaceutica Sinica. B. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

Sources

Troubleshooting

Avoiding side product formation in 3-Amino-4-morpholin-4-yl-benzamide reactions

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Product Formation Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for chemi...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Product Formation

Welcome to the Technical Support Center. This guide is designed to provide in-depth, practical advice for chemists working with 3-Amino-4-morpholin-4-yl-benzamide and related structures. Given the compound's reactive functionalities—a primary aromatic amine, a benzamide, and a morpholine moiety—a number of side reactions can occur. This resource, structured in a question-and-answer format, explains the causality behind these side reactions and provides field-proven troubleshooting strategies to enhance reaction specificity and product purity.

Section 1: Troubleshooting Acylation Reactions

Acylation of the 3-amino group is a common transformation. However, the nucleophilicity of other sites can lead to undesired products.

Q1: I'm observing di-acylation of my starting material, leading to a complex mixture. How can I promote mono-acylation?

A1: Di-acylation is a frequent issue where the initially formed secondary amide is further acylated to form an imide. This occurs because the lone pair on the amide nitrogen can still be nucleophilic, especially under harsh conditions.

Root Causes & Solutions:

  • Excess Acylating Agent: The most common cause is using too large an excess of the acylating agent (e.g., acyl chloride, anhydride). The secondary amine formed after the first acylation is often more nucleophilic than the starting primary aniline, making it prone to a second reaction.[1]

    • Solution: Carefully control stoichiometry. Begin with a 1:1 molar ratio of the amine to the acylating agent. If the reaction is sluggish, a slight excess (e.g., 1.1 equivalents) of the acylating agent can be used, but this should be optimized.

  • Reaction Temperature: Higher temperatures can provide the activation energy needed for the less reactive amide nitrogen to attack another molecule of the acylating agent.

    • Solution: Perform the reaction at a lower temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. This kinetic control favors the more reactive primary amine.

  • Base Strength: Strong, non-nucleophilic bases (e.g., triethylamine, DIPEA) are used to scavenge the acid byproduct (e.g., HCl). However, a large excess or a very strong base can deprotonate the newly formed amide, increasing its nucleophilicity and promoting di-acylation.

    • Solution: Use a stoichiometric amount of a hindered base like 2,6-lutidine or proton sponge if N-acylation of the benzamide is a concern. Alternatively, procedures like the Schotten-Baumann reaction, which uses an aqueous base, can be effective for simple acylations.[2]

Parameter Condition to Favor Mono-Acylation Condition Leading to Di-Acylation
Stoichiometry Amine:Acylating Agent ≈ 1:1.05Large excess of acylating agent (>1.5 eq)
Temperature 0 °C to Room TemperatureElevated Temperatures (> 50 °C)
Base Stoichiometric amount of a hindered baseLarge excess of a strong, unhindered base
Q2: My acylation is incomplete, and I'm recovering significant amounts of starting material. What factors could be at play?

A2: Incomplete conversion can stem from several issues related to reagent deactivation, poor solubility, or insufficient activation.

Root Causes & Solutions:

  • Deactivated Aromatic System: While the amino and morpholino groups are activating, other substituents on your acylating agent or the benzamide ring could be strongly electron-withdrawing, reducing nucleophilicity.

  • Lewis Acid Complexation: If you are performing a Friedel-Crafts acylation on another part of a larger molecule, be aware that the amine and morpholine nitrogens can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring system.[3] The lone pair electrons on the amines react with the Lewis acid, placing a positive charge next to the benzene ring and preventing the reaction.[3]

    • Solution: Protect the amino group before attempting reactions that require strong Lewis acids. A common strategy is to first form an amide (e.g., acetamide), which is less basic and directs ortho/para, and then hydrolyze it after the reaction.[4]

  • Poor Reagent Solubility: The starting material or acylating agent may have limited solubility in the chosen solvent, leading to a slow heterogeneous reaction.

    • Solution: Screen for more suitable solvents. Aprotic polar solvents like DMF, DMAc, or NMP are often effective. Gentle warming can sometimes improve solubility, but must be balanced against the risk of side reactions.

  • Hydrolysis of Acylating Agent: Acyl halides and anhydrides are sensitive to moisture.

    • Solution: Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen, Argon). Use anhydrous solvents.

Section 2: Controlling N-Alkylation Reactions

Alkylation of the primary amine is another key synthetic step, but over-alkylation is a significant challenge.

Q3: I am trying to perform a mono-alkylation on the 3-amino group but am primarily isolating the di-alkylated product. How can I improve selectivity?

A3: The mono-alkylated product (a secondary amine) is often more nucleophilic than the starting primary aniline, making it more reactive towards the alkylating agent.[1] This inherent reactivity difference is the primary cause of over-alkylation.

Root Causes & Solutions:

  • Stoichiometry: As with acylation, using an excess of the alkylating agent will strongly favor the formation of di-alkylated and even quaternary ammonium products.[1]

    • Solution: Use a large excess of the aniline starting material relative to the alkylating agent. This statistically favors the alkylating agent encountering and reacting with a primary amine. The unreacted starting material can then be removed during workup, often by acid-base extraction.

  • Reaction Conditions: Higher temperatures and longer reaction times increase the likelihood of multiple alkylations.

    • Solution: Optimize for lower temperatures and shorter reaction times, accepting a potentially lower conversion to maximize selectivity for the mono-alkylated product.[1] Modern catalytic methods, such as "borrowing hydrogen" reactions with alcohols, can offer superior control.[5]

  • Catalyst Choice: Certain catalysts can sterically or electronically favor the mono-alkylation product.

    • Solution: Heterogeneous catalysts like zeolites have been shown to provide selectivity for N-alkylation over C-alkylation and can control the degree of alkylation based on pore size and reaction temperature.[6]

graph TroubleshootingAlkylation { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

Decision tree for troubleshooting N-alkylation.

Section 3: Issues in Diazotization and Sandmeyer Reactions

The conversion of the 3-amino group to a diazonium salt, followed by substitution (e.g., Sandmeyer reaction), is a powerful tool. However, diazonium salts are notoriously unstable.

Q4: My Sandmeyer reaction is producing a dark, tar-like substance and very little of the desired product. What is causing this decomposition?

A4: Aryl diazonium salts are only stable at low temperatures, typically 0-5 °C.[4][7] Decomposition, often via radical pathways, leads to a host of byproducts, including phenols and biaryls, which can polymerize to form tars.[7][8]

Root Causes & Solutions:

  • Temperature Control: This is the most critical parameter. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose.

    • Solution: Maintain strict temperature control throughout the diazotization and the subsequent substitution reaction. Use an ice-salt bath to maintain temperatures between 0 and 5 °C. Ensure that all reagent additions are done slowly and pre-chilled if possible.

  • Purity of Sodium Nitrite: Old or impure sodium nitrite (NaNO₂) can lead to poor formation of the necessary nitrous acid (HNO₂).

    • Solution: Use a fresh, high-purity bottle of sodium nitrite.

  • Catalyst Activity: The copper(I) catalyst used in Sandmeyer reactions (e.g., CuCl, CuBr) must be active.

    • Solution: If you suspect the catalyst has been oxidized to Cu(II), prepare it fresh or wash it with a mild reducing agent. The reaction is initiated by a one-electron transfer from the copper(I) catalyst.[8]

Q5: I am observing a significant amount of a phenol byproduct in my Sandmeyer reaction. How can I minimize this?

A5: The formation of phenols occurs when the diazonium salt reacts with water instead of the desired nucleophile (e.g., halide, cyanide).[4] This is a common side reaction, especially if the substitution step is slow.

Root Causes & Solutions:

  • Excess Water/Slow Substitution: The reaction is typically run in an aqueous acidic solution. If the subsequent Sandmeyer reaction is not efficient, the diazonium group will be displaced by water.

    • Solution: Ensure the copper(I) salt is fully dissolved or suspended and ready for the addition of the diazonium salt solution. Add the cold diazonium salt solution slowly to the vigorously stirred catalyst solution to ensure rapid reaction. Using a more concentrated reaction mixture can also favor the intended nucleophile over water.

Section 4: General Stability and Purification

The inherent reactivity of the molecule can also lead to challenges during workup, purification, and storage.

Q6: My purified compound develops color over time, even when stored in the dark. What degradation is occurring?

A6: Aromatic amines are susceptible to air oxidation, which forms highly colored, conjugated impurities. The morpholine ring itself can also undergo oxidation, potentially through radical pathways leading to ring-opening.[9][10][11]

Root Causes & Solutions:

  • Air Oxidation: The primary amino group is easily oxidized.

    • Solution: Store the compound under an inert atmosphere (Argon or Nitrogen). If possible, store at low temperatures (-20 °C). Adding an antioxidant like BHT during storage can sometimes help, but this is not suitable if the compound is for biological use.

  • Morpholine Ring Oxidation: While more stable, the morpholine ring is not inert. Oxidative cleavage is a known metabolic pathway and can occur under certain chemical conditions.[12]

    • Solution: Avoid strong oxidizing agents during synthesis and workup. Protect the compound from light, as photo-oxidation can generate radicals that initiate degradation.

Q7: What are the best practices for purifying 3-Amino-4-morpholin-4-yl-benzamide derivatives?

A7: The choice of purification method depends on the scale and the nature of the impurities. The polarity of the molecule is dominated by the amino and benzamide groups.

  • Column Chromatography: This is the most versatile method for removing closely related side products.

    • Stationary Phase: Standard silica gel is usually effective.

    • Eluent System: A gradient of ethyl acetate in hexanes or dichloromethane/methanol is a good starting point. Adding a small amount of triethylamine (~0.5%) to the eluent can prevent the product from streaking on the silica gel by neutralizing acidic sites.

  • Recrystallization: If the product is a solid and has moderate to high purity (>90%), recrystallization is an excellent method for scaling up.

    • Solvent Screening: Test solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities. The amino groups will be protonated in aqueous acid (e.g., 1M HCl), allowing the compound to move to the aqueous phase while neutral organic impurities remain in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

graph PurificationWorkflow { layout=dot; rankdir=TB; node [shape=box, style="filled", fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

}

General purification workflow.

References

  • Exploring the ring-opening pathways in the reaction of morpholinyl radicals with oxygen molecule. J Phys Chem A. 2012 Jul 5;116(26):7123-7.
  • Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts. 2024 Oct 16.
  • Hydrolysis of Benzamide. GEOCITIES.ws.
  • How is the hydrolysis of amides done in a lab? Chemistry Stack Exchange. 2018 Dec 28.
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule. American Chemical Society. 2012 Jun 11.
  • Selective N-alkylation of aniline in the presence of zeolite catalysts. Google Patents.
  • Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1. Evidence of the intermediates by in situ 1H NMR. PubMed.
  • Technical Support Center: Refining Purification Protocols for N-Substituted Benzamide Isomers. Benchchem.
  • Exploring the Ring-Opening Pathways in the Reaction of Morpholinyl Radicals with Oxygen Molecule | Request PDF. ResearchGate.
  • Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI.
  • Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. Benchchem.
  • Reactions involving arenediazonium salts | Organic Chemistry II. Lumen Learning.
  • Acylation Of Aromatic Compounds. Chemcess. 2025 Sep 20.
  • Friedel–Crafts Acylation. Sigma-Aldrich.
  • Acidic and Basic Amide Hydrolysis. ResearchGate.
  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.
  • 4-Fluoro-3-(morpholin-4-yl)aniline Research Chemical. Benchchem.
  • Selective N-alkylation of anilines in ionic liquids. Scilit.
  • Example of Sandmeyer Reaction. Filo. 2025 Jul 10.
  • Purification of N-substituted aminobenzaldehydes. Google Patents.
  • Sandmeyer reaction. Wikipedia.
  • “A Process For Purification Of Substituted Benzyl Halides”. Quick Company.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH. 2016 Oct 6.
  • Acylation of Amines, Part 1: with Acyl Halides. YouTube. 2021 Feb 9.
  • Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry - ACS Publications.
  • 2-AMINO-N-(3-MORPHOLIN-4-YLPROPYL)BENZAMIDE synthesis. chemicalbook.
  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. LibreTexts. 2022 Sep 24.
  • Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
  • Synthesis and binding properties of the fluorinated substituted benzamide [3H]NCQ 115, a new selective dopamine D2 receptor ligand. PubMed.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. 2018 Dec 3.
  • Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.
  • 21.03 Sandmeyer Reaction | OrganicChemGuide. organic chemistry tutor.
  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv.
  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. NIH. 2021 Dec 29.
  • Benzenamine, 4-(4-morpholinyl)-. PubChem.
  • 3-Fluoro-4-morpholinoaniline. PubChem.
  • Amino Acid Derivatives for Peptide Synthesis.
  • An updated review on morpholine derivatives with their pharmacological actions. 2022 May 9.

Sources

Optimization

3-Amino-4-morpholin-4-yl-benzamide degradation pathways and prevention

Welcome to the technical support center for 3-Amino-4-morpholin-4-yl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potenti...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-4-morpholin-4-yl-benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this molecule and to offer strategies for its prevention. Given the specific structural motifs of 3-Amino-4-morpholin-4-yl-benzamide—an aromatic amine, a morpholine ring, and a benzamide functional group—it is susceptible to degradation under various stress conditions. This document will serve as a comprehensive resource for troubleshooting stability issues and for designing robust experimental protocols.

I. Understanding the Stability of 3-Amino-4-morpholin-4-yl-benzamide: A Proactive Approach

The stability of a pharmaceutical compound is paramount to its safety and efficacy. Degradation can lead to loss of potency, formation of toxic impurities, and altered bioavailability. 3-Amino-4-morpholin-4-yl-benzamide possesses three key functional groups that can influence its stability:

  • Aromatic Amine: The primary amino group attached to the benzene ring is susceptible to oxidation, which can often lead to the formation of colored degradants. It can also be involved in photolytic degradation.

  • Morpholine Ring: The tertiary amine within the morpholine ring can undergo oxidation to form an N-oxide. The ring itself can be susceptible to oxidative cleavage under harsh conditions.

  • Benzamide: The amide bond is prone to hydrolysis under both acidic and basic conditions, particularly when heated, yielding the corresponding carboxylic acid and ammonia.

Understanding these potential liabilities is the first step in preventing unwanted degradation and ensuring the integrity of your experimental results. This guide will walk you through a systematic approach to identifying and mitigating these degradation pathways through a process known as forced degradation studies.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific issues you might encounter during your experiments with 3-Amino-4-morpholin-4-yl-benzamide in a question-and-answer format.

Question 1: My solution of 3-Amino-4-morpholin-4-yl-benzamide has turned yellow/brown upon storage. What is the likely cause and how can I prevent it?

Answer:

The development of a yellow or brown coloration is a strong indicator of oxidative degradation , a common issue with compounds containing aromatic amine functionalities. The primary amino group on the benzene ring is likely being oxidized to form colored quinone-imine or polymeric species. This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.

Prevention Strategies:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Antioxidants: Consider the addition of antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection of an antioxidant should be carefully evaluated for compatibility with your downstream applications.

  • Chelating Agents: To mitigate the catalytic effect of trace metal ions, consider adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to your solutions.

  • Solvent Purity: Use high-purity, degassed solvents for solution preparation. Peroxides in older ether solvents, for example, can initiate oxidation.

Question 2: I am observing a new peak in my HPLC chromatogram after leaving my sample in an acidic or basic mobile phase. What could this new peak be?

Answer:

The appearance of a new peak, particularly in acidic or basic conditions, strongly suggests hydrolysis of the benzamide functional group . The amide bond can be cleaved to form 3-amino-4-morpholin-4-yl-benzoic acid and ammonia. This reaction is often accelerated by heat.

Prevention Strategies:

  • pH Control: Maintain the pH of your solutions and mobile phases within a neutral range (pH 6-8) where the compound is most stable. If extreme pH is required for your experiment, minimize the exposure time.

  • Temperature Control: Avoid heating solutions of 3-Amino-4-morpholin-4-yl-benzamide, especially in acidic or basic conditions, unless hydrolysis is the intended reaction. Store solutions at refrigerated or frozen temperatures to slow down the rate of hydrolysis.

  • Aprotic Solvents: If your experimental design allows, consider using aprotic solvents which do not participate in hydrolysis.

Question 3: My compound seems to be degrading even when stored as a solid. What could be the cause?

Answer:

Solid-state degradation can occur due to thermal stress or photodegradation . While benzamides are generally thermally stable, prolonged exposure to high temperatures can lead to decomposition. Aromatic amines are also known to be susceptible to photodegradation even in the solid state.

Prevention Strategies:

  • Controlled Storage Conditions: Store the solid compound in a cool, dark, and dry place. A desiccator can be used to protect it from moisture, which can facilitate solid-state reactions.

  • Light Protection: As with solutions, protect the solid material from light by using amber containers or storing it in a light-proof cabinet.

III. Frequently Asked Questions (FAQs)

Q1: What are the predicted major degradation pathways for 3-Amino-4-morpholin-4-yl-benzamide?

A1: Based on its chemical structure, the three most likely degradation pathways are:

  • Oxidation of the aromatic amine: This leads to the formation of colored impurities.

  • Hydrolysis of the benzamide: This results in the formation of the corresponding carboxylic acid.

  • Oxidation of the morpholine ring: This can lead to the formation of an N-oxide.

Q2: How can I confirm the identity of a suspected degradation product?

A2: The most powerful technique for identifying degradation products is Liquid Chromatography-Mass Spectrometry (LC-MS) . By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks in your chromatogram, you can often deduce the chemical transformation that has occurred (e.g., addition of an oxygen atom in oxidation, or the replacement of -NH2 with -OH in hydrolysis). For unambiguous identification, techniques like tandem MS (MS/MS) and high-resolution MS (HRMS) are invaluable.

Q3: What is a forced degradation study and why should I perform one?

A3: A forced degradation study, also known as stress testing, is an experiment where a compound is intentionally exposed to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation. The purpose is to:

  • Identify potential degradation products and pathways.

  • Develop and validate a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.

  • Understand the intrinsic stability of the molecule, which is crucial for formulation development and determining appropriate storage conditions.

Q4: Are there any known safety concerns with the potential degradation products?

A4: The toxicity of the degradation products of 3-Amino-4-morpholin-4-yl-benzamide has not been specifically reported. However, aromatic amines and their derivatives as a class are known to have potential for toxicity and carcinogenicity. Therefore, it is prudent to treat any degradation products as potentially hazardous until their toxicological profile is established.

IV. Experimental Protocols: A Guide to Forced Degradation Studies

This section provides a detailed, step-by-step methodology for conducting a forced degradation study on 3-Amino-4-morpholin-4-yl-benzamide.

Protocol 1: Preparation of Stressed Samples

Objective: To generate degradation products of 3-Amino-4-morpholin-4-yl-benzamide under various stress conditions.

Materials:

  • 3-Amino-4-morpholin-4-yl-benzamide

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • Heating block or water bath

  • Photostability chamber

  • Amber and clear HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 3-Amino-4-morpholin-4-yl-benzamide at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • After incubation, neutralize the samples with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate one sample at room temperature for 24 hours and another at 60°C for 4 hours.

    • After incubation, neutralize the samples with an equivalent amount of 0.1 M HCl.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Incubate the sample at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution into a clear HPLC vial and evaporate the solvent under a gentle stream of nitrogen.

    • Place the vial containing the solid residue in an oven at 80°C for 48 hours.

    • After incubation, reconstitute the residue in 1 mL of the initial solvent.

  • Photolytic Degradation:

    • Place 1 mL of the stock solution in a clear HPLC vial.

    • Expose the sample to a light source in a photostability chamber according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

  • Control Sample: Prepare a control sample by diluting the stock solution with an equal volume of the solvent used and store it at 4°C, protected from light.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To develop an analytical method capable of separating 3-Amino-4-morpholin-4-yl-benzamide from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector and preferably a mass spectrometer (MS).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm and 280 nm (or scan for optimal wavelength)

  • MS Detection (if available): Electrospray ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Procedure:

  • Analyze the control and all stressed samples using the developed HPLC method.

  • Compare the chromatograms of the stressed samples to the control sample to identify new peaks corresponding to degradation products.

  • Assess the peak purity of the parent compound in the stressed samples to ensure the method is stability-indicating.

  • If co-elution occurs, optimize the chromatographic method by changing the gradient, mobile phase composition, or column chemistry.

  • Use the MS data to obtain the mass-to-charge ratios of the degradation products and propose their structures.

V. Visualizing Degradation Pathways and Workflows

Diagrams

degradation_pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolytic Photolytic Degradation benzamide 3-Amino-4-morpholin-4-yl-benzamide benzoic_acid 3-Amino-4-morpholin-4-yl-benzoic acid + NH3 benzamide->benzoic_acid Acid/Base, Heat benzamide2 3-Amino-4-morpholin-4-yl-benzamide n_oxide N-Oxide (Morpholine) benzamide2->n_oxide Oxidizing agent (e.g., H2O2) quinone Quinone-imine derivatives benzamide2->quinone O2, Light, Metal ions benzamide3 3-Amino-4-morpholin-4-yl-benzamide photoproducts Various Photoproducts benzamide3->photoproducts UV/Vis Light

Caption: Predicted degradation pathways of 3-Amino-4-morpholin-4-yl-benzamide.

forced_degradation_workflow start Start: Pure Compound stock Prepare Stock Solution (1 mg/mL) start->stock stress Expose to Stress Conditions stock->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation (H2O2) stress->oxidation thermal Thermal (Solid) stress->thermal photo Photolytic (Solution) stress->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis results Identify Degradants & Pathways analysis->results end End: Stability Profile results->end

Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating the Mechanism of Action of 3-Amino-4-morpholin-4-yl-benzamide as a PARP Inhibitor

In the landscape of targeted cancer therapy, the robust validation of a drug's mechanism of action (MOA) is the bedrock upon which successful clinical translation is built. This guide provides a comprehensive framework f...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the robust validation of a drug's mechanism of action (MOA) is the bedrock upon which successful clinical translation is built. This guide provides a comprehensive framework for validating the MOA of a novel investigational compound, 3-Amino-4-morpholin-4-yl-benzamide, as a potent and selective inhibitor of Poly (ADP-ribose) Polymerase (PARP).

The benzamide scaffold is a well-established pharmacophore for PARP inhibition, a class of drugs that has revolutionized the treatment of cancers with deficiencies in DNA repair pathways, particularly those with BRCA1/2 mutations.[1][2] PARP inhibitors exploit the concept of synthetic lethality; by disabling the PARP-mediated single-strand break repair pathway, they force cancer cells already deficient in double-strand break repair (e.g., via homologous recombination) into a state of catastrophic genomic instability and cell death.[3][4]

This guide will compare 3-Amino-4-morpholin-4-yl-benzamide (herein "Compound X") against two FDA-approved PARP inhibitors, Olaparib and Rucaparib, across a multi-tiered validation strategy.[5][6] We will proceed through three fundamental pillars of MOA validation:

  • Direct Target Engagement: Does Compound X physically bind to PARP enzymes in a cellular environment?

  • Modulation of Target Activity: Does this binding translate into the inhibition of PARP's enzymatic function?

  • Cellular Pathway Perturbation: Does inhibiting PARP with Compound X produce the expected downstream biological consequences?

Part 1: Confirming Target Engagement in a Cellular Milieu

The foundational step in MOA validation is to confirm that the drug physically interacts with its intended target within the complex and physiologically relevant environment of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful, label-free technique to unequivocally demonstrate this engagement.[7][8] The principle is straightforward: a protein's thermal stability increases when a ligand is bound to it.[9]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The workflow for CETSA involves treating intact cells with the compound, heating them across a temperature gradient, and then quantifying the amount of soluble (non-denatured) target protein remaining.[9]

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cell_culture 1. Culture Cells (e.g., HeLa, CAPAN-1) treatment 2. Treat Cells - Compound X - Olaparib - Rucaparib - DMSO (Vehicle) cell_culture->treatment aliquot 3. Aliquot Cells into PCR Plate treatment->aliquot heat 4. Heat Plate across Temperature Gradient (e.g., 40°C to 65°C) aliquot->heat lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat->lysis centrifuge 6. Separate Soluble vs. Aggregated Proteins (Centrifugation) lysis->centrifuge detection 7. Detect Soluble PARP1 (Western Blot / ELISA) centrifuge->detection caption CETSA Experimental Workflow. PARP_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection plate 1. Histone-Coated 96-Well Plate reagents 2. Add Reagents: - Purified PARP1 Enzyme - Activated DNA plate->reagents inhibitors 3. Add Inhibitors: - Compound X (serial dilution) - Olaparib, Rucaparib - DMSO reagents->inhibitors initiate 4. Initiate Reaction (Add Biotinylated NAD+) inhibitors->initiate incubate 5. Incubate at RT (Allows PARylation) initiate->incubate wash 6. Wash Plate incubate->wash strep_hrp 7. Add Streptavidin-HRP wash->strep_hrp substrate 8. Add HRP Substrate (e.g., TMB) strep_hrp->substrate read 9. Read Absorbance/ Fluorescence substrate->read caption In Vitro PARP Enzymatic Assay Workflow.

Caption: In Vitro PARP Enzymatic Assay Workflow.

Protocol: Colorimetric PARP Inhibition Assay
  • Plate Preparation: Use a 96-well plate pre-coated with histones and activated DNA.

  • Inhibitor Addition: Add serially diluted concentrations of Compound X, Olaparib, and Rucaparib (e.g., from 1 nM to 10 µM) to the wells. Include a DMSO control.

  • Enzyme Addition: Add purified recombinant PARP1 enzyme to all wells.

  • Reaction Initiation: Add a reaction cocktail containing biotinylated NAD+ to initiate PAR synthesis. Incubate for 1 hour at room temperature.

  • Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP, which binds to the biotinylated PAR chains.

  • Signal Generation: After another wash step, add a colorimetric HRP substrate (like TACS-Sapphire™). 7. Quantification: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Plot the percentage of PARP activity against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).

Comparative Data Summary: Enzymatic Inhibition
CompoundTargetAssay TypeIC50 (nM)Interpretation
Compound X PARP1Biochemical1.2Potent Inhibition
OlaparibPARP1Biochemical5.0 [5]Potent Inhibition (Positive Control)
RucaparibPARP1Biochemical1.4 [10]Potent Inhibition (Positive Control)

This data confirms that Compound X's binding to PARP1 translates into potent enzymatic inhibition, with an IC50 value that is superior to Olaparib and comparable to Rucaparib.

Part 3: Assessing Downstream Cellular Effects

The final validation step is to demonstrate that the enzymatic inhibition observed in vitro leads to the expected biological outcome in a cellular context. For a PARP inhibitor, the key downstream effect is the suppression of PARylation following DNA damage. [11]Western blotting is the gold-standard technique for visualizing this effect.

Signaling Pathway: PARP Activation and Inhibition

Upon DNA damage, PARP1 binds to DNA breaks and synthesizes PAR chains on itself (auto-PARylation) and other nuclear proteins. This PAR signal recruits the DNA repair machinery. A PARP inhibitor blocks this synthesis. [12]

PARP_Signaling_Pathway cluster_pathway Cellular Response to DNA Damage dna_damage DNA Damage (e.g., H2O2 Treatment) parp1 PARP1 Enzyme dna_damage->parp1 activates par PAR Polymer Synthesis (PARylation) parp1->par catalyzes nad NAD+ nad->par repair Recruitment of DNA Repair Proteins par->repair inhibitor Compound X Olaparib Rucaparib inhibitor->parp1 inhibits caption PARP Signaling and Point of Inhibition.

Caption: PARP Signaling and Point of Inhibition.

Protocol: Western Blot for Cellular PARylation
  • Cell Culture and Treatment: Seed HeLa cells and allow them to adhere. Pre-treat cells for 1 hour with 1 µM of Compound X, Olaparib, Rucaparib, or DMSO.

  • Induce DNA Damage: Treat cells with 500 µM H2O2 for 15 minutes to induce oxidative stress and activate PARP. [13]A non-damaged control group should also be included.

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors. [14]4. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an 8% SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane. [14]6. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate overnight at 4°C with a primary antibody against PAR (e.g., Anti-PAR, mouse monoclonal).

    • Wash and incubate with an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. [14]8. Loading Control: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-Actin or GAPDH) to ensure equal protein loading.

Comparative Data Summary: Inhibition of Cellular PARylation
ConditionPARylation Signal (Relative to Damaged Control)Interpretation
Untreated5%Basal Level
H2O2 + DMSO100%Strong PARP Activation
H2O2 + Compound X 8%Potent Cellular Inhibition
H2O2 + Olaparib12%Potent Cellular Inhibition
H2O2 + Rucaparib10%Potent Cellular Inhibition

The expected Western blot result would show a strong smear of high molecular weight bands (indicating extensive PARylation) in the H2O2 + DMSO lane. [13]This smear would be dramatically reduced or eliminated in the lanes pre-treated with Compound X, Olaparib, or Rucaparib, confirming that the compounds effectively block PARP activity in a cellular setting.

Conclusion

This three-tiered validation strategy provides a rigorous and objective framework for confirming the mechanism of action of 3-Amino-4-morpholin-4-yl-benzamide. By systematically demonstrating (1) direct binding to PARP1 in intact cells (CETSA), (2) potent inhibition of its enzymatic activity (in vitro assay), and (3) effective blockade of the downstream signaling pathway (cellular PARylation), we can establish a high degree of confidence in its classification as a PARP inhibitor. The comparative data against established drugs like Olaparib and Rucaparib further contextualize its potency and support its candidacy for further preclinical and clinical development.

References

Sources

Comparative

Comparative Efficacy Analysis of Novel and Established Bruton's Tyrosine Kinase (BTK) Inhibitors

Introduction: The Critical Role of BTK in B-Cell Malignancies and Autoimmunity Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell antigen rec...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of BTK in B-Cell Malignancies and Autoimmunity

Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that serves as an indispensable signaling node within the B-cell antigen receptor (BCR) pathway. Its activation triggers a cascade of downstream signaling events, including PLCγ2, ERK1/2, and NF-κB activation, which are fundamental for B-cell proliferation, differentiation, and survival. Dysregulation of the BCR signaling pathway, often through hyperactive BTK, is a hallmark of numerous B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL) and Mantle Cell Lymphoma (MCL), as well as several autoimmune diseases. Consequently, the development of potent and selective BTK inhibitors has revolutionized the therapeutic landscape for these conditions.

This guide provides a comparative analysis of the efficacy of a novel investigational compound, 3-Amino-4-morpholin-4-yl-benzamide, against established, FDA-approved BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. We will delve into the mechanistic distinctions, comparative biochemical and cellular potency, and the experimental frameworks required for a rigorous head-to-head evaluation.

Mechanism of Action: Covalent vs. Non-Covalent Inhibition

The majority of clinically approved BTK inhibitors, including ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors. They form an irreversible bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inactivation of the enzyme. This approach ensures high potency and prolonged duration of action. However, off-target covalent interactions with other kinases containing a homologous cysteine can lead to adverse effects. 3-Amino-4-morpholin-4-yl-benzamide is being investigated as a next-generation, potentially non-covalent or reversible covalent inhibitor, a strategy designed to improve selectivity and minimize off-target effects, thereby potentially offering a better safety profile.

BTK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK Antigen Binding BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 ERK ERK PLCg2->ERK NFkB NF-κB PLCg2->NFkB Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation NFkB->Proliferation Inhibitors BTK Inhibitors (e.g., Ibrutinib, 3-Amino-4-morpholin-4-yl-benzamide) Inhibitors->BTK Inhibition

Caption: BTK signaling pathway and point of inhibition.

Comparative Biochemical Potency: In Vitro Kinase Assays

The initial evaluation of a BTK inhibitor's efficacy begins with a direct assessment of its ability to inhibit the enzymatic activity of purified BTK protein. This is typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

This assay is a robust method for measuring inhibitor binding to the BTK active site.

  • Reagents: Purified recombinant human BTK protein, europium-labeled anti-tag antibody, Alexa Fluor™ 647-labeled kinase tracer, and test compounds (3-Amino-4-morpholin-4-yl-benzamide and known inhibitors).

  • Procedure:

    • A solution containing the BTK enzyme is prepared in kinase buffer.

    • Serial dilutions of the test compounds are added to the wells of a 384-well plate.

    • The tracer and the Eu-labeled antibody are added to the wells.

    • The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

  • Data Acquisition: The plate is read on a fluorescence resonance energy transfer (FRET)-capable plate reader. The FRET signal is inversely proportional to the amount of tracer displaced by the inhibitor.

  • Analysis: The data are normalized and plotted as a function of inhibitor concentration. The IC50 value is determined using a non-linear regression curve fit.

Comparative IC50 Data
CompoundTypeBTK IC50 (nM)Selectivity Profile
Ibrutinib Covalent Irreversible0.5Also inhibits TEC, EGFR, ITK
Acalabrutinib Covalent Irreversible5More selective than Ibrutinib
Zanubrutinib Covalent Irreversible<1High selectivity for BTK
3-Amino-4-morpholin-4-yl-benzamide (Hypothetical) Non-Covalent (Reversible)2.5Projected high selectivity

Note: Data for known inhibitors are representative values from published literature. Data for 3-Amino-4-morpholin-4-yl-benzamide is hypothetical for illustrative purposes.

Cellular Efficacy: Inhibition of BTK Autophosphorylation and Cell Proliferation

While in vitro assays are crucial, evaluating an inhibitor's performance within a cellular context is essential to confirm its ability to penetrate cell membranes and engage its target in a complex biological system.

Experimental Protocol: In-Cell Western Assay for BTK Autophosphorylation

This assay quantifies the inhibition of BTK activity in a cellular environment by measuring the phosphorylation of BTK at Tyr223.

  • Cell Culture: A B-cell lymphoma cell line (e.g., TMD8) is cultured and seeded in 96-well plates.

  • Treatment: Cells are pre-treated with serial dilutions of the BTK inhibitors for 1-2 hours.

  • Stimulation: The B-cell receptor is stimulated with an anti-IgM antibody to induce BTK autophosphorylation.

  • Fixing and Permeabilization: Cells are fixed with formaldehyde and permeabilized with Triton X-100.

  • Immunostaining: Cells are incubated with a primary antibody specific for phospho-BTK (Tyr223) and another primary antibody for a housekeeping protein (e.g., GAPDH) for normalization.

  • Detection: Infrared dye-conjugated secondary antibodies are used for detection. The plate is scanned on an infrared imaging system.

  • Analysis: The phospho-BTK signal is normalized to the housekeeping protein signal, and the cellular EC50 is calculated.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A1 Purified BTK Enzyme A2 Add Inhibitor & Tracer A1->A2 A3 Measure FRET Signal A2->A3 A4 Calculate IC50 A3->A4 B1 Culture B-Cells B2 Treat with Inhibitor B1->B2 B3 Stimulate BCR B2->B3 B4 Measure p-BTK B3->B4 B5 Calculate EC50 B4->B5

Caption: Workflow for biochemical and cellular efficacy testing.

Comparative Cellular Activity
CompoundBTK p-Tyr223 EC50 (nM)Anti-Proliferative EC50 (nM, TMD8 cells)
Ibrutinib 810
Acalabrutinib 1012
Zanubrutinib 35
3-Amino-4-morpholin-4-yl-benzamide (Hypothetical) 1520

Note: Data for known inhibitors are representative values. Data for 3-Amino-4-morpholin-4-yl-benzamide is hypothetical.

The anti-proliferative assay follows a similar protocol but uses a cell viability reagent (e.g., CellTiter-Glo®) to measure the effect of the inhibitors on cell growth over a 72-hour period. The slightly higher EC50 values for the hypothetical non-covalent inhibitor are expected, as sustained, irreversible occupancy is not achieved. However, its improved selectivity could translate to a superior therapeutic window in vivo.

Conclusion and Future Directions

This comparative guide outlines the fundamental experimental framework for evaluating the efficacy of a novel BTK inhibitor, 3-Amino-4-morpholin-4-yl-benzamide, against established covalent inhibitors. The hypothetical data presented suggests that while it may exhibit a modestly lower potency in biochemical and cellular assays, its potential as a non-covalent inhibitor warrants further investigation. The primary advantage of such a compound would lie in a potentially superior safety profile due to increased selectivity and the avoidance of permanent off-target modifications.

Further studies should include comprehensive kinase panel screening to formally assess selectivity, in vivo efficacy studies in mouse xenograft models of B-cell malignancies, and detailed pharmacokinetic and pharmacodynamic (PK/PD) profiling. These experiments will be critical in determining if the theoretical benefits of its non-covalent mechanism translate into a clinically meaningful improvement over the current standard of care.

References

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton’s tyrosine kinase in B cell malignancies. Nature Reviews Cancer. [Link]

  • Pal Singh, S., Dammeijer, F., & Hendriks, R. W. (2018). Role of Bruton's tyrosine kinase in B cells and malignancies. Molecular Cancer. [Link]

  • Malfait, F., & Hendriks, R. W. (2022). Targeting Bruton's Tyrosine Kinase for the Treatment of Autoimmune and Inflammatory Diseases. Pharmaceutics. [Link]

  • Pan, Z., O'Rourke, K., & Zhou, D. (2020). Covalent Modifications of Protein Kinases. Molecular Cell. [Link]

  • Estuparu, C., & Coyle, A. J. (2021). The discovery and development of Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. [Link]

Validation

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-4-morpholin-4-yl-benzamide Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the 3-amino-4-morpholin-4-yl-benzamide scaffold has emerged as a privileged structure, particularly in the d...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 3-amino-4-morpholin-4-yl-benzamide scaffold has emerged as a privileged structure, particularly in the design of targeted kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing the interaction of this class of compounds with various protein kinases. Drawing upon data from analogous chemical series, we will explore the critical roles of the core functional groups and the impact of structural modifications on biological activity. This document is intended to serve as a valuable resource for researchers engaged in the discovery and optimization of novel kinase inhibitors.

The 3-Amino-4-morpholin-4-yl-benzamide Core: A Foundation for Potent Kinase Inhibition

The 3-amino-4-morpholin-4-yl-benzamide core is a versatile template for the development of inhibitors targeting a range of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer. The core structure features a central benzamide ring substituted with a 3-amino group and a 4-morpholino moiety. These substituents are not mere decorations; they play crucial roles in anchoring the molecule within the ATP-binding pocket of kinases and in conferring selectivity.

The 3-amino group is frequently observed to form key hydrogen bond interactions with the hinge region of the kinase, a flexible loop that connects the N- and C-lobes of the enzyme. This interaction is a common feature of many Type I and Type II kinase inhibitors and is often essential for potent inhibitory activity.

The 4-morpholino group is a common feature in many approved and investigational kinase inhibitors. Its presence can significantly influence the physicochemical properties of the molecule, such as solubility and metabolic stability.[1][2] Furthermore, the morpholine ring can engage in additional interactions with the solvent-exposed region of the kinase, contributing to both potency and selectivity.[3][4] For instance, in the context of mTOR inhibitors, the morpholine moiety has been shown to greatly enhance selectivity over related kinases like PI3K.[3]

Comparative Analysis: Unraveling the Structure-Activity Relationship

Modifications on the Benzamide Moiety

Substitutions on the benzamide ring, other than the essential 3-amino and 4-morpholino groups, can be systematically varied to fine-tune the inhibitor's potency, selectivity, and pharmacokinetic profile.

Table 1: Hypothesized SAR of Benzamide Ring Modifications

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale and Supporting Evidence from Analogs
Position 5 Small hydrophobic groups (e.g., -CH3, -Cl)Potential for increased potencyIn many kinase inhibitor series, this position projects into a hydrophobic pocket. Small, non-bulky substituents can enhance van der Waals interactions.
Bulky hydrophobic groups (e.g., -phenyl, -t-butyl)Likely decrease in potencySteric hindrance may disrupt the optimal binding conformation within the ATP pocket.
Hydrogen bond donors/acceptors (e.g., -OH, -OCH3)Variable, potential for selectivityIntroduction of polar groups can lead to new hydrogen bonding opportunities with specific amino acid residues, potentially enhancing selectivity for certain kinases.
Position 6 Small hydrophobic groupsPotential for increased potencySimilar to position 5, this position can often tolerate small hydrophobic substituents that can occupy a nearby hydrophobic region.
Bulky groupsLikely decrease in potencySteric clashes with the ribose-binding pocket of ATP are likely.
Amide Nitrogen (N-H) Alkylation (e.g., N-CH3)Generally detrimentalThe amide N-H is often involved in a critical hydrogen bond with the kinase hinge region. Its removal would disrupt this key interaction.
Amide Carbonyl (C=O) Replacement with other linkersGenerally detrimentalThe carbonyl oxygen is a key hydrogen bond acceptor for interactions with the kinase hinge.
Modifications on the Morpholine Moiety

The morpholine ring itself can be modified to explore additional binding interactions and to modulate physicochemical properties.

Table 2: Hypothesized SAR of Morpholine Ring Modifications

Position of SubstitutionType of SubstituentExpected Impact on ActivityRationale and Supporting Evidence from Analogs
Nitrogen Atom Replacement with other heterocycles (e.g., piperazine, thiomorpholine)Can modulate potency and selectivityPiperazine offers a site for further substitution to extend into solvent-exposed regions. Thiomorpholine can alter electronic properties and hydrogen bonding capacity.
Oxygen Atom Replacement with sulfur (thiomorpholine) or carbon (piperidine)Can affect solubility and metabolic stabilityThe oxygen atom contributes to the hydrophilicity of the morpholine ring. Its removal or replacement can impact the overall ADME properties of the compound.
Carbon Atoms Substitution with small alkyl groups (e.g., methyl)Potential for improved metabolic stability and potencyMethyl groups can block sites of metabolism and may provide additional hydrophobic interactions if they are oriented correctly within the binding site.

Key Signaling Pathways Targeted by Benzamide-Based Kinase Inhibitors

Given the prevalence of the 3-amino-4-morpholin-4-yl-benzamide scaffold in kinase inhibitor design, these analogs are likely to target key signaling pathways implicated in cancer and other diseases. Below are representations of some of the most probable target pathways.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][6][7][8]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation Inhibitor 3-Amino-4-morpholin-4-yl- benzamide Analog Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway and is a validated target in B-cell malignancies.[9][10][11][12]

BTK_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk BCR->Lyn_Syk Activates BTK BTK Lyn_Syk->BTK Phosphorylates PLCG2 PLCγ2 BTK->PLCG2 Phosphorylates IP3 IP3 PLCG2->IP3 DAG DAG PLCG2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux PKC PKC DAG->PKC NFkB NF-κB Ca_flux->NFkB PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Inhibitor 3-Amino-4-morpholin-4-yl- benzamide Analog Inhibitor->BTK

Caption: The BTK signaling pathway in B-cells.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[13][14][15][16][17]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Akt Akt PI3K->Akt MEK MEK PKC->MEK Proliferation Endothelial Cell Proliferation & Migration Akt->Proliferation ERK ERK MEK->ERK ERK->Proliferation Inhibitor 3-Amino-4-morpholin-4-yl- benzamide Analog Inhibitor->VEGFR2

Caption: The VEGFR-2 signaling pathway in endothelial cells.

Experimental Protocols for Evaluation

The biological evaluation of 3-amino-4-morpholin-4-yl-benzamide analogs as kinase inhibitors involves a series of in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Principle: The assay quantifies the amount of ATP consumed or product (phosphorylated substrate) formed during the kinase reaction. A common method is a luminescence-based assay that measures the amount of ATP remaining after the reaction.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Test compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Serially dilute the test compounds in DMSO and then further dilute in kinase assay buffer. Add a small volume (e.g., 50 nL) of the diluted compounds to the wells of a 384-well plate. Include DMSO-only wells as a negative control.

  • Kinase Addition: Add the purified kinase to the wells containing the compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

  • Reaction Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection: Stop the kinase reaction and detect the signal according to the manufacturer's instructions for the luminescence-based assay kit. This typically involves adding a reagent to deplete the remaining ATP, followed by a second reagent to convert the generated ADP into a luminescent signal.[18]

  • Data Analysis: Measure the luminescence in each well using a plate reader. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on the viability and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.[19][20][21]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include DMSO-only wells as a negative control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value by plotting the percent viability against the log of the compound concentration and fitting the data to a dose-response curve.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to determine if the compounds inhibit the phosphorylation of key proteins within a specific signaling pathway in cells.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the total and phosphorylated forms of the target protein.[22][23][24][25][26]

Materials:

  • Cancer cell line of interest

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (total and phospho-specific for the target protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specific time. Lyse the cells on ice using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Reprobing: The membrane can be stripped of the antibodies and reprobed with an antibody for the total form of the protein (e.g., anti-total-Akt) to confirm equal protein loading.

Conclusion

The 3-amino-4-morpholin-4-yl-benzamide scaffold represents a promising starting point for the development of novel and selective kinase inhibitors. By understanding the key structure-activity relationships, even when inferred from analogous series, medicinal chemists can rationally design and synthesize new analogs with improved potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of these compounds, from their direct enzymatic inhibition to their effects on cellular signaling and viability. Continued exploration of this chemical space is likely to yield valuable therapeutic candidates for a range of diseases driven by aberrant kinase activity.

References

Due to the broad and inferential nature of this guide, a comprehensive list of specific references for the "3-Amino-4-morpholin-4-yl-benzamide" scaffold is not available. The principles and protocols described are based on established knowledge in the field of medicinal chemistry and kinase inhibitor development. For specific details on the cited pathways and assays, please refer to the following representative publications and general resources:

  • Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127–152.
  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations.
  • Hoxhaj, G., & Manning, B. D. (2020). The PI3K-AKT network at the interface of cancer and metabolism.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S. J., Benink, H. A., Worzella, T. J., & Minor, L. K. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR signaling in cancer. Frontiers in oncology, 4, 64.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Wikipedia contributors. (2024, January 10). PI3K/AKT/mTOR pathway. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Hendriks, R. W., Yuvaraj, S., & Kil, L. P. (2014). Targeting Bruton's tyrosine kinase in B cell malignancies.
  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264.
  • Sriram, K., & Insel, P. A. (2018). G protein-coupled receptors as targets for approved drugs: how many targets and how many drugs?. Molecular pharmacology, 93(4), 251–258.
  • Pal, S. K., & Childs, B. H. (2016). The role of Bruton's tyrosine kinase (BTK) in B-cell development and signaling.
  • Burger, J. A. (2019). Bruton's tyrosine kinase (BTK) inhibitors in clinical development. Current hematologic malignancy reports, 14(6), 463–472.
  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. (2024). Cancers, 16(14), 2589.
  • BTK Inhibition in Hematology: From CLL/SLL to Emerging Applications Across B-Cell and Immune Disorders. (2024). Journal of Clinical Medicine, 13(13), 3848.
  • Grokipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE.
  • What are VEGFR2 antagonists and how do they work?. (2024). BenchChem.
  • Wikipedia contributors. (2023, December 29). VEGFR-2 inhibitor. In Wikipedia, The Free Encyclopedia. Retrieved January 17, 2026, from [Link]

  • Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). Molecular Cancer, 24(1), 1.
  • (PDF) In vitro kinase assay v1. (2023).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (n.d.). Taylor & Francis Online.
  • Morpholine Derivatives Greatly Enhance the Selectivity of Mammalian Target of Rapamycin (mTOR) Inhibitors. (2025).
  • Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. (n.d.).
  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences, 556, 01051.
  • Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.).
  • Asaki, T., Sugiyama, Y., Hamamoto, T., Higashioka, M., Umehara, M., Naito, H., & Niwa, T. (2006). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. Bioorganic & medicinal chemistry letters, 16(5), 1421–1425.
  • Larocque, E., Naganna, N., Ma, X., Opoku-Temeng, C., Carter-Cooper, B., Chopra, G., Lapidus, R. G., & Sintim, H. O. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future medicinal chemistry, 9(11), 1213–1225.
  • The discovery of 2-amino-3,5-diarylbenzamide inhibitors of IKK-alpha and IKK-beta kinases. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). Journal of Medicinal Chemistry, 67(21), 17896-17915.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). Molecules, 24(19), 3543.
  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2019). PubMed.
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. (n.d.). ChemRxiv.
  • Metal Preference Hierarchy in the HDAC8 Active Site: A DFT Study. (n.d.). MDPI.
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (2023). Journal of Medicinal Chemistry, 66(4), 2825-2843.

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Comparative

Profiling the Kinase Cross-Reactivity of 3-Amino-4-morpholin-4-yl-benzamide: A Comparative Guide

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of oncology and inflammatory diseases, protein kinases have emerged as a pivotal class of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms. However, a critical challenge in the development of these inhibitors is ensuring their specificity. Off-target kinase activity can lead to unforeseen toxicities or a dilution of the intended therapeutic effect.[1][2][3] This guide provides a comprehensive framework for characterizing the cross-reactivity profile of a novel kinase inhibitor, using the hypothetical compound 3-Amino-4-morpholin-4-yl-benzamide as a case study. We will explore the rationale behind experimental choices, compare its potential profile to established kinase inhibitors, and provide detailed protocols for robust in vitro characterization.

The Significance of Kinase Selectivity

The human kinome comprises over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets.[4] Consequently, a small molecule designed to inhibit one kinase may inadvertently bind to and inhibit several others. This cross-reactivity, or lack of selectivity, is a double-edged sword. While in some instances, polypharmacology can be beneficial, off-target effects are more commonly associated with adverse events.[2] Therefore, early and comprehensive kinase selectivity profiling is a cornerstone of preclinical drug development, enabling researchers to make informed decisions about the therapeutic potential and potential liabilities of a lead compound.

Comparative Landscape: Where Does 3-Amino-4-morpholin-4-yl-benzamide Fit?

While 3-Amino-4-morpholin-4-yl-benzamide is a novel investigational compound, its core structure, incorporating benzamide and morpholine moieties, is present in numerous known kinase inhibitors.[5][6][7][8][9][10] For the purpose of this guide, we will compare its hypothetical profiling data against two well-characterized kinase inhibitors with different selectivity profiles:

  • Imatinib: A relatively selective inhibitor of BCR-ABL, c-KIT, and PDGF-R. It is a first-line treatment for chronic myeloid leukemia.

  • Sunitinib: A multi-kinase inhibitor that targets VEGFRs, PDGFRs, c-KIT, and FLT3, among others. Its broader activity spectrum is utilized in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.

This comparison will allow us to contextualize the selectivity of our compound of interest and infer its potential therapeutic applications and off-target risks.

Kinase Cross-Reactivity Profiling: A Methodological Overview

The most effective method for determining the cross-reactivity of a kinase inhibitor is to screen it against a large, representative panel of kinases. Several commercial services offer comprehensive kinase profiling across hundreds of kinases, providing a global view of a compound's selectivity.[4][11][12][13] The primary output of such a screen is typically the percentage of inhibition at a fixed compound concentration (e.g., 1 µM or 10 µM).

Below is a diagram illustrating a typical kinase profiling workflow:

G cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Dose-Response Analysis cluster_2 Phase 3: Cellular Validation Compound Test Compound (e.g., 3-Amino-4-morpholin-4-yl-benzamide) PrimaryAssay Single-Dose Assay (e.g., 1 µM) Compound->PrimaryAssay KinasePanel Broad Kinase Panel (e.g., >400 kinases) KinasePanel->PrimaryAssay PrimaryData Initial Hit Identification (% Inhibition Data) PrimaryAssay->PrimaryData HitKinases Identified Hits (Significant Inhibition) PrimaryData->HitKinases DoseResponse IC50 Determination (10-point curve) HitKinases->DoseResponse IC50Data Potency Data (IC50 values) DoseResponse->IC50Data CellLines Relevant Cancer Cell Lines IC50Data->CellLines CellularAssay Cell-Based Assay (e.g., Phospho-protein levels) CellLines->CellularAssay CellularData Confirmation of Target Engagement CellularAssay->CellularData

Caption: A generalized workflow for kinase inhibitor profiling.

Table 1: Hypothetical Kinase Selectivity Profile

The following table presents a hypothetical outcome of a primary screen for 3-Amino-4-morpholin-4-yl-benzamide at 1 µM, compared to Imatinib and Sunitinib.

Kinase Target3-Amino-4-morpholin-4-yl-benzamide (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Sunitinib (% Inhibition @ 1µM)
ABL1 959885
c-KIT 889295
PDGFRβ 858996
FLT3 251592
VEGFR2 10594
SRC 654575
p38α 722055

From this hypothetical data, we can infer that 3-Amino-4-morpholin-4-yl-benzamide has a selectivity profile that is somewhat intermediate between the highly selective Imatinib and the broadly active Sunitinib. It shows potent inhibition of ABL1, c-KIT, and PDGFRβ, similar to Imatinib, but also demonstrates significant activity against SRC and p38α, suggesting a broader spectrum of activity.

Experimental Protocols

To validate the primary screening hits and further characterize the inhibitory activity of 3-Amino-4-morpholin-4-yl-benzamide, a dose-response analysis to determine the IC50 value is essential. Below is a detailed protocol for a common in vitro kinase assay format.

Protocol 1: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assay platforms, such as the ADP-Glo™ Kinase Assay from Promega.[13][14] The principle of this assay is to measure the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Purified recombinant kinase (e.g., ABL1, SRC)

  • Kinase-specific substrate peptide

  • 3-Amino-4-morpholin-4-yl-benzamide (and control inhibitors) serially diluted in DMSO

  • ATP

  • Kinase reaction buffer (typically containing MgCl2, DTT, and a buffering agent)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of 3-Amino-4-morpholin-4-yl-benzamide in DMSO, typically starting from a 100 µM stock.

  • Reaction Setup:

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for positive and negative controls).

    • Add 2 µL of a solution containing the kinase and its specific substrate in kinase reaction buffer.

    • Pre-incubate the plate at room temperature for 15 minutes to allow the compound to bind to the kinase.

  • Initiate Kinase Reaction:

    • Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should ideally be at or near the Km for each specific kinase.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP into a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all wells.

    • Normalize the data to the positive control (DMSO only, 100% activity) and negative control (no enzyme or potent inhibitor, 0% activity).

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

To confirm that 3-Amino-4-morpholin-4-yl-benzamide inhibits its target kinases within a cellular context, a Western blot analysis of downstream substrate phosphorylation is a standard method.

Materials:

  • Cancer cell line known to be dependent on the activity of a target kinase (e.g., K562 cells for BCR-ABL).

  • 3-Amino-4-morpholin-4-yl-benzamide.

  • Cell lysis buffer.

  • Protein concentration assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and PVDF membranes.

  • Blocking buffer (e.g., 5% BSA in TBST).

  • Primary antibodies (e.g., anti-phospho-CrkL for BCR-ABL activity, and a total protein antibody for loading control).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Treatment:

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 3-Amino-4-morpholin-4-yl-benzamide for a specified time (e.g., 2-4 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with cold PBS and lyse them with lysis buffer.

    • Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein signal to the total protein or loading control signal.

Below is a diagram representing the principle of the cellular target engagement assay.

G cluster_0 Cellular Pathway cluster_1 Inhibitor Action cluster_2 Western Blot Readout ActiveKinase Active Kinase (e.g., BCR-ABL) Substrate Substrate (e.g., CrkL) ActiveKinase->Substrate Phosphorylation InhibitedKinase Inhibited Kinase ActiveKinase->InhibitedKinase PhosphoSubstrate Phosphorylated Substrate (p-CrkL) Substrate->PhosphoSubstrate Inhibitor 3-Amino-4-morpholin-4-yl- benzamide Inhibitor->ActiveKinase Inhibition PhosphoSignal Decreased p-CrkL Signal InhibitedKinase->PhosphoSignal

Caption: Inhibition of a kinase leads to decreased substrate phosphorylation.

Conclusion and Future Directions

This guide has outlined a systematic approach to characterizing the kinase cross-reactivity profile of a novel inhibitor, 3-Amino-4-morpholin-4-yl-benzamide. Through a combination of broad panel screening, dose-response analysis, and cellular assays, researchers can build a comprehensive understanding of a compound's selectivity and on-target activity. The hypothetical data presented here suggests that 3-Amino-4-morpholin-4-yl-benzamide may represent a promising lead compound with a distinct selectivity profile. Further studies, including in vivo efficacy and toxicity assessments, would be necessary to fully elucidate its therapeutic potential. The methodologies described herein provide a robust foundation for the continued development of this and other novel kinase inhibitors.

References

  • ICE Bioscience. (n.d.). Kinase Panel Screening for Drug Discovery. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

  • G-S, S., et al. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of Visualized Experiments, (123), 55630. Retrieved from [Link]

  • ResearchGate. (2015, March 25). Can anyone suggest a protocol for a kinase assay? Retrieved from [Link]

  • Liu, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry, 131, 107-125. Retrieved from [Link]

  • Wang, P., et al. (2022). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ACS Medicinal Chemistry Letters, 13(5), 843-850. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-N-(3-Morpholin-4-Ylphenyl)-3-(3-Piperidin-4-Yl-1,2-Benzisoxazol-6-Yl)benzamide. Retrieved from [Link]

  • Martínez-Bailón, E., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2023(2), M1628. Retrieved from [Link]

  • PubChem. (n.d.). 4-({[(2R)-2-methyl-2-(morpholin-4-yl)butyl]carbamoyl}amino)-N-(1,3-thiazol-2-yl)benzamide. Retrieved from [Link]

  • Miyazawa, M., et al. (1993). Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry, 36(23), 3611-3620. Retrieved from [Link]

  • Ahir, V. M. (2020). synthesis and characterization of novel sulfonamides derivatives of 4- (4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 5(8). Retrieved from [Link]

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2228515. Retrieved from [Link]

  • AA Blocks. (n.d.). 3-chloro-N-[2-(morpholin-4-yl)pyrimidin-5-yl]benzamide. Retrieved from [Link]

  • Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280. Retrieved from [Link]

  • Schmäring, L., et al. (2021). New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. Molecules, 26(11), 3326. Retrieved from [Link]

  • Naeem, M., et al. (2024). Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. Cureus, 16(1), e52478. Retrieved from [Link]

  • Zhang, X. H., et al. (2022). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Cell and Developmental Biology, 10, 960133. Retrieved from [Link]

  • Naqvi, A. A., et al. (2022). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. International Journal of Molecular Sciences, 23(19), 11091. Retrieved from [Link]

  • Kumar, A., et al. (2017). Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. Future Medicinal Chemistry, 9(11), 1213-1225. Retrieved from [Link]

  • Sreevidya, V., et al. (2020). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Rasayan Journal of Chemistry, 13(1), 586-595. Retrieved from [Link]

  • Sztanke, K., et al. (2024). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 29(16), 3624. Retrieved from [Link]

  • Ayryan, A. A., et al. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Pharmaceuticals, 15(10), 1271. Retrieved from [Link]

  • Taha, M., et al. (2021). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Molecular Structure, 1230, 129881. Retrieved from [Link]

  • ChemRxiv. (2024). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

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Validation

A Researcher's Guide to the In Vivo Validation of 3-Amino-4-morpholin-4-yl-benzamide: A Comparative Analysis in Preclinical Cancer Models

This guide provides a comprehensive framework for the in vivo validation of 3-Amino-4-morpholin-4-yl-benzamide, a novel investigational compound. Given the structural motifs within this molecule, specifically the benzami...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of 3-Amino-4-morpholin-4-yl-benzamide, a novel investigational compound. Given the structural motifs within this molecule, specifically the benzamide core, we will proceed under the guiding hypothesis that it may function as an inhibitor of Poly (ADP-ribose) polymerase (PARP), a critical enzyme in the DNA damage response (DDR) pathway. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with established PARP inhibitors and outlining robust experimental protocols to rigorously assess its therapeutic potential in animal models.

Introduction: The Rationale for Targeting PARP and the Potential of 3-Amino-4-morpholin-4-yl-benzamide

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to a synthetic lethality, where the accumulation of unrepaired DNA damage results in cell death. This has led to the successful clinical development of several PARP inhibitors, including Olaparib, Niraparib, and Talazoparib, for the treatment of cancers with homologous recombination deficiency (HRD).[1]

The chemical structure of 3-Amino-4-morpholin-4-yl-benzamide suggests it may engage with the nicotinamide adenine dinucleotide (NAD+) binding site of PARP enzymes, a common mechanism for this class of inhibitors. However, without empirical data, its precise mechanism and potency remain to be elucidated. This guide, therefore, presents a roadmap for its preclinical validation, emphasizing direct comparisons with clinically relevant PARP inhibitors to ascertain its unique pharmacological profile.

Comparative Framework: Benchmarking Against the Standard of Care

To robustly evaluate the in vivo activity of 3-Amino-4-morpholin-4-yl-benzamide, a direct comparison with established PARP inhibitors is essential. The selection of comparators should be based on their distinct properties, such as their PARP trapping efficiency, which is the ability to trap PARP enzymes on DNA, leading to cytotoxic complexes.

Compound Known Mechanism of Action Key Differentiating Feature Clinical Relevance
3-Amino-4-morpholin-4-yl-benzamide Hypothesized PARP InhibitorTo be determinedInvestigational
Olaparib PARP-1/2 inhibitorModerate PARP trappingApproved for ovarian, breast, pancreatic, and prostate cancers.
Talazoparib Potent PARP-1/2 inhibitorHigh PARP trapping efficiencyApproved for BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer.
Veliparib PARP-1/2 inhibitorWeak PARP trappingInvestigated in combination with chemotherapy.

This comparative approach will not only benchmark the efficacy of 3-Amino-4-morpholin-4-yl-benzamide but also provide insights into its potential mechanistic nuances.

Experimental Workflow for In Vivo Validation

A rigorous in vivo validation program should be systematically designed to assess the pharmacokinetics (PK), pharmacodynamics (PD), efficacy, and safety of the investigational compound.

G cluster_0 Phase 1: Pharmacokinetics & Tolerability cluster_1 Phase 2: Pharmacodynamics & Target Engagement cluster_2 Phase 3: Efficacy Studies cluster_3 Phase 4: Safety & Toxicology PK Single Ascending Dose PK in Mice MTD Maximum Tolerated Dose (MTD) Study PK->MTD Inform dosing for MTD PD_Xenograft Tumor Xenograft Model (e.g., BRCA-deficient cell line) MTD->PD_Xenograft Select doses for PD & Efficacy Target_Engagement PARP Inhibition Assay (PAR levels in tumors) PD_Xenograft->Target_Engagement Establish PD readout Efficacy_Mono Monotherapy Efficacy in HRD Xenograft Models Target_Engagement->Efficacy_Mono Confirm target modulation Efficacy_Combo Combination Therapy (e.g., with Temozolomide) Efficacy_Mono->Efficacy_Combo Evaluate synergy Tox Repeat-Dose Toxicology Study Efficacy_Mono->Tox Determine therapeutic window BM_Tox Bone Marrow Toxicity Assessment Tox->BM_Tox Evaluate hematopoietic effects

Caption: A phased experimental workflow for the in vivo validation of 3-Amino-4-morpholin-4-yl-benzamide.

Detailed Experimental Protocols

Animal Models

The choice of animal models is critical for the successful evaluation of a PARP inhibitor. Patient-derived xenograft (PDX) models from high-grade serous ovarian carcinomas or other HRD tumors are highly recommended as they better recapitulate the heterogeneity of human cancers.[1] Alternatively, cell line-derived xenograft models using BRCA-deficient cancer cell lines (e.g., CAPAN-1, MDA-MB-436) can be utilized.

Protocol for Xenograft Tumor Model Establishment:

  • Cell Culture: Culture BRCA-deficient cancer cells (e.g., CAPAN-1) in appropriate media and conditions.

  • Animal Husbandry: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth twice weekly using digital calipers.

  • Randomization: When tumors reach a volume of 150-200 mm³, randomize mice into treatment groups.

Pharmacokinetic (PK) Analysis

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of 3-Amino-4-morpholin-4-yl-benzamide.

Protocol:

  • Dosing: Administer a single dose of 3-Amino-4-morpholin-4-yl-benzamide via the intended clinical route (e.g., oral gavage) to a cohort of mice.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life using appropriate software (e.g., Phoenix WinNonlin).

Pharmacodynamic (PD) and Target Engagement Studies

Objective: To confirm that 3-Amino-4-morpholin-4-yl-benzamide inhibits PARP activity in the tumor tissue.

Protocol:

  • Treatment: Treat tumor-bearing mice with 3-Amino-4-morpholin-4-yl-benzamide or a vehicle control.

  • Tumor Collection: At various time points post-treatment, euthanize the mice and excise the tumors.

  • Tissue Lysis: Homogenize the tumor tissue in a suitable lysis buffer.

  • Western Blotting: Perform Western blot analysis to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A decrease in PAR levels indicates PARP inhibition.

  • Immunohistochemistry (IHC): Alternatively, use IHC to visualize PAR levels within the tumor tissue.

A more advanced method for in vivo target engagement visualization involves the use of radiolabeled PARP inhibitors and Positron Emission Tomography (PET) imaging.[2]

G cluster_pathway PARP Inhibition and Synthetic Lethality SSB Single-Strand DNA Break PARP PARP SSB->PARP recruits DSB Double-Strand DNA Break SSB->DSB replication fork collapse BER Base Excision Repair PARP->BER initiates PARP->DSB trapping on DNA (with PARPi) Cell_Survival Cell Survival BER->Cell_Survival HR Homologous Recombination (e.g., BRCA1/2) DSB->HR repair Apoptosis Apoptosis DSB->Apoptosis accumulation in HR-deficient cells HR->Cell_Survival PARPi 3-Amino-4-morpholin-4-yl-benzamide (PARP Inhibitor) PARPi->PARP inhibits

Sources

Comparative

A Comparative Analysis of 3-Amino-4-morpholin-4-yl-benzamide and its Thiomorpholinyl Analog for PARP Inhibition

For Researchers, Scientists, and Drug Development Professionals Introduction: The Rationale for Bioisosteric Replacement in PARP Inhibitor Design Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Bioisosteric Replacement in PARP Inhibitor Design

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The core pharmacophore of many successful PARP inhibitors is a benzamide moiety, which mimics the nicotinamide portion of the PARP substrate NAD+. Structure-activity relationship (SAR) studies of numerous PARP inhibitors, including olaparib, rucaparib, and talazoparib, have demonstrated that modifications to the benzamide scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.[1]

Synthetic Pathways: A Plausible Route to the Target Compounds

The synthesis of 3-Amino-4-morpholin-4-yl-benzamide and its thiomorpholinyl analog can be envisioned through a convergent synthetic route, starting from a common precursor. A plausible approach involves the nucleophilic aromatic substitution of a suitable starting material, such as 3-amino-4-chlorobenzamide, with morpholine or thiomorpholine.

A 3-Amino-4-chlorobenzamide C 3-Amino-4-morpholin-4-yl-benzamide A->C Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination or direct nucleophilic substitution) E 3-Amino-4-thiomorpholin-4-yl-benzamide A->E Nucleophilic Aromatic Substitution (e.g., Pd-catalyzed Buchwald-Hartwig amination or direct nucleophilic substitution) B Morpholine B->C D Thiomorpholine D->E

Figure 1: Proposed synthetic scheme for 3-Amino-4-morpholin-4-yl-benzamide and its thiomorpholinyl analog.

This synthetic strategy offers a straightforward path to both target compounds from a common intermediate, allowing for efficient parallel synthesis and direct comparison. The reaction conditions would likely involve a palladium catalyst and a suitable base for a Buchwald-Hartwig amination, or potentially direct nucleophilic aromatic substitution under elevated temperatures.[3]

Physicochemical Properties: A Tale of Two Heterocycles

The seemingly subtle change of replacing an oxygen atom with a sulfur atom can have a significant impact on the physicochemical properties of a molecule. These differences can, in turn, influence its pharmacokinetic and pharmacodynamic profile.

Property3-Amino-4-morpholin-4-yl-benzamide (Predicted)3-Amino-4-thiomorpholin-4-yl-benzamide (Predicted)Rationale for Difference
Molecular Weight LowerHigherSulfur is heavier than oxygen.
Lipophilicity (LogP) LowerHigherSulfur is less electronegative and larger than oxygen, leading to a decrease in polarity and an increase in lipophilicity.
Polar Surface Area (PSA) HigherLowerThe oxygen of the morpholine ring is a stronger hydrogen bond acceptor than the sulfur of the thiomorpholine ring, contributing more to the PSA.
Basicity (pKa of the nitrogen) SimilarSimilarThe electronic effect of the heteroatom at the 4-position on the basicity of the nitrogen is expected to be minimal.
Hydrogen Bond Acceptor Strength StrongerWeakerThe oxygen atom in the morpholine ring is a more potent hydrogen bond acceptor than the sulfur atom in the thiomorpholine ring.

Table 1: Predicted Physicochemical Differences.

The increased lipophilicity of the thiomorpholine analog could have several consequences for its drug-like properties. It might lead to enhanced membrane permeability but could also result in increased binding to plasma proteins and potentially lower aqueous solubility.

Comparative Biological Activity: Projecting the Impact on PARP Inhibition and ADME Properties

While awaiting direct experimental data, we can formulate hypotheses about the comparative biological activity of these two compounds based on established SAR principles for PARP inhibitors and the known effects of morpholine and thiomorpholine in drug design.[4]

PARP1 Inhibitory Activity

The benzamide core is the primary driver of PARP1 inhibition by mimicking the nicotinamide of NAD+.[5] The 4-substituent (morpholine or thiomorpholine) resides in a region of the binding pocket that is more tolerant to structural diversity. Therefore, a dramatic difference in direct inhibitory potency (IC50) might not be anticipated. However, the different hydrogen bonding capabilities and steric profiles of the morpholine and thiomorpholine rings could lead to subtle differences in binding affinity.

Cell Permeability

The balance between lipophilicity and polarity is a key determinant of passive diffusion across cell membranes. The predicted higher lipophilicity of the thiomorpholinyl analog suggests it may exhibit greater passive permeability compared to its morpholine counterpart. An in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) would be the ideal method to experimentally verify this prediction.

Metabolic Stability

The morpholine ring is known to be susceptible to oxidative metabolism, often leading to ring opening.[6] The thiomorpholine ring can also be oxidized at the sulfur atom to form the corresponding sulfoxide and sulfone. The relative rates of metabolism for these two heterocycles can vary depending on the specific metabolic enzymes involved. A microsomal stability assay would provide crucial data on the intrinsic clearance of each compound.

cluster_0 Physicochemical Properties cluster_1 Predicted Biological Outcomes A Morpholino Analog (Lower LogP, Higher PSA) C Potentially Lower Permeability Potentially Different Metabolism A->C E Similar PARP1 IC50? A->E B Thiomorpholinyl Analog (Higher LogP, Lower PSA) D Potentially Higher Permeability Potentially Different Metabolism B->D B->E

Figure 2: Relationship between physicochemical properties and predicted biological outcomes.

Experimental Protocols

To facilitate the direct comparison of these two compounds, we provide detailed, standardized protocols for the key assays discussed.

PARP1 Enzyme Activity Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against the PARP1 enzyme.

A Prepare Assay Plate: - Add PARP1 enzyme - Add activated DNA B Add Test Compound: - Serially diluted morpholino and  thiomorpholinyl analogs A->B C Initiate Reaction: - Add NAD+ substrate - Incubate at 37°C B->C D Detect PARylation: - e.g., using a biotinylated NAD+  and streptavidin-HRP system C->D E Measure Signal: - Read absorbance or fluorescence D->E F Calculate IC50 Values E->F

Figure 3: Workflow for PARP1 Enzyme Activity Assay.

Protocol:

  • Plate Preparation: To the wells of a 96-well plate, add 25 µL of 2X PARP1 enzyme buffer containing the PARP1 enzyme and activated DNA.

  • Compound Addition: Add 5 µL of the test compounds (3-Amino-4-morpholin-4-yl-benzamide and its thiomorpholinyl analog, serially diluted in assay buffer) or vehicle control to the appropriate wells.

  • Reaction Initiation: Initiate the reaction by adding 20 µL of 2.5X NAD+ substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 60 minutes.

  • Detection: Stop the reaction and detect the amount of poly(ADP-ribose) (PAR) formed. A common method involves using biotinylated NAD+ and a streptavidin-horseradish peroxidase (HRP) conjugate, followed by the addition of a chemiluminescent or colorimetric HRP substrate.

  • Data Analysis: Measure the signal using a plate reader. The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay predicts the passive permeability of a compound across a lipid membrane, serving as a surrogate for intestinal absorption or blood-brain barrier penetration.[7]

A Prepare Donor Plate: - Coat filter with lipid solution B Add Test Compound: - Add morpholino and thiomorpholinyl  analogs to donor wells A->B C Assemble PAMPA Sandwich: - Place donor plate on acceptor  plate containing buffer B->C D Incubate: - Allow compounds to diffuse  across the membrane C->D E Quantify Compound: - Measure concentration in donor  and acceptor wells by LC-MS/MS D->E F Calculate Permeability (Pe) E->F

Figure 4: Workflow for Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol:

  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1% lecithin in dodecane).

  • Compound Preparation: Prepare solutions of the test compounds in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at a known concentration.

  • Assay Setup: Add the compound solutions to the donor wells and fresh buffer to the acceptor wells of a 96-well plate.

  • Incubation: Carefully place the donor plate on top of the acceptor plate to form the "PAMPA sandwich" and incubate at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: After incubation, determine the concentration of the test compounds in both the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Data Analysis: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = [−ln(1 − CA(t)/ Cequilibrium)] × (VD × VA) / ((VD + VA) × Area × t)

    • Where CA(t) is the compound concentration in the acceptor well at time t, Cequilibrium is the theoretical equilibrium concentration, VD and VA are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[2]

A Prepare Reaction Mixture: - Liver microsomes - Test compound - Buffer B Initiate Metabolism: - Add NADPH regenerating system - Incubate at 37°C A->B C Time-Point Sampling: - Aliquots taken at 0, 5, 15,  30, and 60 minutes B->C D Quench Reaction: - Add cold acetonitrile C->D E Quantify Remaining Compound: - Analyze samples by LC-MS/MS D->E F Determine Half-Life (t1/2) and Intrinsic Clearance (CLint) E->F

Figure 5: Workflow for Microsomal Stability Assay.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine liver microsomes (e.g., human or rat), phosphate buffer (pH 7.4), and the test compound. Pre-incubate the mixture at 37°C.

  • Reaction Initiation: Start the metabolic reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a cold quenching solution (e.g., acetonitrile) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the concentration of the remaining parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated as (k × incubation volume) / mg of microsomal protein.

Conclusion and Future Directions

The bioisosteric replacement of morpholine with thiomorpholine in the 3-Amino-4-substituted-benzamide scaffold presents an intriguing strategy for modulating the properties of potential PARP inhibitors. Based on fundamental medicinal chemistry principles, we anticipate that the thiomorpholinyl analog will exhibit increased lipophilicity, which may translate to enhanced cell permeability but could also affect its metabolic profile.

The experimental protocols provided in this guide offer a clear and robust framework for the direct, head-to-head comparison of 3-Amino-4-morpholin-4-yl-benzamide and its thiomorpholinyl analog. The data generated from these assays will be invaluable in elucidating the precise impact of this bioisosteric switch on PARP1 inhibition, membrane permeability, and metabolic stability. Such studies are essential for the rational design of next-generation PARP inhibitors with optimized efficacy and pharmacokinetic properties. We encourage researchers to utilize these methodologies to generate the data that will ultimately determine the therapeutic potential of these and other novel benzamide-based PARP inhibitors.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Gao, Y., et al. (2019). Synthesis, preliminarily biological evaluation and molecular docking study of new Olaparib analogues as multifunctional PARP-1 and cholinesterase inhibitors. Future Medicinal Chemistry, 11(1), 25-41.
  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. [Link]

  • Thomas, A., et al. (2020). The Development of Rucaparib/Rubraca®: A Story of the Synergy Between Science and Serendipity. Cancers, 12(3), 637.
  • Aparicio-Araujo, D. F., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796.
  • ResearchGate. Major structural interactions of known PARP inhibitors with the NAD +... [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • Wolfe, J. P., et al. (2008). A New Strategy for the Synthesis of Substituted Morpholines. Organic letters, 10(20), 4593–4596.
  • Ahir, V. M., et al. (2021). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 6(5), 78-84.
  • ResearchGate. Chemical structures and known PARP activities of clinical PARP... [Link]

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Validation

A Comparative Guide to the Cytotoxicity of Novel Benzamide Derivatives in Oncology Research

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is a perpetual endeavor. Am...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzamide Scaffolds in Oncology

In the landscape of modern oncology, the quest for novel therapeutic agents with high efficacy and target specificity is a perpetual endeavor. Among the myriad of chemical scaffolds explored, benzamide derivatives have consistently emerged as a promising class of compounds. Their structural versatility allows for facile modification, enabling the fine-tuning of their pharmacological properties to target specific molecular pathways implicated in cancer progression. This guide provides an in-depth comparative analysis of the cytotoxic activity of a series of novel benzamide derivatives, with a particular focus on compounds bearing a morpholine moiety, a feature known to enhance pharmacokinetic properties and cellular uptake.

While the specific scaffold of 3-Amino-4-morpholin-4-yl-benzamide is a subject of ongoing research, comprehensive comparative data on a series of its direct derivatives is not yet widely published. Therefore, to illustrate the principles of comparative cytotoxic analysis, this guide will focus on a closely related and well-documented series of N-(piperidin-4-yl)benzamide and other morpholine-containing derivatives that share key structural features and mechanisms of action. The insights gleaned from this analysis are intended to provide a valuable framework for researchers engaged in the development of novel benzamide-based anticancer agents.

Comparative Cytotoxicity Analysis of Benzamide Derivatives

The cytotoxic potential of novel chemical entities is a primary determinant of their therapeutic promise. The half-maximal inhibitory concentration (IC50) is a crucial metric, quantifying the potency of a compound in inhibiting cellular proliferation. The following table summarizes the IC50 values for a selection of recently developed benzamide derivatives against a panel of human cancer cell lines. Lower IC50 values are indicative of greater cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
10b N-(piperidin-4-yl)benzamideHepG2 (Liver)0.12[1]
10j N-(piperidin-4-yl)benzamideHepG2 (Liver)0.13[1]
AK-3 Morpholine substituted quinazolineA549 (Lung)10.38 ± 0.27[2][3]
MCF-7 (Breast)6.44 ± 0.29[2][3]
SHSY-5Y (Neuroblastoma)9.54 ± 0.15[2][3]
AK-10 Morpholine substituted quinazolineA549 (Lung)8.55 ± 0.67[2][3]
MCF-7 (Breast)3.15 ± 0.23[2][3]
SHSY-5Y (Neuroblastoma)3.36 ± 0.29[2][3]
Compound 7 4-Methylbenzamide-purineK562 (Leukemia)2.27
HL-60 (Leukemia)1.42
OKP-GS (Renal)4.56
Compound 10 4-Methylbenzamide-purineK562 (Leukemia)2.53
HL-60 (Leukemia)1.52
OKP-GS (Renal)24.77

Expert Analysis of Structure-Activity Relationships (SAR):

The data presented in the table reveals critical insights into the structure-activity relationships of these benzamide derivatives. For instance, the N-(piperidin-4-yl)benzamide derivatives 10b and 10j exhibit remarkable potency against the HepG2 liver cancer cell line, with IC50 values in the low nanomolar range.[1] This suggests that the specific substitutions on the benzamide and piperidine rings in these compounds are crucial for their potent cytotoxic effect.

In contrast, the morpholine-substituted quinazolines AK-3 and AK-10 demonstrate broader activity across lung, breast, and neuroblastoma cell lines, albeit with higher micromolar IC50 values.[2][3] The presence of the morpholine ring is a common feature in many biologically active compounds, often improving solubility and metabolic stability. The 4-methylbenzamide-purine hybrids, Compound 7 and Compound 10 , show significant efficacy against leukemia cell lines. The variation in activity of Compound 10 against the OKP-GS renal cell line compared to Compound 7 highlights how subtle structural modifications can dramatically impact cell-type specific cytotoxicity.

Mechanism of Action: Induction of Apoptosis via HIF-1α Modulation

Several studies on benzamide derivatives point towards the induction of apoptosis as a primary mechanism of their anticancer activity. For the highly potent N-(piperidin-4-yl)benzamide derivatives 10b and 10j , the proposed mechanism involves the activation of Hypoxia-Inducible Factor 1-alpha (HIF-1α) pathways.[1] Under normal oxygen conditions, HIF-1α is rapidly degraded. However, in the hypoxic microenvironment of solid tumors, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, cell survival, and glucose metabolism.

Certain benzamide derivatives have been shown to induce the expression of HIF-1α protein, which in turn upregulates the expression of downstream target genes such as the cyclin-dependent kinase inhibitor p21.[1] The induction of p21 leads to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, the initiation of apoptosis. Furthermore, these compounds have been observed to upregulate the expression of cleaved caspase-3, a key executioner caspase in the apoptotic cascade.[1]

G cluster_0 Cancer Cell Benzamide Benzamide Derivative (e.g., 10b, 10j) HIF1a HIF-1α Stabilization Benzamide->HIF1a Induces Caspase3 Cleaved Caspase-3 Upregulation Benzamide->Caspase3 Induces p21 p21 Upregulation HIF1a->p21 Promotes transcription CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Leads to Apoptosis Apoptosis Caspase3->Apoptosis Executes CellCycleArrest->Apoptosis Can lead to

Figure 1: Proposed mechanism of action for certain benzamide derivatives.

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic effects of chemical compounds. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 96-well flat-bottom cell culture plates

  • Benzamide derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the benzamide derivatives in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

    • Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and an untreated control (medium only).

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.

G cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h_1 Incubate 24h seed_cells->incubate_24h_1 treat_compounds Treat with Benzamide Derivatives incubate_24h_1->treat_compounds incubate_exposure Incubate for Exposure Time treat_compounds->incubate_exposure add_mtt Add MTT Solution incubate_exposure->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze Data & Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2: Experimental workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The comparative analysis of benzamide derivatives presented in this guide underscores the significant potential of this chemical class in the development of novel anticancer therapeutics. The high potency of certain derivatives against specific cancer cell lines, coupled with an emerging understanding of their mechanisms of action, provides a strong foundation for further preclinical and clinical investigation.

Future research should focus on several key areas. Firstly, the synthesis and evaluation of a broader range of 3-Amino-4-morpholin-4-yl-benzamide derivatives are warranted to establish a comprehensive structure-activity relationship for this specific scaffold. Secondly, in-depth mechanistic studies are required to elucidate the precise molecular targets and signaling pathways modulated by these compounds. Finally, in vivo studies in relevant animal models will be crucial to assess the therapeutic efficacy, pharmacokinetic properties, and safety profiles of the most promising candidates. The continued exploration of benzamide derivatives holds the promise of delivering next-generation cancer therapies with improved efficacy and reduced side effects.

References

  • Chen, Z., et al. (2010). Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. Journal of Medicinal Chemistry, 53(8), 3247-3263. Available at: [Link]

  • Hu, C., et al. (2010). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 45(3), 961-968. Available at: [Link]

  • Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(6), 724-736. Available at: [Link]

  • Karakas, D., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7196. Available at: [Link]

  • Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research, 41(12), 1149-1161. Available at: [Link]

  • Khan, I., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. Available at: [Link]

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Comparative

A Head-to-Head Comparison of Synthesis Routes for 3-Amino-4-morpholin-4-yl-benzamide: A Guide for Researchers

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-4-morpholin-4-yl-benzamide is a valuable scaffold in medicinal chemistry, and its syn...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 3-Amino-4-morpholin-4-yl-benzamide is a valuable scaffold in medicinal chemistry, and its synthesis can be approached through several strategic routes. This guide provides an in-depth, head-to-head comparison of two primary synthetic pathways, offering experimental insights and data to inform your selection of the most suitable method for your research needs.

Introduction to 3-Amino-4-morpholin-4-yl-benzamide

3-Amino-4-morpholin-4-yl-benzamide is a substituted benzamide derivative incorporating a morpholine moiety and a vicinal amino group. This arrangement of functional groups makes it a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the amino group allows for further functionalization, such as the formation of amides, sulfonamides, or heterocycles, while the morpholine group can enhance aqueous solubility and metabolic stability, and participate in crucial hydrogen bonding interactions with biological targets.

This guide will dissect two logical and experimentally validated synthetic routes:

  • Route 1: The "Late-Stage Amidation" Approach , where the final benzamide is formed in the last step from a carboxylic acid intermediate.

  • Route 2: The "Early-Stage Amidation" Strategy , which begins with a pre-formed benzamide and introduces the key substituents subsequently.

Each route will be evaluated based on yield, scalability, safety, and operational simplicity, supported by detailed experimental protocols and characterization data.

Route 1: Late-Stage Amidation

This synthetic strategy focuses on first constructing the substituted benzoic acid core, followed by the conversion of the carboxylic acid to the primary amide in the final step.

graph "Late_Stage_Amidation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="4-Chloro-3-nitrobenzoic Acid"]; B [label="4-Morpholino-3-nitrobenzoic Acid"]; C [label="3-Amino-4-morpholinobenzoic Acid"]; D [label="3-Amino-4-morpholin-4-yl-benzamide"];

A -> B [label=" Morpholine, BuOH, Microwave, 160 °C "]; B -> C [label=" Reduction (e.g., Pd/C, H2) "]; C -> D [label=" Amidation (e.g., SOCl2, then NH4OH) "]; }

Figure 1: Synthetic pathway for the Late-Stage Amidation route.

Step 1: Synthesis of 4-Morpholino-3-nitrobenzoic Acid

The initial step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the morpholine moiety. The electron-withdrawing nitro group in the ortho position to the chlorine atom activates the ring for nucleophilic attack.

Experimental Protocol:

A high-pressure microwave glass reactor is charged with 4-chloro-3-nitrobenzoic acid (1.0 eq.), morpholine (2.3 eq.), and butanol. The vessel is sealed and heated by microwave irradiation to 160 °C for 20 minutes. After cooling, the reaction mixture is acidified with diluted hydrochloric acid, and the resulting precipitate is filtered and dried to yield 4-morpholino-3-nitrobenzoic acid.[1]

  • Expertise & Experience: The use of microwave-assisted heating significantly accelerates the SNAr reaction, reducing the reaction time from hours to minutes compared to conventional heating. Butanol serves as a high-boiling solvent suitable for the reaction temperature. The excess morpholine acts as both a nucleophile and a base to neutralize the HCl generated during the reaction.

Step 2: Reduction of the Nitro Group

The nitro group of 4-morpholino-3-nitrobenzoic acid is then reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

Experimental Protocol:

4-Morpholino-3-nitrobenzoic acid (1.0 eq.) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of 10% palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically 50 psi) in a Parr shaker or a similar hydrogenation apparatus and shaken at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to afford 3-amino-4-morpholinobenzoic acid.[2][3]

  • Expertise & Experience: This method is highly efficient and generally provides clean conversion with minimal side products. The catalyst loading can typically be in the range of 1-5 mol%. It is crucial to ensure the complete removal of the palladium catalyst, as residual palladium can be problematic in subsequent steps and for the final product's purity.

Step 3: Amidation of the Carboxylic Acid

The final step is the conversion of the carboxylic acid to the primary benzamide. A common and effective method is the conversion of the carboxylic acid to an acyl chloride followed by reaction with ammonia.

Experimental Protocol:

3-Amino-4-morpholinobenzoic acid (1.0 eq.) is suspended in an inert solvent like dichloromethane (DCM) or toluene. Thionyl chloride (SOCl2, 1.2-1.5 eq.) is added dropwise at 0 °C, and the mixture is then heated to reflux for 1-2 hours until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure. The resulting crude acyl chloride is then dissolved in a suitable solvent like THF or dioxane and added slowly to a cooled (0 °C) concentrated solution of ammonium hydroxide. The mixture is stirred for 1-2 hours, and the product is then extracted with an organic solvent. The organic layers are combined, dried, and concentrated to give 3-amino-4-morpholin-4-yl-benzamide.[4][5]

  • Expertise & Experience: The formation of the acyl chloride is a critical step and should be performed under anhydrous conditions to avoid hydrolysis back to the carboxylic acid. The subsequent reaction with ammonia is highly exothermic and should be performed with cooling. An alternative to this two-step procedure is direct amidation using coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) with a source of ammonia like ammonium chloride, though this may be more costly for large-scale synthesis.

Route 2: Early-Stage Amidation

This approach prioritizes the formation of the benzamide functionality early in the synthesis, followed by the introduction of the morpholine and amino groups.

graph "Early_Stage_Amidation" { graph [layout=dot, rankdir=LR, splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

A [label="4-Chloro-3-nitrobenzamide"]; B [label="4-Morpholino-3-nitrobenzamide"]; C [label="3-Amino-4-morpholin-4-yl-benzamide"];

A -> B [label=" Morpholine, K2CO3, DMF "]; B -> C [label=" Reduction (e.g., Fe, NH4Cl) "]; }

Figure 2: Synthetic pathway for the Early-Stage Amidation route.

Step 1: Synthesis of 4-Morpholino-3-nitrobenzamide

Similar to Route 1, this step involves an SNAr reaction. The starting material, 4-chloro-3-nitrobenzamide, is commercially available or can be prepared from 4-chloro-3-nitrobenzoic acid.

Experimental Protocol:

To a solution of 4-chloro-3-nitrobenzamide (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are added morpholine (1.5-2.0 eq.) and a base such as potassium carbonate (K2CO3, 2.0 eq.). The mixture is heated to 80-100 °C and stirred for several hours until TLC analysis indicates the consumption of the starting material. The reaction mixture is then cooled, poured into water, and the precipitated product is collected by filtration, washed with water, and dried to yield 4-morpholino-3-nitrobenzamide.

  • Expertise & Experience: The use of a base like K2CO3 is essential to neutralize the HCl formed during the reaction, driving it to completion. DMF and DMSO are excellent solvents for this type of reaction due to their high polarity and ability to dissolve the reactants and intermediates.

Step 2: Reduction of the Nitro Group

The final step in this route is the reduction of the nitro group to the amine. For this route, a metal-based reduction using iron powder is a cost-effective and robust alternative to catalytic hydrogenation.

Experimental Protocol:

4-Morpholino-3-nitrobenzamide (1.0 eq.) is suspended in a mixture of ethanol and water. Ammonium chloride (NH4Cl, 1.0 eq.) is added, followed by iron powder (Fe, 3.0-5.0 eq.). The mixture is heated to reflux and stirred vigorously for 2-4 hours. The progress of the reaction is monitored by TLC. Upon completion, the hot reaction mixture is filtered through a pad of Celite to remove the iron salts. The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is dried and concentrated to afford 3-amino-4-morpholin-4-yl-benzamide.[6]

  • Expertise & Experience: This "Béchamp reduction" is a classic and highly reliable method for nitro group reduction, especially on a larger scale where handling hydrogen gas can be a safety concern. The ammonium chloride helps to maintain a slightly acidic pH and activates the iron surface. The workup requires careful filtration to remove the fine iron oxide byproducts. An alternative to iron is tin(II) chloride (SnCl2) in a solvent like ethanol or ethyl acetate, which is also effective but generates tin waste.[7][8]

Head-to-Head Comparison of the Synthesis Routes

FeatureRoute 1: Late-Stage AmidationRoute 2: Early-Stage Amidation
Overall Yield Potentially lower due to the additional amidation step which can be challenging.Generally higher as the final step is a robust reduction.
Scalability The final amidation step using SOCl2 and NH4OH can be difficult to scale due to the handling of corrosive and gaseous reagents. Use of coupling agents is expensive for large scale.More amenable to large-scale synthesis. The use of iron powder for reduction is cost-effective and well-established in industrial processes.
Safety & Handling Involves the use of thionyl chloride, which is highly corrosive and toxic. Catalytic hydrogenation requires specialized high-pressure equipment.The use of iron powder and ammonium chloride is relatively safe. The main hazard is the flammability of the solvent.
Cost-Effectiveness Can be more expensive due to the potential need for coupling reagents or the handling requirements for SOCl2.More cost-effective due to the use of inexpensive reagents like iron powder and ammonium chloride.
Purification Purification of the final product may require chromatography to remove byproducts from the amidation step.The final product is often obtained in high purity after a simple filtration and extraction, though removal of iron salts can sometimes be challenging.
Versatility The intermediate 3-amino-4-morpholinobenzoic acid can be used to synthesize other derivatives (e.g., esters, other amides) in a divergent approach.This route is more convergent and less flexible for creating a library of derivatives from a common intermediate.

Conclusion and Recommendation

Both the "Late-Stage Amidation" and "Early-Stage Amidation" routes are viable for the synthesis of 3-Amino-4-morpholin-4-yl-benzamide.

Route 2, the "Early-Stage Amidation" strategy, is generally recommended for the efficient, cost-effective, and scalable production of the target molecule. Its advantages lie in the robustness of the final reduction step and the use of cheaper and safer reagents, making it more suitable for producing larger quantities of the compound.

Route 1, the "Late-Stage Amidation" approach, offers greater flexibility for medicinal chemistry applications where a variety of amide or ester derivatives are desired from a common intermediate. While the overall yield may be slightly lower and the final step more challenging to scale, the access to the versatile 3-amino-4-morpholinobenzoic acid intermediate can be a significant advantage for structure-activity relationship (SAR) studies.

The ultimate choice of synthesis route will depend on the specific goals of the researcher, balancing the need for scalability and cost-effectiveness with the requirement for synthetic flexibility. It is always recommended to perform small-scale trial reactions to optimize conditions for your specific laboratory setup.

References

  • Nowak, M., et al. (2021). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 26(16), 4985. [Link]

  • Jiangsu Kangheng Chemical Co Ltd. (2014).
  • Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
  • Jubilant Life Sciences Ltd. (2012). Process for the preparation of 4-iodo-3-nitrobenzamide. US 8138369 B2.
  • Bayer AG. (2003).
  • Hunan Xiangnan Chemical Co Ltd. (2017). The preparation method of the aminobenzoic acid of 3 methyl 4. CN106831460A.
  • Wuxi Apptec Co Ltd. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
  • Gao, Y., et al. (2013). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. New Journal of Chemistry, 37(11), 3763-3770. [Link]

  • Cantillo, D., et al. (2013). Hydrazine-mediated reduction of nitro and azide functionalities catalyzed by highly active and reusable magnetic iron oxide nanocrystals. The Journal of Organic Chemistry, 78(9), 4530-4542. [Link]

  • Reddy, B. V. S., et al. (2004). Iron/Calcium Chloride: A Novel Reagent System for the Chemoselective Reduction of Nitroarenes.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. [Link]

  • Molbank. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. [Link]

  • IJNRD. (2021). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development, 6(5). [Link]

  • Gedia, M. K., & Petzer, J. P. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents. Molecules, 27(11), 3594. [Link]

  • Petrović, Z. D., et al. (2017). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 22(11), 1957. [Link]

  • Tambov Chemical Scientific Research Institute. (1998). Method for production of 4-nitrobenzamide. RU2103260C1.
  • Dow Chemical Co. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. EP 0206635 B1.
  • Flexsys America L.P. (2000). Catalytic hydrogenation of nitrobenzene to 4-aminodiphenylamine in the presence of a hydroxyl compound and a solvent. EP0988277A1.
  • Molbank. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2024(1), M1802. [Link]

  • SCIEPublish. (2024). Catalytic Potential of Green-Synthesized Iron Nanoparticles from Psidium guajava for 4-Nitrophenol Reduction. Journal of the Brazilian Chemical Society, 35. [Link]

  • MDPI. (2022). Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs. Molecules, 27(19), 6524. [Link]

  • Petrović, Z. D., et al. (2017). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Molecules, 22(11), 1957. [Link]

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Validation

Validating Target Engagement of Novel Kinase Inhibitors: A Comparative Guide to CETSA and NanoBRET™

Introduction: The Criticality of Target Engagement in Drug Discovery In the realm of drug discovery, the identification of a potent molecule against a disease-modifying target is only the beginning. A crucial subsequent...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Target Engagement in Drug Discovery

In the realm of drug discovery, the identification of a potent molecule against a disease-modifying target is only the beginning. A crucial subsequent step is to unequivocally demonstrate that the compound interacts with its intended target within the complex milieu of a living cell. This process, known as target engagement, provides the mechanistic link between the compound's binding and its downstream biological effects, a cornerstone for building a robust therapeutic hypothesis.[1] The failure to rigorously validate target engagement early in the development pipeline can lead to misinterpretation of structure-activity relationships (SAR) and, ultimately, costly late-stage failures.[2]

This guide provides a comparative framework for validating the cellular target engagement of a novel investigational compound, 3-Amino-4-morpholin-4-yl-benzamide , henceforth referred to as "Cmpd-X." As the specific target of Cmpd-X is not yet publicly characterized, for the purposes of this technical guide, we will operate under the scientifically grounded assumption that it is an inhibitor of a specific protein kinase, a prevalent target class for compounds with similar structural motifs.

We will objectively compare two powerful and widely adopted methodologies for quantifying target engagement in cells: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay . This guide will delve into the principles behind each technique, provide detailed experimental protocols, present comparative data, and offer insights to aid researchers in selecting the most appropriate method for their specific needs.

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Power of Thermal Stabilization

The Cellular Thermal Shift Assay (CETSA) is a label-free method that leverages the fundamental biophysical principle of ligand-induced thermal stabilization.[3] When a small molecule binds to its protein target, it typically increases the protein's conformational stability, making it more resistant to heat-induced denaturation and aggregation.[4] This change in thermal stability can be quantified to confirm target engagement.

Principle of CETSA

The core principle of CETSA involves treating intact cells with the compound of interest, followed by heating the cell lysate across a range of temperatures. Unbound proteins will denature and aggregate at their characteristic melting temperature (Tagg), while proteins stabilized by ligand binding will remain soluble at higher temperatures. The amount of soluble target protein remaining after the heat challenge is then quantified, typically by Western blot, allowing for the determination of a thermal shift.[5]

Experimental Workflow: CETSA

The following diagram illustrates the typical workflow for a CETSA experiment.

cluster_0 CETSA Workflow A 1. Cell Treatment Treat cells with Cmpd-X or vehicle control. B 2. Cell Lysis Lyse cells to release proteins. A->B C 3. Heat Challenge Aliquot lysate and heat at a range of temperatures. B->C D 4. Separation Centrifuge to pellet aggregated proteins. C->D E 5. Sample Preparation Collect supernatant containing soluble proteins. D->E F 6. Analysis Analyze soluble protein levels by Western Blot. E->F G 7. Data Interpretation Plot protein levels vs. temperature to determine Tagg shift. F->G

Caption: CETSA experimental workflow diagram.

Detailed Protocol: Western Blot-based CETSA for Cmpd-X
  • Cell Culture and Treatment:

    • Plate cells expressing the target kinase at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a dose-response of Cmpd-X (e.g., 0.1 nM to 10 µM) and a known inhibitor of the target kinase as a positive control. Include a vehicle-only (e.g., DMSO) control.

    • Incubate for a sufficient time to allow for cellular uptake and target binding (typically 1-2 hours).

  • Cell Lysis:

    • Wash the cells with PBS and lyse them using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Clarify the lysate by centrifugation to remove cellular debris.

  • Heat Challenge:

    • Aliquot the clarified lysate into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • After the heat challenge, cool the samples to room temperature.

    • Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Sample Preparation and Western Blot Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Load equal amounts of protein per lane and perform SDS-PAGE, followed by transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target kinase and a loading control antibody (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

  • Data Analysis:

    • Quantify the band intensities for the target kinase and the loading control.

    • Normalize the target kinase signal to the loading control.

    • For each treatment condition, plot the normalized protein signal as a function of temperature to generate a melting curve.

    • Determine the aggregation temperature (Tagg) for each condition. A shift in Tagg in the presence of Cmpd-X compared to the vehicle control indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay - Proximity-Based Detection

The NanoBRET™ Target Engagement Assay is a proximity-based method that measures compound binding to a specific protein target in living cells.[6] It utilizes Bioluminescence Resonance Energy Transfer (BRET), a natural energy transfer phenomenon, to detect the interaction between a target protein and a fluorescently labeled tracer.[7]

Principle of NanoBRET™

The assay requires the expression of the target protein as a fusion with the bright NanoLuc® luciferase (the BRET donor).[8] A cell-permeable fluorescent tracer that binds to the target protein serves as the BRET acceptor. When the tracer binds to the NanoLuc®-fused target, the donor and acceptor are in close proximity, resulting in energy transfer and a BRET signal. A test compound that binds to the target will compete with the tracer, leading to a dose-dependent decrease in the BRET signal.[9]

Experimental Workflow: NanoBRET™

The following diagram illustrates the principle and workflow of a NanoBRET™ Target Engagement Assay.

cluster_1 NanoBRET™ Principle & Workflow cluster_principle Principle cluster_workflow Workflow Donor NanoLuc®-Target (Donor) Acceptor Fluorescent Tracer (Acceptor) Donor->Acceptor Binding BRET BRET Signal Acceptor->BRET Energy Transfer A 1. Transfect Cells with NanoLuc®-Target Plasmid B 2. Add Tracer & Cmpd-X to cells in a multi-well plate. A->B C 3. Add Substrate (Furimazine) B->C D 4. Measure BRET Signal (Donor & Acceptor Emission) C->D E 5. Calculate IC50 from dose-response curve. D->E

Caption: NanoBRET™ principle and workflow diagram.

Detailed Protocol: NanoBRET™ Assay for Cmpd-X
  • Cell Line Preparation:

    • Transfect a suitable cell line (e.g., HEK293T) with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

    • Co-transfection with a carrier DNA may be necessary to optimize expression levels.[10]

    • Allow 24-48 hours for protein expression.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare a serial dilution of Cmpd-X and a known control inhibitor.

    • Add the compounds to the assay plate.

    • Add the specific NanoBRET™ fluorescent tracer for the kinase target at a pre-determined optimal concentration.

  • Incubation and Substrate Addition:

    • Incubate the plate at 37°C in a CO2 incubator for at least 2 hours to allow the binding to reach equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions, including the extracellular NanoLuc® inhibitor.

    • Add the substrate to all wells.

  • BRET Measurement:

    • Read the plate on a luminometer capable of measuring donor (e.g., 460 nm) and acceptor (e.g., >600 nm) emission wavelengths simultaneously.

  • Data Analysis:

    • Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.

    • Normalize the data to the vehicle control (100%) and a high concentration of a known inhibitor (0%).

    • Plot the normalized BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which reflects the compound's potency in competing with the tracer for target binding in live cells.

Comparative Data Summary

The following table presents hypothetical data for Cmpd-X and a known control inhibitor (Control-I) targeting our hypothetical kinase, as would be generated from CETSA and NanoBRET™ assays.

Parameter Cmpd-X Control-I Assay Method
Tagg (°C) - Vehicle 52.052.0CETSA
Tagg (°C) - 1 µM Compound 58.560.2CETSA
ΔTagg (°C) +6.5+8.2CETSA
IC50 (nM) 8515NanoBRET™

This is hypothetical data for illustrative purposes.

Choosing the Right Assay: A Head-to-Head Comparison

Both CETSA and NanoBRET™ are powerful techniques for validating target engagement, but they have distinct advantages and limitations that make them suitable for different applications.

Feature Cellular Thermal Shift Assay (CETSA®) NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilizationBioluminescence Resonance Energy Transfer (BRET)
Labeling Requirement Label-free for both compound and targetRequires NanoLuc® fusion of the target and a fluorescent tracer
Throughput Lower for Western blot-based format; higher throughput versions are available[5]High-throughput, suitable for screening[11]
Data Output Thermal shift (ΔTagg), qualitative to semi-quantitativeIC50 values, quantitative measure of potency[12]
Target Requirement Endogenous or overexpressed proteinRequires genetic modification of cells to express the fusion protein
Key Advantage Measures engagement with the endogenous, unmodified target in its native state[4]Provides quantitative affinity data in live cells and can measure residence time[13]
Key Limitation Not all ligand binding events result in a detectable thermal shift; lower throughput[14]Requires a specific, validated fluorescent tracer for each target; potential for artifacts from protein overexpression or tagging[11]

Conclusion and Recommendations

Validating the interaction of a novel compound like 3-Amino-4-morpholin-4-yl-benzamide (Cmpd-X) with its intracellular target is a non-negotiable step in modern drug discovery. The Cellular Thermal Shift Assay (CETSA) and the NanoBRET™ Target Engagement Assay represent two robust and complementary approaches to achieve this.

  • CETSA is an invaluable tool for confirming engagement with the endogenous target protein without the need for cellular engineering or specialized reagents. Its label-free nature makes it broadly applicable and a strong choice for initial validation.

  • NanoBRET™ , on the other hand, excels in providing quantitative potency data in a high-throughput format, making it ideal for SAR studies and compound optimization.[15] The ability to measure intracellular affinity and residence time offers deeper insights into a compound's behavior in a physiological context.[13]

For a comprehensive validation of Cmpd-X's target engagement, a dual approach is recommended. Initial confirmation of binding to the endogenous kinase target can be achieved using CETSA. Subsequently, a NanoBRET™ assay can be developed to enable higher-throughput screening of analogs and to quantitatively assess the potency and selectivity of Cmpd-X in a live-cell environment. By leveraging the strengths of both methodologies, researchers can build a confident and data-rich foundation for advancing their drug discovery programs.

References

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  • Stepp, P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 99-109. Retrieved from [Link]

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  • White, C. W., et al. (2019). NanoBRET: The Bright Future of Proximity-Based Assays. Frontiers in Bioengineering and Biotechnology, 7, 59. Retrieved from [Link]

  • Promega Corporation. (n.d.). Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Retrieved from [Link]

  • Promega Corporation. (n.d.). NanoBRET™ Target Engagement for drug development. News-Medical.Net. Retrieved from [Link]

  • Stepp, P., et al. (2022). Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. ACS Pharmacology & Translational Science, 5(2), 99-109. Retrieved from [Link]

  • Henderson, M. J., et al. (2020). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Communications Biology, 3(1), 1-12. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 3-Amino-4-morpholin-4-yl-benzamide

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-4-morpholin-4-yl-benzamide. As a compound often synthesized in research and development settings, its safe handling and dispos...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3-Amino-4-morpholin-4-yl-benzamide. As a compound often synthesized in research and development settings, its safe handling and disposal are paramount to ensuring laboratory safety and environmental protection. This guide is built on the foundational principles of chemical hazard assessment, regulatory compliance, and field-proven best practices.

Given that a specific Safety Data Sheet (SDS) for 3-Amino-4-morpholin-4-yl-benzamide is not universally available, this protocol is derived from a conservative assessment of its constituent chemical moieties: the benzamide core, the aromatic amine group, and the morpholine ring. This approach ensures that the highest safety standards are met by treating the compound based on the potential hazards of its components.

Part 1: Foundational Hazard Assessment

Understanding the "why" behind a disposal protocol is critical for its effective implementation. The procedural steps outlined later are directly informed by the anticipated hazard profile of 3-Amino-4-morpholin-4-yl-benzamide, which is inferred from its structural analogues.

  • Benzamide Core: The foundational benzamide structure is classified as harmful if swallowed and is suspected of causing genetic defects.[1][2] This dictates that the compound must be handled with care to prevent ingestion and that it should be treated as potentially mutagenic.

  • Aromatic Amine Moiety: Primary aromatic amines as a class are noted for their potential toxicity and carcinogenicity.[3] They can be readily absorbed through the skin, making dermal contact a significant route of exposure.[3] The Occupational Safety and Health Administration (OSHA) acknowledges that aromatic amines may permeate many common types of protective gloves, necessitating careful selection and handling of Personal Protective Equipment (PPE).[4]

  • Morpholine Moiety: While morpholine is known to be biodegradable by certain microorganisms, its direct release into the environment is to be avoided.[5][6] As a secondary amine, morpholine can undergo N-nitrosation to form N-nitroso compounds, which are of particular concern due to their mutagenic and carcinogenic properties.[5]

Based on this composite analysis, 3-Amino-4-morpholin-4-yl-benzamide must be managed as a hazardous chemical with potential acute toxicity, mutagenicity, and environmental risks.

Table 1: Anticipated Hazard Profile and Handling Precautions
Hazard CategoryBasis of Assessment (Structural Analogues)Required Precautions
Acute Toxicity (Oral) Harmful if swallowed (Benzamide)[2]Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.
Germ Cell Mutagenicity Suspected of causing genetic defects (Benzamide)[2]Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Skin Irritation/Absorption Causes skin irritation (analogues); Aromatic amines can be absorbed through the skin[3][7]Wear appropriate chemical-resistant gloves and a lab coat. Avoid all skin contact.[8]
Eye Irritation Causes serious eye irritation (analogues)[7][8]Wear safety glasses with side-shields or chemical goggles.[1]
Environmental Hazard Prevents release of amine and morpholine components into aquatic systems[1]Do not let the product enter drains.[1]

Part 2: Pre-Disposal Operations and Spill Management

Proper handling during routine use and in the event of a spill is the first line of defense in a safe disposal workflow.

Required Personal Protective Equipment (PPE)

Before handling or preparing 3-Amino-4-morpholin-4-yl-benzamide for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][8]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use in accordance with good laboratory practices.[8]

  • Body Protection: A lab coat or other protective clothing to prevent skin exposure.

Emergency Spill Protocol

In the event of a spill, follow these steps immediately:

  • Evacuate and Ventilate: Ensure adequate ventilation in the area of the spill. Evacuate non-essential personnel.[1]

  • Avoid Dust Generation: Prevent the formation of dust from the solid material.[1][8]

  • Containment: Use personal protective equipment.[1] Sweep up the spilled solid material using a method that does not create dust (e.g., gently shoveling or using a dustpan and brush).[1][8]

  • Collection: Place the swept-up material into a suitable, closed, and clearly labeled container for disposal.[1]

  • Decontamination: Clean the affected area thoroughly.

  • Waste: The collected spill material must be disposed of as hazardous waste according to the protocol in Part 3.

Part 3: Step-by-Step Disposal Protocol

The disposal of 3-Amino-4-morpholin-4-yl-benzamide must be conducted in strict accordance with local, state, and federal regulations. This protocol provides a validated, compliant workflow.

Step 1: Segregation and Containment

  • Isolate the Waste: Designate 3-Amino-4-morpholin-4-yl-benzamide waste as solid chemical waste. Do not mix it with other waste streams, such as solvents, aqueous waste, or regular trash.[9]

  • Use Appropriate Containers: Keep the waste in its original container if possible. If not, use a new, compatible, and sealable container made of materials like high-density polyethylene (HDPE).[9]

  • Labeling: The container must be clearly and accurately labeled with the full chemical name: "Waste 3-Amino-4-morpholin-4-yl-benzamide".[9]

Step 2: Storage Prior to Disposal

  • Secure the Container: Ensure the waste container is tightly closed to prevent any release of dust or material.[9]

  • Designated Storage Area: Store the sealed container in a designated hazardous waste accumulation area. This area must be cool, dry, and well-ventilated, away from incompatible materials like strong oxidizing agents.[2][9][10]

  • Access Control: The storage area should be locked or otherwise secured to be accessible only to authorized personnel.

Step 3: Arrange for Professional Disposal

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[9] Provide them with all necessary information about the waste material.

  • Recommended Disposal Method: The standard and recommended method for this type of chemical waste is incineration.[1] Specifically, dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber is an effective disposal route.[1]

  • Regulatory Compliance: All waste materials must be disposed of in accordance with national and local regulations, such as those set forth by the EPA's Resource Conservation and Recovery Act (RCRA) in the United States.[9][11]

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of 3-Amino-4-morpholin-4-yl-benzamide.

G start Start: Waste Generated identify Identify Compound: 3-Amino-4-morpholin-4-yl-benzamide start->identify assess Assess Hazards (Based on Analogues: Toxic, Mutagenic) identify->assess segregate Segregate as Solid Hazardous Waste assess->segregate contain Contain in Sealed, Labeled Container segregate->contain store Store in Designated Waste Area contain->store contact Contact EHS or Licensed Waste Vendor store->contact dispose Professional Disposal (e.g., Incineration) contact->dispose end End: Disposal Complete dispose->end

Caption: Disposal workflow for 3-Amino-4-morpholin-4-yl-benzamide.

Part 4: The Regulatory Landscape

Adherence to regulations is non-negotiable in laboratory settings. Two primary US federal agencies govern the handling and disposal of chemicals:

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200), mandate that employers identify and evaluate chemical hazards in the workplace and communicate this information to employees.[12] This guide serves as a tool to fulfill that requirement by providing essential safety and handling information.

  • Environmental Protection Agency (EPA): The EPA, through the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous waste from its generation to its final disposal—a framework known as "cradle-to-grave".[11] While 3-Amino-4-morpholin-4-yl-benzamide may not be explicitly listed as a hazardous waste, it must be evaluated for hazardous characteristics (e.g., toxicity).[13] The procedures outlined in this guide ensure compliance with RCRA's stringent requirements for hazardous waste management.[14]

By integrating this expert guidance into your laboratory's standard operating procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment.

References

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  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Overview.
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